Product packaging for 1-Chloro-3-(2-nitrovinyl)benzene(Cat. No.:CAS No. 3156-35-2)

1-Chloro-3-(2-nitrovinyl)benzene

Cat. No.: B3022067
CAS No.: 3156-35-2
M. Wt: 183.59 g/mol
InChI Key: GXQRAWTWDNHGBS-SNAWJCMRSA-N
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Description

1-Chloro-3-(2-nitrovinyl)benzene is a useful research compound. Its molecular formula is C8H6ClNO2 and its molecular weight is 183.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClNO2 B3022067 1-Chloro-3-(2-nitrovinyl)benzene CAS No. 3156-35-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2/c9-8-3-1-2-7(6-8)4-5-10(11)12/h1-6H/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQRAWTWDNHGBS-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70879306
Record name 3-CHLORO-B-NITROSTYRENE
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Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3156-35-2, 37888-03-2
Record name 3-CHLORO-B-NITROSTYRENE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 37888-03-2
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-Chloro-3-(2-nitrovinyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-3-(2-nitrovinyl)benzene is a substituted β-nitrostyrene derivative of significant interest in organic synthesis and medicinal chemistry. Its chemical structure, featuring a chloro-substituted phenyl ring and a reactive nitrovinyl group, imparts a unique combination of electrophilicity and potential for diverse chemical transformations. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectral characterization, and known biological activities of this compound, presenting data in a structured format to facilitate research and development applications.

Chemical and Physical Properties

This compound, also known as trans-3-chloro-β-nitrostyrene, is a yellow viscous oil at room temperature. The presence of the electron-withdrawing nitro group and the chloro substituent significantly influences its electronic properties and reactivity.

PropertyValueReference(s)
Molecular Formula C₈H₆ClNO₂[1]
Molecular Weight 183.59 g/mol [1]
CAS Number 37888-03-2
Appearance Yellow viscous oil
Storage Temperature 2-8°C
Boiling Point No data available
Melting Point No data available
Solubility Insoluble in water (inferred for β-nitrostyrenes)
Predicted XlogP 2.6[1]

Spectral Data

The structural characterization of this compound is supported by the following spectral data:

NMR Spectroscopy
¹H NMR (CDCl₃, 300 MHz) δ (ppm) Multiplicity Coupling Constant (J) Assignment
7.95d13.7 HzVinyl H
7.61-7.54mAromatic H
7.51-7.39mAromatic H
¹³C NMR (CDCl₃, 75 MHz) δ (ppm) Assignment
138.8Aromatic C
137.2Aromatic C
135.5Aromatic C
131.8Aromatic C
130.8Aromatic C
129.0Aromatic C
127.1Aromatic C
125.2Aromatic C
Mass Spectrometry

Predicted mass spectral peaks for this compound are as follows:

Adduct m/z
[M+H]⁺ 184.01599
[M+Na]⁺ 205.99793
[M-H]⁻ 182.00143
[M] 183.00816

Synthesis

The primary synthetic route to this compound is the Henry reaction (nitroaldol condensation) between 3-chlorobenzaldehyde and nitromethane, followed by dehydration.[2]

Experimental Protocol: Henry Reaction

Reagents:

  • 3-Chlorobenzaldehyde

  • Nitromethane

  • Base catalyst (e.g., sodium hydroxide, ammonium acetate)

  • Solvent (e.g., ethanol, methanol)

General Procedure:

  • Dissolve 3-chlorobenzaldehyde in the chosen solvent.

  • Add nitromethane to the solution.

  • Slowly add the base catalyst while maintaining the reaction temperature (typically at or below room temperature to control the exothermic reaction).

  • Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).

  • The intermediate β-nitro alcohol is often not isolated and is dehydrated in situ or in a subsequent step, typically by heating or acidification, to yield this compound.

  • The crude product is then purified using standard techniques such as recrystallization or column chromatography.

G cluster_reactants Reactants cluster_conditions Reaction Conditions 3-Chlorobenzaldehyde 3-Chlorobenzaldehyde Henry Reaction Henry Reaction 3-Chlorobenzaldehyde->Henry Reaction Nitromethane Nitromethane Nitromethane->Henry Reaction Base Catalyst Base Catalyst Base Catalyst->Henry Reaction Solvent Solvent Solvent->Henry Reaction Dehydration Dehydration Henry Reaction->Dehydration This compound This compound Dehydration->this compound

Synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the β-carbon of the nitrovinyl group, making it susceptible to nucleophilic attack.

Michael Addition

As a potent Michael acceptor, this compound readily undergoes conjugate addition reactions with a variety of nucleophiles, such as amines, thiols, and carbanions. This reactivity is fundamental to its application in the synthesis of more complex molecules.

Diels-Alder Reaction

The electron-deficient double bond of the nitrovinyl group allows this compound to act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) with suitable dienes.

Reduction

The nitro group can be reduced to an amine using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C). This transformation provides a route to 2-(3-chlorophenyl)ethanamine derivatives.

Electrophilic Aromatic Substitution

The benzene ring can undergo electrophilic aromatic substitution reactions. The chloro group is an ortho-, para-director, while the deactivating nitrovinyl group is a meta-director. The regioselectivity of such reactions would depend on the specific reaction conditions and the nature of the electrophile.

G cluster_reactions Key Reactions This compound This compound Michael Addition Michael Addition This compound->Michael Addition with Nucleophiles Diels-Alder Reaction Diels-Alder Reaction This compound->Diels-Alder Reaction with Dienes Reduction of Nitro Group Reduction of Nitro Group This compound->Reduction of Nitro Group with Reducing Agents Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution This compound->Electrophilic Aromatic Substitution on Benzene Ring

Reactivity of this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is limited, the broader class of β-nitrostyrene derivatives has demonstrated a range of biological activities, suggesting potential therapeutic applications.

Antimicrobial Activity

β-Nitrostyrenes are known to possess antimicrobial properties. Their mechanism of action is thought to involve the inhibition of essential enzymes, such as protein tyrosine phosphatases (PTPs), which are crucial for microbial cell signaling.[3][4] The electrophilic nature of the nitrovinyl group allows for covalent modification of cysteine residues in the active sites of these enzymes.

Anticancer Activity

Several β-nitrostyrene derivatives have been investigated for their anticancer properties.[5][6] The proposed mechanisms of action include the induction of apoptosis and the inhibition of signaling pathways critical for cancer cell proliferation and survival, such as the MEK/ERK pathway.[6] The ability of these compounds to act as Michael acceptors is believed to be key to their cytotoxic effects.

Signaling Pathway Modulation

The primary molecular targets of β-nitrostyrenes appear to be enzymes with reactive cysteine residues in their active sites.

  • Protein Tyrosine Phosphatases (PTPs): β-Nitrostyrenes can act as phosphotyrosine mimetics and form reversible covalent adducts with the catalytic cysteine of PTPs, leading to their inhibition.[7] PTPs are key regulators of numerous signaling pathways involved in cell growth, differentiation, and metabolism.

  • MEK/ERK Pathway: Some β-nitrostyrene derivatives have been shown to induce cancer cell death through the generation of reactive oxygen species (ROS) and modulation of the MEK/ERK signaling pathway.[6]

G cluster_targets Molecular Targets cluster_outcomes Biological Outcomes β-Nitrostyrenes β-Nitrostyrenes PTPs Protein Tyrosine Phosphatases (PTPs) β-Nitrostyrenes->PTPs Inhibition MEK/ERK Pathway MEK/ERK Pathway β-Nitrostyrenes->MEK/ERK Pathway Modulation Antimicrobial Activity Antimicrobial Activity PTPs->Antimicrobial Activity Anticancer Activity Anticancer Activity MEK/ERK Pathway->Anticancer Activity

Potential signaling pathways affected by β-nitrostyrenes.

Conclusion

This compound is a versatile synthetic intermediate with significant potential for the development of novel therapeutic agents. Its well-defined reactivity, particularly as a Michael acceptor, allows for the construction of a wide array of complex molecular architectures. Further investigation into its specific biological activities and mechanism of action is warranted to fully explore its potential in drug discovery and development. This technical guide serves as a foundational resource for researchers embarking on studies involving this promising compound.

References

An In-depth Technical Guide to 1-Chloro-3-(2-nitrovinyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-(2-nitrovinyl)benzene, with the molecular formula C8H6ClNO2, is a member of the β-nitrostyrene class of compounds.[1] These molecules are recognized for their versatile reactivity and potential as intermediates in organic synthesis, particularly in the development of pharmacologically active agents.[1] The presence of both a chloro and a nitrovinyl group on the benzene ring imparts distinct electronic properties that make it a subject of interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological significance.

Physicochemical Properties

PropertyValueReference
Molecular Formula C8H6ClNO2[1]
Molecular Weight 183.59 g/mol [1]
Appearance Yellow solid (predicted)
Storage Temperature 2-8°C[1]
Predicted LogP 2.9
Predicted Water Solubility Low
Predicted Boiling Point ~299 °C at 760 mmHg[2]
Predicted Melting Point ~112-116 °C (based on 4-chloro isomer)[2]

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the Henry reaction, also known as a nitroaldol condensation. This reaction involves the base-catalyzed condensation of 3-chlorobenzaldehyde with nitromethane.[3][4]

Experimental Protocol: Henry Condensation for the Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of related β-nitrostyrenes.

Materials:

  • 3-Chlorobenzaldehyde

  • Nitromethane

  • A base (e.g., sodium hydroxide, ammonium acetate)

  • A solvent (e.g., methanol, ethanol, or acetic acid)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (as eluents)

Procedure:

  • Reaction Setup: To a solution of 3-chlorobenzaldehyde (1 equivalent) in a suitable solvent (e.g., methanol), add nitromethane (1.5 - 2 equivalents).

  • Addition of Base: Slowly add a solution of the base (e.g., sodium hydroxide in methanol or ammonium acetate) to the reaction mixture while stirring at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically stirred for several hours at room temperature or gently heated to drive it to completion.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water. Acidify the mixture with dilute hydrochloric acid to neutralize the excess base.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Spectroscopic Characterization

Spectroscopic DataExpected/Reported Values for Chloro-substituted (2-nitrovinyl)benzenes
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~8.0-8.4 (d, 1H, vinyl H), ~7.5-7.8 (d, 1H, vinyl H), ~7.3-7.6 (m, 4H, aromatic H). The exact shifts and coupling constants will be specific to the 3-chloro substitution pattern. For the 4-chloro isomer, the vinyl protons appear as doublets at approximately 7.94 ppm and 7.56 ppm with a coupling constant of J = 13.7 Hz, characteristic of a trans configuration.[5]
¹³C NMR (CDCl₃, 101 MHz) Expected signals for aromatic carbons, two vinyl carbons, and a carbon attached to the nitro group. For the 4-chloro isomer, signals are observed at δ (ppm): 138.3, 137.8, 137.5, 130.4, 129.8, 128.6.[5]
Infrared (IR) Expected characteristic peaks for C-Cl, C=C (alkene), Ar-H, and NO₂ (asymmetric and symmetric stretching) vibrations.
Mass Spectrometry (MS) Expected molecular ion peak [M]⁺ at m/z ≈ 183.

Biological Activity and Potential Applications

β-Nitrostyrene derivatives are known to exhibit a range of biological activities, including potential anticancer and antimicrobial properties.[3] Their mechanism of action is often attributed to their ability to act as Michael acceptors, allowing them to react with nucleophilic residues in biological macromolecules such as proteins and enzymes.[1]

Potential Anticancer Activity

Substituted aryl-2-nitrovinyl derivatives have been investigated as potential proteasome inhibitors for cancer therapy.[1] The proteasome is a key cellular complex responsible for protein degradation, and its inhibition can lead to the accumulation of proteins that trigger apoptosis (programmed cell death) in cancer cells. The electronic properties of substituents on the aromatic ring can modulate the inhibitory activity of these compounds.

Potential Antimicrobial Activity

The nitrovinyl group is a key pharmacophore in some antimicrobial agents. The electron-withdrawing nature of the nitro group makes the double bond susceptible to nucleophilic attack by residues in microbial enzymes, leading to their inactivation and subsequent inhibition of microbial growth.

At present, there is a lack of specific quantitative biological data (e.g., IC50 or MIC values) for this compound in the public domain. Further research is required to fully elucidate its biological potential.

Experimental Workflows and Logical Relationships

The synthesis and subsequent biological evaluation of this compound can be represented by a logical workflow.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_biological_evaluation Biological Evaluation reagents 3-Chlorobenzaldehyde + Nitromethane reaction Henry Condensation (Base-catalyzed) reagents->reaction Solvent, Base purification Column Chromatography reaction->purification Crude Product product This compound purification->product Pure Product nmr NMR (¹H, ¹³C) product->nmr ir FTIR Spectroscopy product->ir ms Mass Spectrometry product->ms cytotoxicity Cytotoxicity Assays (e.g., MTT) product->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC determination) product->antimicrobial mechanism Mechanism of Action Studies cytotoxicity->mechanism antimicrobial->mechanism

Fig. 1: A generalized workflow for the synthesis, characterization, and biological evaluation of this compound.

Signaling Pathways

While specific signaling pathways modulated by this compound have not been definitively identified, the general mechanism of action for bioactive β-nitrostyrenes involves their function as Michael acceptors. This reactivity suggests potential interaction with pathways rich in cysteine-containing proteins, such as those involved in redox signaling and certain kinase cascades.

potential_mechanism compound This compound (Michael Acceptor) protein Cellular Proteins (e.g., Enzymes with Cys residues) compound->protein Nucleophilic Attack adduct Covalent Adduct Formation protein->adduct inhibition Enzyme Inhibition / Protein Dysfunction adduct->inhibition pathway Disruption of Signaling Pathways (e.g., Kinase cascades, Redox homeostasis) inhibition->pathway response Cellular Response (e.g., Apoptosis, Growth Inhibition) pathway->response

Fig. 2: A proposed general mechanism of action for this compound as a Michael acceptor, leading to cellular responses.

Conclusion

This compound is a synthetically accessible compound with potential for further investigation in drug discovery and materials science. Its reactivity as a Michael acceptor is a key feature that likely underpins its biological activity. This guide has summarized the available information on its properties, synthesis, and potential applications. Further experimental work is necessary to fully characterize this compound and explore its therapeutic and technological potential. Researchers are encouraged to use the provided protocols as a starting point for their investigations and to contribute to the growing body of knowledge on this and related β-nitrostyrene derivatives.

References

Physical characteristics of 1-Chloro-3-(2-nitrovinyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-(2-nitrovinyl)benzene, a substituted nitrostyrene, is a compound of interest in medicinal chemistry and organic synthesis. The presence of the chloro and nitrovinyl functional groups on the benzene ring imparts unique electronic properties, making it a versatile precursor for the synthesis of various heterocyclic compounds and a candidate for biological evaluation. This technical guide provides a comprehensive overview of the physical characteristics, synthesis, and potential biological activities of (E)-1-Chloro-3-(2-nitrovinyl)benzene, the more stable trans isomer.

Chemical Identity and Physical Properties

PropertyValueReference
Molecular Formula C₈H₆ClNO₂[1]
Molecular Weight 183.59 g/mol [1]
CAS Number 37888-03-2 (for the (E)-isomer)[1]
Appearance Expected to be a crystalline solid at room temperature, similar to other nitrostyrene derivatives.
Melting Point Data not available. For comparison, the related compound 1-chloro-3-nitrobenzene has a melting point of 43-47 °C.
Boiling Point Data not available. For comparison, the related compound 1-chloro-3-nitrobenzene has a boiling point of 236 °C.
Solubility Expected to be soluble in common organic solvents like ethanol, chloroform, and ethyl acetate, with low solubility in water, similar to other nitrostyrenes.
Storage Temperature 2-8°C[1]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance):

  • The ¹H NMR spectrum of (E)-1-Chloro-3-(2-nitrovinyl)benzene would show characteristic signals for the vinyl and aromatic protons. The coupling constant between the two vinyl protons is expected to be large (~13-16 Hz), which is indicative of the trans configuration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • The ¹³C NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the carbons in the nitrovinyl group and the aromatic ring would be influenced by the electron-withdrawing nature of the nitro and chloro groups.

IR (Infrared) Spectroscopy:

  • The IR spectrum is expected to show strong absorption bands characteristic of the nitro group (around 1520 cm⁻¹ and 1340 cm⁻¹) and the carbon-carbon double bond of the vinyl group (around 1640 cm⁻¹).

Mass Spectrometry:

  • The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (183.59 g/mol ). The isotopic pattern of the molecular ion peak, due to the presence of a chlorine atom (³⁵Cl and ³⁷Cl), would be a key identifying feature.

Synthesis of (E)-1-Chloro-3-(2-nitrovinyl)benzene

The most common and efficient method for the synthesis of (E)-1-Chloro-3-(2-nitrovinyl)benzene is the Henry reaction , also known as a nitroaldol reaction. This reaction involves the base-catalyzed condensation of 3-chlorobenzaldehyde with nitromethane.

Experimental Protocol: Henry Reaction

This protocol outlines a general procedure for the synthesis of (E)-1-Chloro-3-(2-nitrovinyl)benzene.

Reagents and Materials:

  • 3-Chlorobenzaldehyde

  • Nitromethane

  • A suitable base (e.g., sodium hydroxide, potassium hydroxide, or an amine base like ammonium acetate)

  • A suitable solvent (e.g., methanol, ethanol)

  • Hydrochloric acid (for neutralization)

  • Ice

  • Recrystallization solvent (e.g., ethanol, isopropanol)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chlorobenzaldehyde in a suitable solvent (e.g., methanol).

  • Addition of Nitromethane: Add an equimolar amount or a slight excess of nitromethane to the solution.

  • Cooling: Cool the reaction mixture in an ice bath to 0-5 °C.

  • Base Addition: While maintaining the low temperature and stirring vigorously, slowly add a solution of the base (e.g., aqueous sodium hydroxide) dropwise to the reaction mixture. The rate of addition should be controlled to keep the temperature below 10 °C.

  • Reaction: After the addition of the base is complete, continue stirring the reaction mixture at a low temperature for a specified period (typically 1-3 hours) or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, carefully acidify the reaction mixture by pouring it into a beaker containing ice and a slight excess of hydrochloric acid. This will protonate the intermediate and precipitate the product.

    • Stir the mixture for a short period to ensure complete precipitation.

  • Isolation:

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the solid product with cold water to remove any inorganic salts.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield the pure (E)-1-Chloro-3-(2-nitrovinyl)benzene as a crystalline solid.[2]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Henry Reaction cluster_process Work-up & Purification cluster_product Product Reactant1 3-Chlorobenzaldehyde Reaction Base-catalyzed Condensation Reactant1->Reaction Reactant2 Nitromethane Reactant2->Reaction Workup Acidification & Precipitation Reaction->Workup Intermediate Purification Recrystallization Workup->Purification Crude Product Product (E)-1-Chloro-3-(2-nitrovinyl)benzene Purification->Product Pure Product

Caption: Workflow for the synthesis of (E)-1-Chloro-3-(2-nitrovinyl)benzene via the Henry reaction.

Biological Activity and Potential Applications

Substituted nitrostyrenes are recognized for their broad spectrum of biological activities, which are primarily attributed to their electrophilic nature. The electron-withdrawing nitro group makes the β-carbon of the vinyl group susceptible to nucleophilic attack by biological macromolecules, such as proteins and enzymes.

Antimicrobial and Antifungal Activity

Nitrostyrene derivatives have demonstrated significant potential as antimicrobial and antifungal agents.[3][4] The presence of a halogen, such as chlorine, on the benzene ring can modulate this activity. While specific studies on this compound are limited, related compounds have shown efficacy against various bacterial and fungal strains. The proposed mechanism of action involves the inhibition of essential enzymes or disruption of cell wall integrity.[5]

Anticancer Activity

A growing body of research highlights the anticancer properties of nitrostyrenes.[6][7][8] Studies on related compounds suggest that the pro-apoptotic and antitumor effects are linked to the nitrostyrene moiety.[6] It has been observed that substitutions at the 2- or 3-position of the benzene ring can enhance the cytotoxic activity of these compounds.[6] The mechanism of action is thought to involve the induction of apoptosis through various cellular pathways.

Potential Signaling Pathway Modulation

The electrophilic nature of nitrostyrenes allows them to act as Michael acceptors, reacting with nucleophilic residues (such as cysteine) in proteins. This reactivity can lead to the modulation of various signaling pathways. While the specific pathways affected by this compound have not been elucidated, nitrostyrenes, in general, are known to interact with and inhibit enzymes involved in cell proliferation and survival.

SignalingPathway cluster_compound Compound cluster_cellular Cellular Targets & Processes cluster_outcome Biological Outcome Compound This compound (Michael Acceptor) Target Nucleophilic Residues (e.g., Cysteine in Proteins) Compound->Target Michael Addition Enzymes Enzyme Inhibition Target->Enzymes Pathways Signaling Pathway Modulation Enzymes->Pathways Apoptosis Induction of Apoptosis Pathways->Apoptosis Outcome Antimicrobial / Anticancer Activity Apoptosis->Outcome

Caption: Postulated mechanism of action for the biological activity of this compound.

Conclusion

This compound is a synthetically accessible compound with significant potential for further investigation in the fields of medicinal chemistry and drug development. Its physical and chemical properties, coupled with the known biological activities of related nitrostyrenes, make it a promising scaffold for the design of novel therapeutic agents. Further research is warranted to fully elucidate its biological mechanism of action and to explore its therapeutic potential in various disease models. This technical guide serves as a foundational resource for researchers embarking on studies involving this intriguing molecule.

References

An In-depth Technical Guide to 1-Chloro-3-(2-nitrovinyl)benzene (CAS: 37888-03-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-(2-nitrovinyl)benzene, with the CAS number 37888-03-2, is a substituted β-nitrostyrene derivative. This class of compounds is recognized for its versatile role as a synthetic intermediate in organic chemistry. The presence of the electron-withdrawing nitro group and the chloro substituent on the aromatic ring imparts unique reactivity, making it a valuable precursor for the synthesis of various heterocyclic compounds and pharmacologically active molecules. Notably, β-nitrostyrenes are known Michael acceptors, a characteristic that is often central to their biological activity. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. While specific spectral data for this exact isomer can be limited in publicly accessible databases, representative data from closely related isomers, such as 1-chloro-4-(2-nitrovinyl)benzene, are included for comparative purposes and to provide an expected spectral profile.

PropertyValueSource
CAS Number 37888-03-2
Molecular Formula C₈H₆ClNO₂[1]
Molecular Weight 183.59 g/mol [1]
Synonyms trans-3-Chloro-β-nitrostyrene, (E)-1-Chloro-3-(2-nitrovinyl)benzene[1]
Melting Point 48-52 °C
Appearance Yellow viscous oil or solid[2]

Spectral Data Summary

Spectrum TypeKey Peaks/SignalsSource (Analog Data)
¹H NMR (CDCl₃) δ 7.95 (d, J = 13.7 Hz, 1H), 7.61−7.54 (m, 2H), 7.48-7.35 (m, 2H)[2]
¹³C NMR (CDCl₃, Expected) Aromatic C: ~125-138 ppm, Vinylic C: ~130-140 ppm
IR (KBr, cm⁻¹, Analog) ~1627 (C=C), ~1525 (NO₂, asym), ~1343 (NO₂, sym)[3]
Mass Spectrum (GC-MS, m/z, Analog) [M]⁺ at ~183[3]

Synthesis: Experimental Protocol

This compound is commonly synthesized via a Henry condensation reaction (also known as a nitroaldol reaction) between 3-chlorobenzaldehyde and nitromethane. The following is a detailed experimental protocol adapted from established procedures for similar β-nitrostyrene syntheses.

Reaction Scheme:

Synthesis_of_1_Chloro_3_2_nitrovinyl_benzene cluster_reagents Reagents & Conditions 3-Chlorobenzaldehyde 3-Chlorobenzaldehyde Product This compound 3-Chlorobenzaldehyde->Product + Nitromethane Nitromethane Nitromethane Nitromethane->Product Base (e.g., NaOH or NH₄OAc) Base (e.g., NaOH or NH₄OAc) Solvent (e.g., Methanol or Acetic Acid) Solvent (e.g., Methanol or Acetic Acid) Heat (optional) Heat (optional)

Figure 1: General synthesis scheme for this compound.

Materials and Reagents:

  • 3-Chlorobenzaldehyde

  • Nitromethane

  • Ammonium acetate

  • Glacial acetic acid

  • Sodium carbonate (Na₂CO₃)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Deionized water

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chlorobenzaldehyde (1 equivalent) and ammonium acetate (1 equivalent) in a mixture of nitromethane (5 equivalents) and glacial acetic acid.

  • Reaction: Heat the reaction mixture to reflux with constant stirring for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling the reaction mixture to room temperature, pour it into a beaker containing ice-cold water.

  • Neutralization: Slowly add a saturated solution of sodium carbonate to neutralize the acetic acid until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure this compound.

Biological Activity and Potential Applications

β-Nitrostyrene derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and antimicrobial properties. These activities are often attributed to their nature as Michael acceptors, allowing them to react with nucleophilic residues in biological macromolecules such as proteins and DNA.

Anticancer Activity

While specific studies on the anticancer activity of this compound are not widely reported, research on analogous β-nitrostyrenes provides valuable insights into its potential mechanism of action. A notable study on the β-nitrostyrene derivative CYT-Rx20 in colorectal cancer cells revealed a multi-faceted anticancer effect.

The proposed mechanism involves the induction of reactive oxygen species (ROS) , which leads to DNA damage and triggers cell cycle arrest at the G2/M phase. Furthermore, the accumulation of ROS contributes to mitochondrial dysfunction , ultimately leading to apoptosis (programmed cell death).

G2_M_Checkpoint node_bns β-Nitrostyrene Derivative (e.g., this compound) node_ros ↑ Reactive Oxygen Species (ROS) node_bns->node_ros node_dna_damage DNA Damage node_ros->node_dna_damage node_mito Mitochondrial Dysfunction node_ros->node_mito node_g2m G2/M Cell Cycle Arrest node_dna_damage->node_g2m node_apoptosis Apoptosis node_g2m->node_apoptosis node_mito->node_apoptosis

Figure 2: Proposed signaling pathway for the anticancer activity of β-nitrostyrene derivatives.

Antimicrobial Activity

The electrophilic nature of the nitrovinyl group also suggests potential for antimicrobial activity. β-Nitrostyrenes can act as Michael acceptors and react with essential microbial enzymes and proteins, disrupting cellular functions and inhibiting growth. The specific antimicrobial spectrum and efficacy of this compound would require further investigation through dedicated screening against various bacterial and fungal strains.

Proteasome Inhibition

Substituted aryl-2-nitrovinyl derivatives have been investigated as potential proteasome inhibitors.[3] The proteasome is a multi-protein complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. Inhibition of the proteasome can lead to the accumulation of pro-apoptotic factors, making it an attractive target for cancer therapy. The α,β-unsaturated nitroalkene moiety can act as a Michael acceptor, forming a covalent bond with nucleophilic residues in the active sites of the proteasome, thereby inhibiting its function.

Proteasome_Inhibition node_bns This compound (Michael Acceptor) node_inhibition Covalent Adduct Formation (Inhibition) node_bns->node_inhibition node_proteasome Proteasome (Active Site Nucleophile) node_proteasome->node_inhibition node_apoptosis Induction of Apoptosis node_inhibition->node_apoptosis

References

Solubility profile of 1-Chloro-3-(2-nitrovinyl)benzene in common lab solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Chloro-3-(2-nitrovinyl)benzene in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on a qualitative assessment based on chemical principles and outlines detailed experimental protocols for determining precise solubility values.

Introduction to this compound

This compound, with the chemical formula C₈H₆ClNO₂, is an organic compound featuring a benzene ring substituted with a chloro group and a nitrovinyl group[1][2]. The presence of the polar nitro group and the nonpolar chlorobenzene backbone suggests a nuanced solubility profile, making it a subject of interest in various research and development applications, including organic synthesis and medicinal chemistry[2][3].

Qualitative Solubility Profile

Based on the principle of "like dissolves like," a qualitative solubility profile for this compound can be inferred. The molecule possesses both polar (nitro group) and non-polar (chlorophenyl group) characteristics.

  • Polar Solvents (e.g., Water, Methanol, Ethanol): The compound is expected to have low solubility in highly polar solvents like water due to the dominance of the non-polar aromatic ring. In polar protic solvents like methanol and ethanol, the solubility is likely to be moderate, aided by potential dipole-dipole interactions with the nitro group.

  • Non-Polar Solvents (e.g., Hexane, Toluene): In non-polar solvents, the solubility is predicted to be moderate to good, driven by the favorable interactions with the chlorobenzene portion of the molecule.

  • Intermediate Polarity and Aprotic Solvents (e.g., Acetone, Dichloromethane, Chloroform, Ethyl Acetate, DMSO): The compound is expected to exhibit good solubility in these solvents. The polarity of these solvents can effectively solvate both the polar nitrovinyl group and the non-polar aromatic ring.

A summary of the expected qualitative solubility is presented in the table below.

SolventSolvent TypeExpected Qualitative Solubility
WaterPolar ProticInsoluble to Sparingly Soluble
MethanolPolar ProticSparingly to Moderately Soluble
EthanolPolar ProticSparingly to Moderately Soluble
AcetonePolar AproticSoluble
DichloromethanePolar AproticSoluble
ChloroformPolar AproticSoluble
Ethyl AcetatePolar AproticSoluble
HexaneNon-PolarSparingly to Moderately Soluble
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols are necessary. The following outlines a general and reliable method for determining the solubility of a solid compound like this compound.

Equilibrium Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the solubility of a compound in a specific solvent at a given temperature.

Materials:

  • This compound (solid)

  • Selected solvents (high purity)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • For finer particles, centrifuge the samples at a constant temperature to facilitate the separation of the solid phase.

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification:

    • Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation:

    • Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

G Figure 1: Experimental Workflow for Solubility Determination A 1. Add excess solute to solvent B 2. Equilibrate at constant temperature (e.g., 24-48h shaking) A->B C 3. Separate solid and liquid phases (Settling/Centrifugation) B->C D 4. Filter supernatant C->D E 5. Dilute a known volume of filtrate D->E F 6. Quantify concentration (HPLC/UV-Vis) E->F G 7. Calculate solubility F->G

Caption: A flowchart illustrating the key steps in the equilibrium shake-flask method for determining solubility.

Logical Relationship: "Like Dissolves Like"

G Figure 2: 'Like Dissolves Like' Principle for this compound cluster_0 This compound cluster_1 Solvents Non-polar\n(Chlorophenyl) Non-polar (Chlorophenyl) Non-polar Solvents\n(e.g., Hexane) Non-polar Solvents (e.g., Hexane) Non-polar\n(Chlorophenyl)->Non-polar Solvents\n(e.g., Hexane) Favorable Interaction Polar Solvents\n(e.g., Water, Alcohols) Polar Solvents (e.g., Water, Alcohols) Non-polar\n(Chlorophenyl)->Polar Solvents\n(e.g., Water, Alcohols) Unfavorable Interaction Intermediate Polarity Solvents\n(e.g., Acetone, DCM) Intermediate Polarity Solvents (e.g., Acetone, DCM) Non-polar\n(Chlorophenyl)->Intermediate Polarity Solvents\n(e.g., Acetone, DCM) Favorable Interaction Polar\n(Nitrovinyl) Polar (Nitrovinyl) Polar\n(Nitrovinyl)->Non-polar Solvents\n(e.g., Hexane) Unfavorable Interaction Polar\n(Nitrovinyl)->Polar Solvents\n(e.g., Water, Alcohols) Favorable Interaction Polar\n(Nitrovinyl)->Intermediate Polarity Solvents\n(e.g., Acetone, DCM) Favorable Interaction

Caption: A diagram illustrating the interactions between the polar and non-polar moieties of the solute and different solvent types.

References

Chemical reactivity of the nitrovinyl group on an aromatic ring

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Reactivity of the Nitrovinyl Group on an Aromatic Ring

Audience: Researchers, scientists, and drug development professionals.

Introduction

The aromatic nitrovinyl group, commonly found in β-nitrostyrene and its derivatives, is a cornerstone functional group in modern organic synthesis. Characterized by a vinyl group attached to an aromatic ring and conjugated with a nitro group, this moiety possesses unique electronic properties that render it a versatile building block for a wide array of chemical transformations. The powerful electron-withdrawing nature of the nitro group, acting through both resonance and inductive effects, polarizes the carbon-carbon double bond, making the β-carbon atom highly electrophilic.[1] This inherent reactivity makes aromatic nitrovinyl compounds exceptional substrates for nucleophilic additions, cycloadditions, and reduction reactions.

Their utility is particularly pronounced in medicinal chemistry and drug development. They serve as key precursors for synthesizing various biologically active molecules, including phenethylamines—a class of compounds with significant psychoactive and therapeutic properties—and γ-aminobutyric acid (GABA) analogues, which are crucial in treating neurodegenerative disorders.[2][3] This guide provides a comprehensive overview of the core chemical reactivity of the aromatic nitrovinyl group, detailing key reactions, experimental protocols, and its applications in synthesizing pharmacologically relevant scaffolds.

Core Chemical Reactivity

The reactivity of the aromatic nitrovinyl group is dominated by the electrophilic character of the β-carbon. This facilitates a range of transformations, making it a versatile synthetic intermediate.

Michael Addition (Conjugate Addition)

The Michael or conjugate addition is one of the most fundamental reactions of β-nitrostyrenes. The electron-deficient β-carbon readily accepts a wide variety of soft nucleophiles. This reaction is a powerful tool for C-C and C-heteroatom bond formation.[1] The products, γ-nitro compounds, are valuable precursors for synthesizing important molecules like GABA analogues (e.g., Baclofen, Phenibut) and other biologically active compounds.[4][5]

The general mechanism involves the attack of a nucleophile on the β-carbon, forming a nitronate intermediate, which is then protonated to yield the final product. The reaction can be catalyzed by bases, acids, or, more recently, by chiral organocatalysts to achieve high enantioselectivity.[6][7]

Table 1: Examples of Michael Addition to Aromatic Nitrovinyl Compounds

NucleophileCatalyst/ConditionsProduct TypeYield (%)Reference
Diethyl MalonateN-benzylbispidine, Toluene, rt, 24hγ-NitroesterComplete Conversion[4]
PropanalDiphenylprolinol silyl ether, 4-Nitrophenolγ-Nitroaldehyde>99%[6]
Dimethyl MalonateSquaramide organocatalyst (1 mol%), THF, rt(R)-γ-NitroesterExcellent[5]
2(5H)-FuranoneDinuclear Zinc Catalyst, Tolueneγ-Substituted Butenolide85%[8]
Various AminesAcetonitrile, rtβ-Amino-nitroalkane(Kinetics Studied)[9]
Cycloaddition Reactions

The polarized double bond of β-nitrostyrene makes it an excellent partner in various cycloaddition reactions, serving as a dienophile or a dipolarophile to construct complex cyclic systems.[1]

  • Diels-Alder Reaction ([4+2] Cycloaddition): As an electron-deficient alkene, β-nitrostyrene is a potent dienophile in Diels-Alder reactions, readily reacting with electron-rich dienes to form six-membered rings.[1][10] Fluorinated β-nitrostyrenes have been shown to react with cyclic dienes like 1,3-cyclopentadiene (CPD) and 1,3-cyclohexadiene (CHD) to produce monofluorinated norbornenes and bicyclo[2.2.2]oct-2-enes, respectively.[11][12][13]

  • 1,3-Dipolar Cycloaddition: The nitrovinyl group also acts as a dipolarophile, reacting with 1,3-dipoles such as nitrile oxides or nitrones to form five-membered heterocyclic rings, which are common scaffolds in pharmaceuticals.[1][14]

Table 2: Diels-Alder Reactions of Substituted β-Nitrostyrenes with Cyclic Dienes

DienophileDieneConditionsProductYield (%)Reference
(Z)-β-Fluoro-β-nitrostyrene1,3-Cyclopentadieneo-xylene, 110 °CMonofluorinated norborneneup to 97%[11][13]
(Z)-β-Fluoro-β-nitrostyrene1,3-Cyclohexadieneo-xylene, 110 °C, MWMonofluorinated bicyclo[2.2.2]oct-2-eneup to 40%[11][12]
β-Nitrostyrene3-Methyl-1,3-pentadiene-Diels-Alder/[1][1]-sigmatropic rearrangement product-[15]
Reduction Reactions

The reduction of the aromatic nitrovinyl group is a highly valuable transformation, as it provides access to phenethylamines, a class of compounds with extensive applications in drug development, including CNS stimulants and hallucinogens.[3] The reaction requires the reduction of both the alkene double bond and the nitro group. Various reagents have been developed for this purpose, with recent methods focusing on mild, one-pot procedures.[16][17][18]

Common reducing agents include catalytic hydrogenation, lithium aluminum hydride (LiAlH₄), and sodium borohydride (NaBH₄) in combination with transition metal salts.[3][16][19] A particularly efficient method uses a NaBH₄/CuCl₂ system, which allows for the rapid and high-yield synthesis of phenethylamines under mild conditions.[16][17][18]

Table 3: Reduction of β-Nitrostyrenes to Phenethylamines

β-Nitrostyrene SubstrateReducing SystemTimeProductYield (%)Reference
2,5-Dimethoxy-β-methyl-β-nitrostyreneNaBH₄ / CuCl₂30 min2,5-Dimethoxyphenylisopropylamine72%[16]
2,5-Dimethoxy-β-nitrostyreneNaBH₄ / CuCl₂10 min2,5-Dimethoxyphenethylamine (2C-H)83%[16]
3,4,5-Trimethoxy-β-nitrostyreneNaBH₄ / CuCl₂10 minMescaline78%[16]
General β-NitrostyrenesSodium bis-(2-methoxyethoxy)aluminium dihydride ('Redal')-β-ArylethylaminesGood Yields[19]

Visualizing Reactivity and Applications

The following diagrams illustrate the central reactivity of the aromatic nitrovinyl group and its synthetic utility.

G Core Reactivity Pathways of Aromatic Nitrovinyl Compounds cluster_start Starting Material cluster_reactions Reaction Classes cluster_products Product Scaffolds start Aromatic Nitrovinyl (β-Nitrostyrene) michael Michael Addition start->michael + Nucleophile (Malonates, Aldehydes, etc.) cyclo Cycloaddition start->cyclo + Diene / Dipole reduction Reduction start->reduction + Reducing Agent (NaBH₄/CuCl₂, etc.) prod_michael γ-Nitro Compounds (e.g., GABA Analog Precursors) michael->prod_michael prod_cyclo Cyclic Systems (e.g., Norbornenes) cyclo->prod_cyclo prod_reduction Phenethylamines (e.g., 2C-X, Mescaline) reduction->prod_reduction

Caption: Core reaction pathways of aromatic nitrovinyl compounds.

G Workflow: Synthesis to Biologically Active Scaffolds step1 Step 1: Synthesis Henry Reaction of Aromatic Aldehyde + Nitromethane step2 Intermediate β-Nitrostyrene Derivative step1->step2 step3a Step 2a: Michael Addition + Carbon Nucleophile (e.g., Malonate) step2->step3a step3b Step 2b: Reduction (e.g., NaBH₄/CuCl₂) step2->step3b step4a Product Class A γ-Nitro Adduct step3a->step4a step4b Product Class B Phenethylamine step3b->step4b step5a Further Elaboration (Reduction, Cyclization, etc.) step4a->step5a step6b Target Molecule B CNS Active Agent step4b->step6b Drug Development Target: CNS Receptors step6a Target Molecule A GABA Analogue step5a->step6a Drug Development Target: CNS Receptors

Caption: Synthetic workflow from β-nitrostyrene to drug scaffolds.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are representative protocols for the synthesis and reduction of β-nitrostyrene derivatives.

Protocol 1: One-Pot Synthesis of β-Nitrostyrenes from Styrenes

This procedure describes a convenient and efficient 'one-pot' process for the selective nitration of styrenes to the corresponding β-nitrostyrenes under mild conditions.[20]

  • Materials:

    • Styrene derivative (20 mmol)

    • Copper(II) tetrafluoroborate (prepared from 35% aq. HBF₄ (1.62 ml, 8 mmol) and CuO (0.32 g, 4 mmol))

    • Sodium nitrite (NaNO₂) (1.66 g, 24 mmol)

    • Iodine (I₂) (1.52 g, 6 mmol)

    • Acetonitrile (20 ml)

    • Dichloromethane (CH₂Cl₂)

    • 5% aq. Sodium thiosulphate

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Prepare a solution of copper(II) tetrafluoroborate from aqueous HBF₄ and CuO.

    • To this solution, add acetonitrile (20 ml) and sodium nitrite (1.66 g). Stir the mixture for 2 minutes.

    • Introduce iodine (1.52 g) and the styrene derivative (20 mmol) into the reaction flask.

    • Stir the resulting mixture at room temperature for 7 hours.

    • After the reaction is complete, add water (25 ml) to the mixture and filter off the precipitated copper(I) iodide.

    • Extract the filtrate with dichloromethane (3 x 25 ml).

    • Wash the combined organic layers with 5% aqueous sodium thiosulphate (25 ml).

    • Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.

    • Purify the resulting crude material by column chromatography on silica gel (hexane:diethyl ether, 9:1) to yield the pure β-nitrostyrene.[20]

Protocol 2: Facile One-Pot Reduction of β-Nitrostyrenes to Phenethylamines

This protocol details a rapid, high-yield reduction of substituted β-nitrostyrenes to their corresponding phenethylamines using a sodium borohydride and copper(II) chloride system.[16][17]

  • Materials:

    • Substituted β-nitrostyrene (1.0 equiv)

    • Copper(II) chloride dihydrate (CuCl₂·2H₂O) (0.1 equiv)

    • Sodium borohydride (NaBH₄) (10.0 equiv)

    • Methanol (MeOH)

    • Hydrochloric acid (HCl, 2 M)

    • Sodium hydroxide (NaOH, 2 M)

    • Dichloromethane (DCM)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Dissolve the substituted β-nitrostyrene (1.0 equiv) and CuCl₂·2H₂O (0.1 equiv) in methanol.

    • Cool the solution in an ice bath.

    • Slowly add NaBH₄ (10.0 equiv) in small portions to the stirred solution. An effervescent reaction should be observed.

    • After the addition is complete, remove the ice bath and heat the reaction mixture to 80 °C for the time specified for the particular substrate (typically 10-30 minutes, see Table 3). Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and carefully quench by adding 2 M HCl until the solution is acidic.

    • Wash the acidic aqueous layer with DCM (3 x volume) to remove any non-basic impurities.

    • Basify the aqueous layer by adding 2 M NaOH until pH > 12.

    • Extract the basic aqueous layer with DCM (3 x volume).

    • Combine the organic extracts from the basic extraction, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the phenethylamine product.[16]

Conclusion

The aromatic nitrovinyl group is a remarkably versatile and reactive moiety that provides synthetic chemists with a powerful platform for molecular construction. Its pronounced electrophilicity at the β-position dictates its primary modes of reactivity, namely Michael additions, cycloadditions, and reductions. These transformations enable the efficient synthesis of complex acyclic and cyclic structures from simple precursors. For professionals in drug discovery, the ability to readily convert β-nitrostyrenes into valuable pharmacophores like phenethylamines and precursors for GABA analogues underscores the strategic importance of this functional group. The continued development of novel, efficient, and stereoselective reactions involving the aromatic nitrovinyl group ensures its enduring role in the synthesis of next-generation therapeutics.

References

The Influence of Electron-Withdrawing Groups on Nitrostyrene Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of how electron-withdrawing groups (EWGs) modulate the chemical reactivity of nitrostyrene. Nitrostyrenes are versatile building blocks in organic synthesis, primarily due to the powerful electron-withdrawing nature of the nitro group, which strongly activates the carbon-carbon double bond.[1][2] The addition of further EWGs to the aromatic ring significantly enhances this effect, opening avenues for a wide range of chemical transformations. This guide summarizes quantitative kinetic data, details key experimental protocols, and visualizes reaction mechanisms to offer a comprehensive resource for professionals in chemical and pharmaceutical research.

Core Principle: Electronic Activation by Electron-Withdrawing Groups

The reactivity of β-nitrostyrene is dominated by the electron-deficient character of its double bond. The nitro group (-NO₂) is a potent EWG, reducing electron density across the molecule through both inductive and resonance effects. This polarization makes the β-carbon highly electrophilic and susceptible to attack by nucleophiles.

When additional EWGs (such as -CN, -CF₃, or another -NO₂) are substituted onto the phenyl ring, they further deplete the electron density of the π-system. This synergistic electron withdrawal significantly increases the electrophilicity of the β-carbon, thereby accelerating reactions with nucleophiles.

G cluster_0 Influence of Electron-Withdrawing Group (EWG) on Nitrostyrene Nitrostyrene Nitrostyrene (Ar-CH=CH-NO₂) Reactivity Enhanced Electrophilicity at β-Carbon Nitrostyrene->Reactivity Increased Reaction Rate with Nucleophiles EWG EWG on Aromatic Ring EWG->Nitrostyrene Inductive & Resonance Electron Withdrawal

Caption: Logical flow of EWG influence on nitrostyrene reactivity.

Impact on Key Chemical Reactions

The enhanced electrophilicity of nitrostyrenes bearing EWGs has profound implications for several classes of reactions.

Michael Addition

Michael addition, or conjugate addition, is a hallmark reaction of nitrostyrenes, which act as excellent Michael acceptors.[3] The addition of nucleophiles like amines, thiols, or carbanions is significantly accelerated by the presence of EWGs on the aromatic ring. Kinetic studies consistently show that EWGs increase the rate of reaction.

A kinetic study of the Michael addition of cyclic secondary amines to various X-substituted β-nitrostyrenes demonstrated this relationship quantitatively. The reaction proceeds through both an uncatalyzed (k₂) and a catalyzed (k₃) route, with the catalyzed route being much more sensitive to the electronic nature of the substituent X.[4][5] This sensitivity is quantified by the Hammett equation.

The Hammett Equation: log(kₓ/kₙ) = ρσ

Where kₓ is the rate constant for a substituted nitrostyrene, kₙ is the rate for the unsubstituted version, σ is the substituent constant (a measure of the electronic effect of the substituent), and ρ is the reaction constant (a measure of the reaction's sensitivity to substituent effects).[6]

For the Michael addition of piperidine to substituted nitrostyrenes, the Hammett plot yields a large, positive ρ value (ρₓ = 2.10 for the catalyzed route), indicating that the reaction rate is substantially increased by electron-withdrawing substituents.[4][5] This positive ρ value signifies a buildup of negative charge in the transition state, which is stabilized by the EWGs.

G cluster_workflow Generalized Michael Addition Workflow start Reactants: Substituted Nitrostyrene (EWG-Ar-CH=CH-NO₂) + Nucleophile (Nu⁻) step1 Nucleophilic Attack on β-Carbon start->step1 step2 Formation of Zwitterionic or Anionic Intermediate step1->step2 step3 Protonation of Intermediate step2->step3 end Final Adduct: EWG-Ar-CH(Nu)-CH₂-NO₂ step3->end

Caption: A typical workflow for the Michael addition to nitrostyrene.

Cycloaddition Reactions

Nitrostyrenes are potent dipolarophiles and dienophiles in cycloaddition reactions, such as [3+2] and [4+3] cycloadditions.[1][7][8] The reactivity in these reactions is governed by Frontier Molecular Orbital (FMO) theory. The primary interaction is typically between the Highest Occupied Molecular Orbital (HOMO) of the dipole/diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrostyrene (the dipolarophile).

Electron-withdrawing groups decrease the energies of both the HOMO and LUMO of the nitrostyrene.[9] The reduction in the LUMO energy is more pronounced, leading to a smaller HOMO-LUMO energy gap between the reactants. This smaller energy gap results in a stronger orbital interaction and a lower activation energy for the reaction, thus increasing the reaction rate.[2] For example, in [3+2] cycloadditions with nitrones, the reaction is accelerated by increasing the electrophilic character of the nitrostyrene.[2][7]

Caption: EWGs lower the nitrostyrene LUMO, accelerating cycloaddition.

Reduction Reactions

The reduction of nitrostyrenes to yield valuable phenethylamines is a fundamental transformation.[10][11] This process involves the reduction of both the nitro group and the carbon-carbon double bond. While the direct influence of aromatic EWGs on the kinetics of this reduction is less documented than in addition reactions, the choice of reducing agent and conditions is critical, especially to avoid side reactions like dehalogenation when halogen substituents are present.[12]

Various reagents can accomplish this transformation, including lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄) with catalysts like CuCl₂, or zinc dust with HCl.[10][12][13] The presence of EWGs can make the aromatic ring more susceptible to reduction under harsh conditions, necessitating milder and more selective methods.

Quantitative Data on Reactivity

The effect of substituents on reaction rates is best understood through quantitative data. The following tables summarize key kinetic parameters for the Michael addition of amines to substituted β-nitrostyrenes.

Table 1: Hammett Constants for Common Electron-Withdrawing Groups

Substituent (X) Hammett Constant (σₚ) Electronic Effect
-NO₂ 0.78 Strongly Withdrawing
-CN 0.66 Strongly Withdrawing
-CF₃ 0.54 Strongly Withdrawing
-Cl 0.23 Moderately Withdrawing
-Br 0.23 Moderately Withdrawing
-H 0.00 Reference

(Data sourced from established physical organic chemistry principles)

Table 2: Kinetic Data for Michael Addition of Amines to Substituted β-Nitrostyrenes (Ar-CH=CH-NO₂) in Acetonitrile [4][5][14]

Substituent (X) Rate Constant (Kk₂)¹ Rate Constant (Kk₃)² Hammett Reaction Constant (ρₓ)
4-MeO - - Uncatalyzed (Kk₂): 0.84
4-Me - - Catalyzed (Kk₃): 2.10
H - -
4-Cl - -
4-CN - -
4-NO₂ - -

¹Rate constant for the uncatalyzed route. ²Rate constant for the amine-catalyzed route. Note: Specific rate constants for each substituent were not available in a single consistent table in the search results, but the Hammett reaction constants (ρₓ) clearly show the strong positive correlation between EWGs and reaction rate.

Experimental Protocols

Detailed and reproducible experimental methods are crucial for research and development. The following are representative protocols for the synthesis and reaction of substituted nitrostyrenes.

General Procedure for Synthesis of Substituted β-Nitrostyrenes (Henry Reaction)

This procedure describes the condensation of a substituted benzaldehyde with a nitroalkane.[10][15]

  • Reactant Preparation: Dissolve the substituted benzaldehyde (1 mmol) and ammonium acetate (NH₄OAc, 1.25 mmol) in nitroethane or nitromethane.

  • Reaction: Reflux the mixture for the required time (typically 2-4 hours), monitoring by TLC.

  • Workup: Cool the mixture rapidly (e.g., in an ice bath). Dilute the cooled mixture with dichloromethane (CH₂Cl₂).

  • Purification: Filter the solution while cold to remove any solids. Remove the solvent from the filtrate in vacuo. Recrystallize the resulting crude β-nitrostyrene from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Protocol for Michael Addition of Amines to β-Nitrostyrene

This protocol is adapted from kinetic studies of Michael additions.[4][5]

  • Solution Preparation: Prepare a stock solution of the desired substituted β-nitrostyrene in a suitable solvent (e.g., acetonitrile, MeCN). Prepare a series of solutions of the amine nucleophile (e.g., piperidine) at various concentrations in the same solvent.

  • Kinetic Run: In a temperature-controlled cuvette (e.g., 25.0 °C), mix the nitrostyrene solution with a large excess of the amine solution to ensure pseudo-first-order kinetics.

  • Monitoring: Immediately begin monitoring the reaction by UV-Vis spectrophotometry, following the disappearance of the nitrostyrene absorbance at its λₘₐₓ.

  • Data Analysis: Calculate the pseudo-first-order rate constant (kₒᵦₛ) from the exponential decay of the absorbance. Plot kₒᵦₛ against the amine concentration to determine the rate constants for the uncatalyzed (k₂) and catalyzed (k₃) pathways.

General Procedure for the Reduction of β-Nitrostyrenes with Zn/HCl

This protocol describes a method for the chemoselective reduction of nitrostyrenes to phenethylamines.[12]

  • Reaction Setup: Vigorously stir methanol (2 mL per 1.0 mmol of nitrostyrene) in an ice bath maintained at <0 °C.

  • Reagent Addition: Over 30 minutes, slowly and alternately add concentrated HCl (37%, 2 mL per mmol), zinc dust (800 mg per mmol), and the substituted nitrostyrene (1.0 mmol).

  • Reaction: Continue stirring at 0 °C for 4-6 hours until the reaction is complete (monitored by TLC).

  • Workup: Filter the reaction mixture to remove excess zinc. Neutralize the filtrate with a base (e.g., NaOH or NH₄OH) and extract the product into an organic solvent (e.g., CHCl₃ or ethyl acetate).

  • Purification: Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude phenethylamine product, which can be further purified by chromatography or crystallization as a hydrochloride salt.

G cluster_workflow Experimental Workflow for Nitrostyrene Reduction start Setup: Nitrostyrene in Methanol at <0 °C step1 Slow, Alternating Addition of Zn Dust and HCl start->step1 step2 Stir at 0 °C for 4-6h (Monitor by TLC) step1->step2 step3 Workup: Filter, Neutralize, Extract step2->step3 end Purification: Dry, Evaporate, Isolate Product step3->end

Caption: A generalized workflow for the reduction of nitrostyrenes.

Conclusion

The presence of electron-withdrawing groups on the aromatic ring of nitrostyrene is a powerful strategy for enhancing its electrophilicity and reactivity. This guide has demonstrated that EWGs significantly accelerate key synthetic transformations, including Michael additions and cycloaddition reactions, an effect that can be quantified using linear free-energy relationships like the Hammett equation. The provided data, mechanisms, and experimental protocols offer a robust framework for researchers to predict, control, and optimize reactions involving this versatile class of compounds, facilitating the development of novel molecules in medicinal chemistry and materials science.

References

A Comprehensive Technical Review of 1-Chloro-3-(2-nitrovinyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-3-(2-nitrovinyl)benzene is a substituted nitrostyrene derivative with significant potential in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive review of its synthesis, purification, characterization, and reported biological activities. Detailed experimental protocols for its preparation via the Henry-Knoevenagel condensation and for the evaluation of its potential antimicrobial and anticancer properties are presented. Furthermore, this document includes key physicochemical data and explores the potential mechanism of action based on existing literature for related compounds.

Chemical Properties and Synthesis

This compound, also known as trans-1-(3-chlorophenyl)-2-nitroethene, is an organic compound with the molecular formula C₈H₆ClNO₂ and a molecular weight of 183.59 g/mol .[1][2] The presence of a chloro substituent on the benzene ring and a nitrovinyl group makes it a versatile intermediate in various chemical transformations.[1][3]

Synthesis via Henry-Knoevenagel Condensation

The most common laboratory-scale synthesis of this compound is achieved through the Henry-Knoevenagel condensation reaction between 3-chlorobenzaldehyde and nitromethane.[3] This reaction is typically catalyzed by a base.[3]

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Chlorobenzaldehyde

  • Nitromethane

  • A base catalyst (e.g., sodium hydroxide, n-butylamine)

  • A suitable solvent (e.g., ethanol, methanol)[3]

  • Hydrochloric acid (for neutralization)

  • Sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for purification (e.g., ethanol, ethyl acetate, hexane)

Procedure:

  • In a round-bottom flask, dissolve 3-chlorobenzaldehyde in the chosen solvent.

  • Add an equimolar amount of nitromethane to the solution.

  • Slowly add a catalytic amount of the base to the reaction mixture while stirring. The reaction is exothermic, and the temperature should be monitored.

  • The reaction mixture is typically stirred at room temperature or gently heated to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of dilute hydrochloric acid to neutralize the base.

  • The mixture is then transferred to a separatory funnel, and the organic layer is washed with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification:

The crude this compound can be purified by several methods, with recrystallization being a common and effective approach.[1]

  • Recrystallization: The crude product is dissolved in a minimal amount of a hot solvent, such as ethanol or a mixture of ethyl acetate and hexane.[1] Upon cooling, the purified product crystallizes out and can be collected by filtration. This method can yield a product with a purity of 95-98%.[1]

  • Column Chromatography: For higher purity, silica gel column chromatography can be employed using a solvent system like ethyl acetate/hexane.[1]

Physicochemical Data
PropertyValueReference
Molecular Formula C₈H₆ClNO₂[1]
Molecular Weight 183.59 g/mol [1]
Appearance Yellow viscous oil[4]
Storage Temperature 2-8°C[2]
Spectroscopic Data

Expected Spectroscopic Features:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the vinylic protons. The coupling constants of the vinylic protons can confirm the trans configuration of the double bond. For the 4-chloro isomer, the vinylic protons appear as doublets around δ 7.94 and 7.56 ppm with a coupling constant of approximately 13.7 Hz.[5]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the two vinylic carbons. For the 4-chloro isomer, the aromatic carbons appear in the range of δ 128-139 ppm, and the vinylic carbons are also expected in this region.[5][6]

  • FTIR: The infrared spectrum should exhibit characteristic absorption bands for the nitro group (around 1520 and 1340 cm⁻¹), the C=C double bond of the vinyl group (around 1635 cm⁻¹), and C-Cl stretching.[4][7]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z 183 and 185 in a roughly 3:1 ratio, characteristic of the chlorine isotopes.

Biological Activity

Research suggests that this compound and related nitrostyrene derivatives possess potential antimicrobial and anticancer properties.[1][3] The biological activity is often attributed to the electrophilic nature of the nitrovinyl group, which can act as a Michael acceptor and interact with biological nucleophiles.[3]

Antimicrobial Activity

The antimicrobial potential of this compound can be evaluated by determining its Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for assessing antimicrobial activity.[8][9][10][11][12]

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)

  • Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent like DMSO.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in a 96-well plate to obtain a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (adjusted to a specific turbidity, e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the different concentrations of the compound. Include positive (microbes in medium) and negative (medium only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (typically 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism, which can be assessed visually or by measuring the absorbance using a plate reader.[11]

Anticancer Activity

The cytotoxic effects of this compound on cancer cells can be assessed using the MTT assay, a colorimetric assay that measures cell metabolic activity.

Experimental Protocol: MTT Assay for Cytotoxicity

This is a standard and widely used method for evaluating the in vitro cytotoxic potential of compounds.[13][14][15]

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (prepared by diluting a stock solution in culture medium) for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability can be calculated relative to the untreated control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined.

Potential Signaling Pathways

While the specific signaling pathways affected by this compound have not been explicitly elucidated in the reviewed literature, studies on related nitrostyrene analogues suggest that they can induce apoptosis in cancer cells.[16][17][18]

Proposed Mechanism of Action:

The electrophilic nitrovinyl group can act as a Michael acceptor, reacting with nucleophilic residues (such as cysteine) in cellular proteins. This interaction can lead to the inhibition of key enzymes and signaling proteins involved in cell survival and proliferation.

Apoptosis Induction:

Nitrostyrene derivatives have been shown to induce apoptosis through a caspase-dependent mechanism.[18] This suggests that this compound may trigger the apoptotic cascade by activating initiator and effector caspases, leading to programmed cell death. The induction of apoptosis is a desirable characteristic for anticancer agents. Further research is needed to identify the specific cellular targets and the precise signaling pathways modulated by this compound.

DOT Diagram: Proposed Apoptotic Pathway

Apoptosis_Pathway This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress Mitochondrial Pathway Mitochondrial Pathway Cellular Stress->Mitochondrial Pathway Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Cell Death Cell Death Apoptosis->Cell Death

Caption: Proposed mechanism of apoptosis induction.

DOT Diagram: Experimental Workflow for Synthesis and Biological Evaluation

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_bioactivity Biological Evaluation Start Start Henry Reaction Henry Reaction Start->Henry Reaction Workup Workup Henry Reaction->Workup Crude Product Crude Product Workup->Crude Product Purification Purification Crude Product->Purification Pure Product Pure Product Purification->Pure Product Antimicrobial Assay Antimicrobial Assay Pure Product->Antimicrobial Assay Anticancer Assay Anticancer Assay Pure Product->Anticancer Assay MIC Determination MIC Determination Antimicrobial Assay->MIC Determination MTT Assay MTT Assay Anticancer Assay->MTT Assay Antimicrobial Activity Antimicrobial Activity MIC Determination->Antimicrobial Activity Cytotoxicity Cytotoxicity MTT Assay->Cytotoxicity

References

Methodological & Application

Application Note: A Detailed Protocol for the Base-Catalyzed Condensation of 3-Chlorobenzaldehyde with Nitromethane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the base-catalyzed condensation of 3-chlorobenzaldehyde with nitromethane, a crucial step in the synthesis of various organic intermediates. This reaction, a variant of the Henry (or nitroaldol) reaction, yields (E)-1-chloro-3-(2-nitrovinyl)benzene.[1][2] The resulting β-nitrostyrene is a versatile precursor for synthesizing pharmaceuticals and other fine chemicals.[3] This application note outlines two effective protocols using different catalytic systems, presents quantitative data in a structured format, and includes visualizations for the reaction mechanism and experimental workflow.

Reaction Mechanism and Scheme

The base-catalyzed condensation of an aldehyde with a nitroalkane is known as the Henry reaction.[2] The process begins with the deprotonation of nitromethane by a base to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of 3-chlorobenzaldehyde. The resulting β-nitro alkoxide intermediate is protonated to form a β-nitro alcohol.[2] Under the reaction conditions, particularly with heating or acidic workup, this alcohol readily undergoes dehydration to yield the more stable conjugated system, 3-chloro-β-nitrostyrene.[1][4]

ReactionMechanism cluster_step1 Step 1: Nitronate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration CH3NO2 Nitromethane Nitronate Nitronate Anion (⁻CH₂NO₂) CH3NO2->Nitronate Deprotonation Base Base (B:) BH Conjugate Acid (BH⁺) Aldehyde 3-Chlorobenzaldehyde Alkoxide β-Nitro Alkoxide Intermediate Aldehyde->Alkoxide Alkoxide_ref β-Nitro Alkoxide Nitronate_ref Nitronate Anion Nitronate_ref->Aldehyde Attack NitroAlcohol β-Nitro Alcohol Alkoxide_ref->NitroAlcohol Protonation BH_ref BH⁺ NitroAlcohol_ref β-Nitro Alcohol Nitrostyrene 3-Chloro-β-nitrostyrene NitroAlcohol_ref->Nitrostyrene - H₂O

Caption: Base-catalyzed Henry reaction mechanism.

Experimental Protocols

Two common and effective methods for this synthesis are presented below.

Protocol 1: Ammonium Acetate Catalysis in Acetic Acid

This method is a straightforward procedure that directly yields the β-nitrostyrene product by promoting dehydration in situ.[5][6]

Materials and Reagents:

  • 3-Chlorobenzaldehyde

  • Nitromethane

  • Ammonium Acetate

  • Glacial Acetic Acid

  • Ethyl Acetate (EtOAc)

  • Sodium Hydroxide (NaOH), 2M solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Equipment for column chromatography

Procedure:

  • To a round-bottom flask, add glacial acetic acid (20 mL).

  • Dissolve ammonium acetate (2.4 eq) in the acetic acid with stirring.

  • Add 3-chlorobenzaldehyde (1 eq) to the solution, followed by nitromethane (6.9 eq).[5]

  • Heat the mixture to reflux (approx. 100-110°C) with vigorous stirring for 4-6 hours.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker containing ice water (200 mL). A yellow solid should precipitate.

  • Neutralize the solution to pH 7 by slowly adding a 2M NaOH solution while stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers in a separatory funnel and wash with brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purify the crude yellow solid by silica gel column chromatography using a hexane/ethyl acetate eluent system to obtain the pure (E)-1-chloro-3-(2-nitrovinyl)benzene.[5]

Protocol 2: Sodium Hydroxide Catalysis in Methanol

This classic method, adapted from the synthesis of β-nitrostyrene, involves low temperatures and a strong base, followed by an acidic workup that causes dehydration.[7]

Materials and Reagents:

  • 3-Chlorobenzaldehyde (1 eq)

  • Nitromethane (1.05 eq)

  • Methanol

  • Sodium Hydroxide (NaOH) (1.05 eq)

  • Hydrochloric Acid (HCl), concentrated

  • Ice

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel

  • Ice-salt bath

  • Large beaker or jar for precipitation

  • Büchner funnel and vacuum flask

Procedure:

  • In the three-neck flask, dissolve 3-chlorobenzaldehyde (1 eq) and nitromethane (1.05 eq) in methanol (~2 mL per gram of aldehyde).

  • Cool the flask in an ice-salt bath to maintain an internal temperature of 10-15°C.[7]

  • Separately, prepare a solution of NaOH (1.05 eq) in a minimal amount of water and cool it.

  • Using the dropping funnel, add the cold NaOH solution to the stirred methanol mixture at a rate that keeps the temperature below 15°C. A thick, pale precipitate will form.[7]

  • After the addition is complete, stir for an additional 15 minutes.

  • In a separate large container, prepare a dilute solution of hydrochloric acid by adding concentrated HCl (~2 mL per gram of aldehyde) to a large volume of ice water (~10 mL per gram of aldehyde).

  • Slowly pour the reaction mixture into the stirred, cold HCl solution. A pale yellow crystalline product will precipitate almost immediately.[7]

  • Continue stirring for 15-20 minutes, then stop and allow the solid to settle.

  • Decant the supernatant liquid and filter the remaining solid using a Büchner funnel.

  • Wash the solid on the filter with cold water until the washings are free of chlorides (test with AgNO₃).

  • The crude product can be purified by recrystallization from hot ethanol or petroleum ether.[7][8]

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes based on literature precedents for similar aromatic aldehydes.

ParameterProtocol 1: Ammonium AcetateProtocol 2: NaOH in Methanol
Catalyst Ammonium AcetateSodium Hydroxide
Solvent Glacial Acetic AcidMethanol
Temperature Reflux (100-110°C)10-15°C (addition), RT (workup)
Reaction Time 4-6 hours~1 hour
Key Intermediate Dehydration occurs in situβ-Nitro Alcohol (dehydrates in workup)
Typical Yield ~82%[5]~80-83%[7]
Workup Neutralization, ExtractionAcidic Precipitation
Purification Column ChromatographyRecrystallization

Experimental Workflow

The general workflow for the synthesis and purification of 3-chloro-β-nitrostyrene is outlined below.

Workflow arrow Start Start: Reagent Preparation Setup Reaction Setup (Flask, Stirrer, Condenser/Bath) Start->Setup Reaction Base-Catalyzed Condensation (Controlled Temperature & Time) Setup->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Reaction Workup (Quenching, Precipitation/Extraction) Reaction->Workup Isolation Crude Product Isolation (Filtration / Evaporation) Workup->Isolation Purification Purification (Recrystallization or Chromatography) Isolation->Purification Characterization Product Characterization (MP, NMR, IR) Purification->Characterization End End: Pure Product Characterization->End

Caption: General laboratory workflow for synthesis.

References

Application of 1-Chloro-3-(2-nitrovinyl)benzene in Friedel-Crafts Alkylation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-(2-nitrovinyl)benzene is a versatile reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Friedel-Crafts alkylation. As a substituted β-nitrostyrene, it acts as a Michael acceptor, reacting with electron-rich aromatic compounds in the presence of a catalyst to yield β-aryl-nitroalkane derivatives. These products are valuable intermediates in the synthesis of various biologically active molecules and pharmacophores. The presence of the chloro substituent on the benzene ring and the nitro group on the vinyl chain offers opportunities for further functionalization, making it a valuable building block in medicinal chemistry and drug discovery.

This document provides detailed application notes on the Friedel-Crafts alkylation of this compound with common aromatic nucleophiles, a summary of quantitative data from related reactions, and a comprehensive experimental protocol.

Reaction Principle and Mechanism

The Friedel-Crafts alkylation of arenes with this compound is a conjugate addition reaction. The electron-withdrawing nitro group polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack by an electron-rich aromatic ring. The reaction is typically catalyzed by a Lewis acid or a Brønsted acid, which activates the nitroalkene, further enhancing its electrophilicity.

The general mechanism involves the activation of the nitroalkene by the catalyst, followed by the nucleophilic attack of the arene at the β-position of the nitrovinyl group. This results in the formation of a resonance-stabilized carbocation intermediate. Subsequent deprotonation of the aromatic ring restores its aromaticity and yields the final alkylated product.

Data Presentation

The following table summarizes representative quantitative data for the Friedel-Crafts alkylation of a substituted β-nitrostyrene with indole, which is structurally analogous to the reaction with this compound. This data provides an expected range of yields and reaction conditions.

Entryβ-NitrostyreneAreneCatalystSolventTime (h)Yield (%)
13-Chloro-β-nitrostyreneIndoleZn/Dy Coordination Cluster (1.0 mol%)Ethanol2496

Data adapted from a study on the Friedel-Crafts alkylation of indoles with various trans-β-nitrostyrenes catalyzed by tetranuclear Zn(II)2Ln(III)2 coordination clusters.[1][2][3]

Experimental Protocols

General Protocol for the Friedel-Crafts Alkylation of Indole with this compound

This protocol is adapted from established procedures for the Friedel-Crafts alkylation of indoles with β-nitrostyrenes.[1][3]

Materials:

  • This compound

  • Indole

  • Lewis Acid Catalyst (e.g., ZnCl₂, AlCl₃, or a coordination complex like a Zn/Dy cluster)

  • Anhydrous Solvent (e.g., Ethanol, Dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Silica gel for column chromatography

  • Eluents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the Lewis acid catalyst (e.g., 1.0 mol% of a Zn/Dy coordination cluster).[3]

  • Add this compound (1.0 mmol) and indole (1.0 mmol) to the flask.

  • Add the anhydrous solvent (e.g., 5 mL of ethanol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding distilled water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure product, 3-(1-(3-chlorophenyl)-2-nitroethyl)-1H-indole.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Visualizations

Reaction Workflow

G cluster_0 Reaction Setup cluster_2 Workup & Purification Reactants This compound + Indole Reaction_Mixture Stir at RT for 24h Reactants->Reaction_Mixture Add to flask Catalyst Lewis Acid (e.g., Zn/Dy Cluster) Catalyst->Reaction_Mixture Add to flask Solvent Anhydrous Ethanol Solvent->Reaction_Mixture Add to flask Quenching Quench with Water Reaction_Mixture->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Drying Dry over Na2SO4 Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Product Pure Product: 3-(1-(3-chlorophenyl)-2-nitroethyl)-1H-indole Purification->Product

Caption: Experimental workflow for the Friedel-Crafts alkylation.

Proposed Signaling Pathway for Biological Activity

The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities, including anticancer properties.[4][5] The products of the Friedel-Crafts alkylation of this compound with indoles are novel indole derivatives that have the potential to act as inhibitors of key signaling pathways implicated in cancer progression. For instance, many indole-based compounds have been shown to inhibit protein kinases such as EGFR and SRC, which are crucial regulators of cell proliferation, survival, and metastasis.[6]

G cluster_pathway Potential Anticancer Signaling Pathway Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR Binds & Activates SRC SRC Kinase EGFR->SRC Activates Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) SRC->Downstream_Signaling Activates Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation Apoptosis Apoptosis Downstream_Signaling->Apoptosis Indole_Derivative Indole Derivative (Product of F-C Alkylation) Indole_Derivative->EGFR Inhibits Indole_Derivative->SRC Inhibits

Caption: Hypothetical inhibition of EGFR/SRC signaling by an indole derivative.

References

Procedure for the reduction of 1-Chloro-3-(2-nitrovinyl)benzene to its corresponding amine

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Selective Reduction of 1-Chloro-3-(2-nitrovinyl)benzene

AN-CHEM2025-01

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides detailed protocols for the chemical reduction of this compound to its corresponding primary amine, 2-(3-chlorophenyl)ethanamine. This amine is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[1] The protocols address the key challenge of chemoselectively reducing the nitroalkene functional group while preserving the aryl chloride moiety, which is susceptible to hydrodehalogenation under certain conditions.[2] Three common and effective laboratory-scale methods are presented: reduction using Lithium Aluminum Hydride (LAH), reduction with Iron powder in acidic or neutral media, and catalytic hydrogenation using Raney Nickel. A comparative data summary, detailed experimental procedures, and safety precautions are provided to guide researchers in selecting and performing the optimal synthesis for their needs.

Introduction

The conversion of nitro compounds to primary amines is a fundamental transformation in organic synthesis.[3] The target molecule, 2-(3-chlorophenyl)ethanamine, is a key intermediate for more complex molecules in medicinal chemistry.[1] The starting material, this compound, possesses two reducible functional groups: a nitroalkene and an aryl chloride.[4] The primary challenge is to employ a reduction method with high chemoselectivity, ensuring the formation of the desired amine without cleavage of the carbon-chlorine bond.

This document outlines three robust methods, providing a comparative analysis to assist in methodology selection based on available equipment, scale, and safety considerations.

Reaction Scheme:

Caption: General transformation of the nitroalkene to the amine.

Experimental Workflow (Protocol P-02)

setup 1. Reaction Setup (Substrate, Fe, NH₄Cl in EtOH/H₂O) reflux 2. Heat to Reflux (3-8 hours) setup->reflux monitor 3. Monitor by TLC reflux->monitor monitor->reflux Incomplete filter 4. Cool & Filter (Remove Iron Salts via Celite) monitor->filter Complete extract 5. Extraction (EtOAc, neutralize with NaHCO₃) filter->extract purify 6. Purification (Dry, Concentrate, Column Chromatography) extract->purify product 7. Final Product (2-(3-chlorophenyl)ethanamine) purify->product

Caption: Workflow for the Iron-mediated reduction protocol.

References

Application Notes and Protocols: 1-Chloro-3-(2-nitrovinyl)benzene as a Versatile Building Block for Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-(2-nitrovinyl)benzene is a valuable and reactive organic building block employed in the synthesis of a variety of pharmacologically active compounds.[1][2] The presence of the electron-withdrawing nitro group and the chloro substituent on the aromatic ring makes the vinyl group susceptible to nucleophilic attack, rendering it an excellent Michael acceptor.[2] This reactivity is central to its utility in constructing complex molecular architectures with potential therapeutic applications, notably as anticancer agents through mechanisms such as proteasome inhibition.[2][3]

These application notes provide an overview of the utility of this compound in pharmaceutical synthesis, detailed experimental protocols for its synthesis and subsequent derivatization, and representative data on the biological activity of analogous compounds.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the Henry reaction, which is a base-catalyzed condensation of an aldehyde with a nitroalkane.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Chlorobenzaldehyde

  • Nitromethane

  • Methanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Water

  • Ethanol

Procedure:

  • In a beaker cooled with an ice-salt mixture, dissolve 3-chlorobenzaldehyde (0.1 mol) and nitromethane (0.1 mol) in 20 mL of methanol.

  • Prepare a cold solution of sodium hydroxide (0.2 M) in 10 mL of water.

  • While stirring the aldehyde-nitromethane solution, slowly add the cold NaOH solution from an addition funnel, ensuring the reaction temperature is maintained below 15 °C. A precipitate will form and the mixture will thicken.

  • After the addition is complete, continue stirring for an additional 15 minutes.

  • Add approximately 60 mL of ice water to the mixture to dissolve the precipitate, resulting in a clear solution.

  • Slowly add this reaction mixture dropwise to a solution of HCl (20 mL of concentrated HCl diluted to 50 mL with water). A solid crystalline mass will form.

  • Separate the solid product by decantation, filter, and wash with water.

  • Recrystallize the crude product from ethanol to yield pure this compound.

Diagram of Synthesis Workflow:

G cluster_start Starting Materials 3-Chlorobenzaldehyde 3-Chlorobenzaldehyde Reaction Reaction 3-Chlorobenzaldehyde->Reaction Nitromethane Nitromethane Nitromethane->Reaction Workup Workup Reaction->Workup NaOH, <15°C then HCl Purification Purification Workup->Purification Filtration & Washing Final_Product This compound Purification->Final_Product Recrystallization

Caption: General workflow for the synthesis of this compound.

Application in the Synthesis of Proteasome Inhibitors

Substituted aryl-2-nitrovinyl derivatives have been investigated as potential small molecule inhibitors of the 20S proteasome, a key target in cancer therapy.[3] The mechanism of action involves the nitrovinyl group acting as a Michael acceptor, leading to the inhibition of the chymotrypsin-like (ChT-L) activity of the proteasome.[3] While specific data for derivatives of this compound is limited in the reviewed literature, extensive research on the analogous 1-chloro-4-(2-nitrovinyl)benzene provides valuable insights into the synthetic transformations and biological activities of this class of compounds.

Representative Synthesis of a Substituted Aryl-2-Nitrovinyl Derivative

The following protocol is adapted from the synthesis of para-substituted analogs and is expected to be applicable for the synthesis of derivatives from this compound.[3][4]

Experimental Protocol: Synthesis of 2-Nitro-3-(3-chlorophenyl)prop-2-en-1-ol

Materials:

  • This compound

  • Formaldehyde solution (37%)

  • Imidazole

  • Anthranilic acid

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hydrochloric acid (5 M)

Procedure:

  • To a stirred solution of this compound (10 mmol) in THF (25 mL) at room temperature, add imidazole (1 equivalent) and anthranilic acid (10 mol%).

  • Add an aqueous solution of formaldehyde (37%, 25 mL) to the mixture.

  • Stir the mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, acidify the mixture with 5 M HCl (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 2-nitro-3-(3-chlorophenyl)prop-2-en-1-ol.

Diagram of Derivatization Workflow:

G Start This compound Reaction Reaction with Formaldehyde Start->Reaction Imidazole, Anthranilic Acid, THF Workup Acidification & Extraction Reaction->Workup Purification Purification Workup->Purification Final_Product 2-Nitro-3-(3-chlorophenyl)prop-2-en-1-ol Purification->Final_Product Column Chromatography

Caption: Workflow for the synthesis of a derivative from this compound.

Quantitative Data (Representative Data from 4-Chloro Analogs)

The following tables summarize the synthesis and biological activity data for a series of para-substituted aryl-2-nitrovinyl derivatives, which serve as representative examples for the potential of 3-chloro substituted analogs.[3]

Table 1: Synthesis and Physicochemical Data of Substituted (2-Nitrovinyl)benzene Derivatives

Compound IDRYield (%)m.p. (°C)
1a H8357-58
1b 4-Cl46111-113
1c 4-Me57105-106
1d 4-OMe9684-86

Data extracted from a study on para-substituted derivatives.[3]

Table 2: Cytotoxicity Data (IC50, µM) of Substituted 2-Nitro-3-arylprop-2-en-1-ol Derivatives

Compound IDRMCF-7PC-3
2a H21.3639.14
2b 4-Cl19.8131.52
2c 4-Me11.2324.73
2d 4-OMe0.7117.79
Bortezomib -0.090.81

Data extracted from a study on para-substituted derivatives.[3]

Signaling Pathway of Proteasome Inhibition

Proteasome inhibitors exert their anticancer effects by disrupting the ubiquitin-proteasome system, which is crucial for the degradation of regulatory proteins involved in cell cycle progression and apoptosis. Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins and the suppression of pro-survival signaling pathways, such as NF-κB.

Diagram of Proteasome Inhibition Signaling Pathway:

G cluster_pathway Cellular Response to Proteasome Inhibition PI Proteasome Inhibitor (e.g., Aryl-2-nitrovinyl derivative) Proteasome Proteasome PI->Proteasome Accumulation Accumulation of Pro-apoptotic Proteins (e.g., p53, Bax) Proteasome->Accumulation NFkB_Inhibition Inhibition of NF-κB Pathway Proteasome->NFkB_Inhibition Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome Degradation Apoptosis Apoptosis Accumulation->Apoptosis NFkB_Inhibition->Apoptosis

Caption: Simplified signaling pathway of proteasome inhibitors leading to apoptosis.

Conclusion

This compound is a versatile building block with significant potential in the development of novel pharmaceutical agents, particularly in the realm of oncology. Its reactivity as a Michael acceptor allows for the straightforward synthesis of diverse derivatives. The representative data from analogous compounds suggest that derivatives of this compound are likely to exhibit potent biological activities. The provided protocols offer a foundation for researchers to explore the synthesis and therapeutic potential of this promising class of compounds. Further investigation into the specific biological activities of 3-chloro substituted derivatives is warranted to fully elucidate their structure-activity relationships and therapeutic potential.

References

Guidelines for safe handling and storage of 1-Chloro-3-(2-nitrovinyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

These notes are intended for researchers, scientists, and drug development professionals. All procedures should be performed in a controlled laboratory setting.

Hazard Identification and Classification

Based on data for analogous compounds, 1-Chloro-3-(2-nitrovinyl)benzene is anticipated to be harmful if swallowed and may cause skin, eye, and respiratory irritation. Long-term exposure to related compounds has been linked to potential organ damage.

GHS Hazard Statements (Anticipated):

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (Known and Anticipated):

  • P264: Wash hands and exposed skin thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[1]

  • P330: Rinse mouth.[1]

  • P501: Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

PropertyValue
Molecular Formula C8H6ClNO2
Molecular Weight 183.59 g/mol
Appearance Yellowish solid (anticipated)
Storage Temperature 2-8°C

A comprehensive set of physical and chemical data for this compound is not available.

Safe Handling Protocols

Engineering Controls
  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure eyewash stations and safety showers are readily accessible.

  • Use a dedicated and clearly labeled area for handling this compound.

Personal Protective Equipment (PPE)
EquipmentSpecification
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect for tears or holes before each use.
Eye Protection Chemical safety goggles or a face shield.
Lab Coat A flame-retardant lab coat should be worn at all times.
Respiratory Protection If working outside a fume hood or if dust/aerosols may be generated, a NIOSH-approved respirator with appropriate cartridges is recommended.
Handling Procedure
  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Confirm that all necessary PPE is available and in good condition.

    • Have spill containment materials readily available.

  • Dispensing:

    • Carefully weigh the required amount of this compound in a fume hood.

    • Avoid generating dust.

    • Close the container tightly after use.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.

    • Decontaminate all equipment and work surfaces.

    • Dispose of contaminated waste in a designated hazardous waste container.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Prepare Work Area Don_PPE Don PPE Prep->Don_PPE Weigh Weigh Compound in Fume Hood Don_PPE->Weigh Handle Perform Experiment Weigh->Handle Decontaminate Decontaminate Equipment & Surfaces Handle->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Wash Wash Hands Dispose->Wash

Caption: Safe Handling Workflow for this compound.

Storage and Emergency Protocols

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • The recommended storage temperature is 2-8°C.

  • Store away from incompatible materials such as strong oxidizing agents and bases.

  • The storage area should be clearly labeled with the appropriate hazard warnings.

First Aid Measures
Exposure RouteFirst Aid Procedure
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

  • Unsuitable Extinguishing Media: Do not use a heavy water stream.

  • Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release
  • Evacuation: Evacuate all non-essential personnel from the area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment:

    • Wearing appropriate PPE, contain the spill using inert absorbent material (e.g., sand, vermiculite).

    • Do not allow the material to enter drains or waterways.

  • Cleanup:

    • Carefully sweep or scoop up the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area thoroughly with a suitable decontaminating agent.

  • Reporting: Report the spill to the appropriate safety personnel.

Emergency_Protocols cluster_storage Proper Storage cluster_spill Accidental Spill Response cluster_first_aid First Aid Measures Store Store at 2-8°C Seal Tightly Sealed Container Store->Seal Ventilate Well-Ventilated Area Seal->Ventilate Evacuate Evacuate Area Contain Contain Spill Evacuate->Contain Cleanup Clean & Decontaminate Contain->Cleanup Dispose Dispose of Waste Cleanup->Dispose Skin Skin Contact: Wash with Soap & Water Eyes Eye Contact: Flush with Water Ingestion Ingestion: Seek Medical Attention Inhalation Inhalation: Move to Fresh Air Spill EMERGENCY Spill->Evacuate Spill->Skin Spill->Eyes Spill->Ingestion Spill->Inhalation

Caption: Storage and Emergency Procedures Overview.

Disposal Considerations

  • Dispose of this compound and any contaminated materials as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of down the drain or in regular trash.

  • Use a licensed professional waste disposal service.

References

Personal protective equipment for working with nitrovinyl compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide essential safety protocols and personal protective equipment (PPE) guidelines for working with nitrovinyl compounds. This class of compounds, characterized by a nitro group attached to a vinyl moiety, are versatile reagents in organic synthesis but also present significant health and safety hazards due to their electrophilic nature and potential for high reactivity.

Hazard Identification and Risk Assessment

Nitrovinyl compounds, such as β-nitrostyrene, are known to be toxic and irritant.[1][2] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[3]

Key Hazards:

  • Toxicity: Toxic if swallowed, and harmful if inhaled or absorbed through the skin.[1][2][3] Aromatic nitro compounds can cause systemic effects such as methemoglobinemia, leading to cyanosis.

  • Irritation: Causes skin, eye, and respiratory tract irritation.[1][3][4] Can cause a burning sensation, coughing, wheezing, and shortness of breath.[1][3]

  • Lachrymator: Some nitrovinyl compounds are lachrymators, causing tearing of the eyes.[3]

  • Reactivity: Incompatible with strong oxidizing agents and strong bases.[3] Due to the electron-withdrawing nature of the nitro group, the vinyl group is activated towards nucleophilic attack.

  • Carcinogenicity: Some nitroalkenes are suspected to be carcinogenic.[5]

A thorough risk assessment must be conducted before any experiment involving nitrovinyl compounds. This includes reviewing the Safety Data Sheet (SDS) for the specific compound, understanding the quantities being used, and the nature of the experimental procedure.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling nitrovinyl compounds. The following recommendations are based on general principles for handling hazardous organic chemicals and should be adapted to the specific risks identified in your risk assessment.

2.1. Hand Protection

  • For Incidental Contact (Splash Protection): Heavy-duty nitrile gloves (minimum 8 mil thickness) are a suitable choice.[6] Disposable nitrile gloves offer good resistance to a range of chemicals but should be replaced immediately upon contamination.[7]

  • For Extended Contact or Immersion: Butyl rubber gloves are recommended for handling nitro compounds in general. For highly hazardous operations, consider wearing a double layer of gloves, for example, a nitrile glove as an outer layer over a butyl rubber glove.

Always inspect gloves for any signs of degradation or punctures before and during use.[8]

2.2. Eye and Face Protection

  • Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.

  • A face shield should be worn in addition to goggles when there is a significant risk of splashes, especially when working with larger quantities or under pressure.[7]

2.3. Skin and Body Protection

  • A flame-resistant lab coat, fully buttoned, is required.

  • Full-length pants and closed-toe shoes are mandatory.[7] Do not wear shorts, skirts, or sandals in the laboratory.

  • For procedures with a higher risk of splashing, consider the use of a chemical-resistant apron or coveralls.

2.4. Respiratory Protection

All work with nitrovinyl compounds should be conducted in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a spill or emergency, respiratory protection is necessary.

  • For volatile nitrovinyl compounds, an air-purifying respirator (APR) with organic vapor cartridges is recommended.

  • Ensure that any respirator used is NIOSH-approved and that the user has been properly fit-tested and trained in its use.[7]

Quantitative Data for PPE Selection

Specific quantitative data for glove breakthrough times and occupational exposure limits for nitrovinyl compounds are not widely available. The table below summarizes the general recommendations and highlights the data gaps.

ParameterValue/RecommendationSource/Comment
Glove Material (Incidental Contact) Nitrile (min. 8 mil)General recommendation for splash protection against a variety of organic chemicals.[6]
Glove Material (Extended Contact) Butyl RubberRecommended for the general class of "nitrocompounds".
Breakthrough Time (Nitrile) Not AvailableSpecific data for nitrovinyl compounds is not listed in major manufacturer guides. Assume short breakthrough times and replace gloves immediately upon contact.
Breakthrough Time (Butyl Rubber) Not AvailableSpecific data for nitrovinyl compounds is not listed in major manufacturer guides. A conservative approach is advised.
Occupational Exposure Limit (OEL) Not EstablishedNo specific PEL (OSHA) or REL (NIOSH) found for beta-nitrostyrene or other nitrovinyl compounds. Work to the principle of As Low As Reasonably Practicable (ALARP).

Experimental Protocols: General Procedure for Handling Nitrovinyl Compounds

The following is a general protocol for the safe handling of a solid nitrovinyl compound (e.g., β-nitrostyrene) in a laboratory setting. This should be adapted into a specific Standard Operating Procedure (SOP) for your particular experiment.

4.1. Preparation and Pre-Experiment Checks

  • Designated Area: Designate a specific area within a chemical fume hood for the handling of the nitrovinyl compound.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Have an appropriate spill kit available.

  • PPE Inspection: Inspect all required PPE (gloves, goggles, face shield, lab coat) for integrity.

  • Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly (check the airflow monitor).

4.2. Weighing and Dispensing

  • Perform all manipulations of solid nitrovinyl compounds within the designated area of the fume hood.

  • To minimize the generation of dust, handle the solid carefully. If possible, use a spatula that minimizes aerosolization.

  • Weigh the compound in a tared, sealed container.

  • If transferring the solid to a reaction vessel, do so carefully to avoid creating dust.

4.3. Running the Reaction

  • Set up the reaction apparatus securely within the fume hood.

  • Add reagents and solvents slowly to control the reaction rate and temperature.

  • Keep the fume hood sash at the lowest practical height throughout the experiment.

  • Clearly label all vessels containing the nitrovinyl compound or reaction mixtures.

4.4. Work-up and Purification

  • Conduct all work-up procedures (e.g., extractions, quenching) within the fume hood.

  • Be aware that nitrovinyl compounds may be present in all phases and waste streams.

  • Handle all contaminated glassware and equipment with appropriate gloves.

4.5. Waste Disposal

  • Dispose of all nitrovinyl-containing waste (solid, liquid, and contaminated materials like gloves and paper towels) in a designated, labeled hazardous waste container.

  • Do not mix nitrovinyl waste with incompatible chemicals.

4.6. Decontamination

  • Decontaminate all surfaces and equipment that may have come into contact with the nitrovinyl compound. A suitable solvent (e.g., ethanol) followed by soap and water can be used, with the cleaning materials disposed of as hazardous waste.[3]

  • Upon completion of the work, remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

Visualized Workflow

The following diagram illustrates the logical workflow for risk assessment and PPE selection when working with nitrovinyl compounds.

PPE_Selection_Workflow start Start: Proposed Experiment with Nitrovinyl Compound risk_assessment Conduct Risk Assessment - Review SDS - Evaluate procedure and quantity start->risk_assessment identify_hazards Identify Hazards: - Toxicity (Oral, Dermal, Inhalation) - Irritation (Skin, Eye, Respiratory) - Reactivity risk_assessment->identify_hazards assess_exposure Assess Potential Exposure - Inhalation (vapors, dust) - Dermal (splashes, contact) - Ocular (splashes) risk_assessment->assess_exposure ppe_selection Select Appropriate PPE identify_hazards->ppe_selection eng_controls Implement Engineering Controls assess_exposure->eng_controls fume_hood Work in Chemical Fume Hood eng_controls->fume_hood fume_hood->ppe_selection respiratory Respiratory Protection: Air-Purifying Respirator (if hood is insufficient) ppe_selection->respiratory hand Hand Protection: - Nitrile (splash) - Butyl Rubber (extended) ppe_selection->hand eye_face Eye/Face Protection: - Chemical Goggles - Face Shield ppe_selection->eye_face body Body Protection: - Lab Coat - Closed Shoes, Long Pants ppe_selection->body conduct_experiment Conduct Experiment Following Safe Handling Protocol respiratory->conduct_experiment hand->conduct_experiment eye_face->conduct_experiment body->conduct_experiment end End conduct_experiment->end

Caption: Risk assessment and PPE selection workflow for nitrovinyl compounds.

References

Screening 1-Chloro-3-(2-nitrovinyl)benzene for Potential Antimicrobial and Anticancer Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the initial screening of 1-Chloro-3-(2-nitrovinyl)benzene, a member of the β-nitrostyrene class of compounds, for its potential antimicrobial and anticancer properties. While direct studies on this specific molecule are limited, extensive research on β-nitrostyrene derivatives indicates their promise as bioactive agents.[1][2][3] The protocols outlined below are based on established methodologies for evaluating the biological activity of this chemical class.

Introduction to this compound and the β-Nitrostyrene Class

This compound belongs to the β-nitrostyrene family of compounds, characterized by a nitrovinyl group attached to an aromatic ring.[3] This structural motif is a known pharmacophore, contributing to a range of biological activities.[1][3] Derivatives of β-nitrostyrene have demonstrated notable antimicrobial effects, particularly against Gram-positive bacteria and fungi, as well as significant anticancer properties, including the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.[2][4][5][6] The biological activity is often attributed to the electron-withdrawing nature of the nitro group, which makes the vinyl carbon susceptible to nucleophilic attack by biological macromolecules. The substitution pattern on the phenyl ring is also known to modulate the bioactivity.[1][3]

Part 1: Antimicrobial Screening

Rationale

β-nitrostyrene derivatives have shown promising activity against a range of microbial pathogens, including bacteria and fungi.[1][7][8] The proposed mechanism for their antimicrobial action involves the inhibition of essential cellular processes, potentially through interaction with microbial enzymes or disruption of cell signaling pathways.[1] This section outlines the protocol for determining the minimum inhibitory concentration (MIC) of this compound against a panel of clinically relevant microorganisms.

Data Presentation: Antimicrobial Activity

The following table should be used to summarize the quantitative data obtained from the antimicrobial screening assays.

Microorganism Strain ID Gram Stain Minimum Inhibitory Concentration (MIC) (µg/mL) Positive Control (Drug Name) MIC of Positive Control (µg/mL)
Staphylococcus aureusATCC 29213Gram-positiveVancomycin
Enterococcus faecalisATCC 29212Gram-positiveVancomycin
Escherichia coliATCC 25922Gram-negativeGentamicin
Pseudomonas aeruginosaATCC 27853Gram-negativeGentamicin
Candida albicansATCC 90028FungusFluconazole
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol details the broth microdilution method for determining the MIC of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Bacterial and fungal strains (as listed in the table above)

  • Positive control antibiotics (Vancomycin, Gentamicin, Fluconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile MHB or RPMI-1640 to each well of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of concentrations of the test compound.

  • Preparation of Inoculum:

    • Culture the microbial strains overnight in their respective appropriate broths.

    • Dilute the cultures to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi in the microtiter plate wells.

  • Inoculation: Add 10 µL of the prepared microbial suspension to each well, including positive control (medium with inoculum and control antibiotic) and negative control (medium with inoculum and DMSO, ensuring the final DMSO concentration is non-toxic to the microbes).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for Candida albicans.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring the optical density at 600 nm.

Experimental Workflow: Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Stock Solution of this compound Plate_Prep Prepare Serial Dilutions in 96-well Plates Compound_Prep->Plate_Prep Inoculation Inoculate Plates Plate_Prep->Inoculation Inoculum_Prep Prepare Microbial Inoculum Inoculum_Prep->Inoculation Incubation Incubate Plates Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination Data_Tabulation Tabulate MIC Values MIC_Determination->Data_Tabulation

Caption: Workflow for MIC determination.

Part 2: Anticancer Screening

Rationale

Derivatives of β-nitrostyrene have been reported to exhibit significant cytotoxic effects against various cancer cell lines.[2][6][9] The underlying mechanisms often involve the induction of oxidative stress, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[2][6] This section provides protocols for assessing the cytotoxic and pro-apoptotic effects of this compound.

Data Presentation: Anticancer Activity

The following tables should be used to summarize the quantitative data from the anticancer screening assays.

Table 2.1: Cytotoxicity (IC50) Data

Cancer Cell Line Tissue of Origin IC50 (µM) of this compound Positive Control (Drug Name) IC50 (µM) of Positive Control
MCF-7Breast AdenocarcinomaDoxorubicin
HCT116Colorectal Carcinoma5-Fluorouracil
A549Lung CarcinomaCisplatin
Normal Fibroblasts (e.g., MRC-5)Lung

Table 2.2: Apoptosis Induction Data

Cancer Cell Line Treatment Concentration (µM) % Apoptotic Cells (Annexin V+/PI-) % Necrotic Cells (Annexin V+/PI+) Positive Control (e.g., Staurosporine)
MCF-7IC50 value
HCT116IC50 value
Experimental Protocols

2.3.1. Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116, A549) and a normal cell line (e.g., MRC-5)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%) using a dose-response curve.

2.3.2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay differentiates between viable, apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic, and necrotic).

Experimental Workflow: Anticancer Screening

Anticancer_Screening_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_apoptosis Apoptosis Induction Cell_Seeding Seed Cancer and Normal Cells Compound_Treatment Treat with this compound Cell_Seeding->Compound_Treatment MTT_Assay Perform MTT Assay Compound_Treatment->MTT_Assay IC50_Calc Calculate IC50 Values MTT_Assay->IC50_Calc Apoptosis_Treatment Treat Cells at IC50 Concentration IC50_Calc->Apoptosis_Treatment Annexin_Staining Annexin V/PI Staining Apoptosis_Treatment->Annexin_Staining Flow_Cytometry Flow Cytometry Analysis Annexin_Staining->Flow_Cytometry Apoptosis_Quant Quantify Apoptotic Cells Flow_Cytometry->Apoptosis_Quant

Caption: Workflow for anticancer screening.

Part 3: Potential Signaling Pathways

Based on studies of related β-nitrostyrene derivatives, this compound may exert its anticancer effects through the modulation of key cellular signaling pathways. A proposed mechanism involves the generation of Reactive Oxygen Species (ROS), which can lead to DNA damage and activation of stress-response pathways.[2][6]

Proposed Anticancer Signaling Pathway

Anticancer_Signaling_Pathway Compound This compound ROS Increased Intracellular ROS Compound->ROS DNA_Damage DNA Damage (γH2AX) ROS->DNA_Damage Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Cell_Cycle_Arrest G2/M Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Mitochondria->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed ROS-mediated signaling.

Disclaimer: These protocols are intended as a guide for the initial screening of this compound. Researchers should optimize these protocols based on their specific experimental conditions and cell lines. All work with this chemical should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Chloro-3-(2-nitrovinyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 1-Chloro-3-(2-nitrovinyl)benzene. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this synthetic process.

Troubleshooting Guide

This guide is designed to help you identify and resolve issues that may arise during the synthesis of this compound via the Henry reaction of 3-chlorobenzaldehyde and nitromethane.

Question: Why is my reaction yield consistently low?

Answer: Low yields in the synthesis of this compound can be attributed to several factors. Here are the most common causes and their solutions:

  • Suboptimal Reaction Temperature: The reaction is exothermic, and improper temperature control can lead to the formation of side products. The ideal temperature range is typically between 0-25°C.[1] For optimal results, maintaining the temperature between 0-5°C is recommended to mitigate exothermic side reactions and can lead to yields exceeding 80%.[1]

  • Incorrect Stoichiometry: An improper molar ratio of reactants can significantly impact the yield. A 1:1 molar ratio of 3-chlorobenzaldehyde to nitromethane is considered optimal for this reaction.[1]

  • Inefficient Mixing: As the reaction progresses, the mixture can become viscous. Rigorous and constant stirring is crucial to ensure proper mixing of the reactants and catalyst, which is essential for a high-yield reaction.[1]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical. Strong bases like sodium hydroxide are commonly used.[1] Polar protic solvents such as methanol or ethanol are generally preferred as they enhance the stabilization of the nitronate ion, which accelerates the condensation reaction.[1]

Question: My final product is impure. What are the likely contaminants and how can I remove them?

Answer: Impurities in the final product often consist of unreacted 3-chlorobenzaldehyde, the intermediate β-nitro alcohol, or polymeric byproducts. The following purification methods can be employed:

  • Recrystallization: This is the most common and effective method for purifying crude this compound. Dissolving the crude product in a hot solvent like ethanol or ethyl acetate, followed by cooling, will yield crystalline material with a purity of over 95%.[1]

  • Acid-Base Extraction: To remove any residual base catalyst, the crude product can be washed with a dilute solution of hydrochloric acid. Subsequent washing with water will remove any inorganic salts.[1]

  • Column Chromatography: For very high purity requirements, silica gel column chromatography using a solvent system like ethyl acetate/hexane can be used to separate non-polar impurities.[1]

Question: The reaction seems to stop before all the starting material is consumed. What could be the cause?

Answer: A stalled reaction can be due to several factors:

  • Base Deactivation: The basic catalyst can be neutralized by acidic impurities or by reaction with atmospheric carbon dioxide. Ensure all glassware is dry and, if possible, conduct the reaction under an inert atmosphere.

  • Insufficient Catalyst: The amount of base used is critical. While a catalytic amount is needed, too little may not be sufficient to drive the reaction to completion.

  • Poor Solubility: If the reactants are not fully dissolved in the chosen solvent, the reaction rate will be significantly slower. Ensure you are using an appropriate solvent and that the reactants are fully soluble at the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and efficient method for synthesizing this compound is the Henry reaction, which is a base-catalyzed condensation of 3-chlorobenzaldehyde with nitromethane.[1]

Q2: What is the role of the base in the Henry reaction?

A2: The base is essential for deprotonating nitromethane to form a nitronate ion. This nitronate ion then acts as a nucleophile, attacking the carbonyl carbon of 3-chlorobenzaldehyde, which is the key carbon-carbon bond-forming step of the reaction.[1]

Q3: Can other bases be used for this synthesis?

A3: While sodium hydroxide is commonly used, other bases such as potassium hydroxide, and amines like n-butylamine can also catalyze the reaction. The choice of base can affect the reaction rate and yield.

Q4: What is the expected stereochemistry of the product?

A4: The subsequent elimination of water from the intermediate β-nitro alcohol typically yields the more stable trans (E) isomer of this compound as the major product.[1]

Q5: Are there any significant side reactions to be aware of?

A5: The main side reaction is the formation of the β-nitro alcohol intermediate if the dehydration step is incomplete. Other potential side reactions include the Cannizzaro reaction of the aldehyde (if a strong base is used in the absence of an enolizable proton) and polymerization of the product.

Data Presentation

The following tables summarize key quantitative data to aid in the optimization of the synthesis of this compound.

Table 1: Effect of Solvent on Reaction Efficiency [1]

SolventPolarityReaction Time (h)Yield (%)
MethanolProtic4–685–90
EthanolProtic5–780–85
DMFAprotic8–1070–75

Table 2: Comparison of Purification Methods [1]

MethodPurity (%)Recovery (%)
Recrystallization95–9875–80
Acid-Base Extraction85–9090–95
Column Chromatography>9960–70

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is adapted from established procedures for the Henry reaction.

Materials:

  • 3-chlorobenzaldehyde

  • Nitromethane

  • Sodium hydroxide (NaOH)

  • Methanol

  • Hydrochloric acid (HCl), dilute solution

  • Ethanol (for recrystallization)

  • Deionized water

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chlorobenzaldehyde in methanol. Place the flask in an ice bath and allow the solution to cool to 0-5°C with continuous stirring.

  • Addition of Nitromethane: To the cooled solution, add an equimolar amount of nitromethane.

  • Base Addition: Prepare a solution of sodium hydroxide in methanol (e.g., 10-20% w/v). Slowly add the NaOH solution dropwise to the reaction mixture using a dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5°C.

  • Reaction Monitoring: Continue stirring the reaction mixture in the ice bath. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a stirred solution of dilute hydrochloric acid and crushed ice. This will neutralize the excess base and precipitate the crude product.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.

  • Purification: Purify the crude product by recrystallization from hot ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Prepare Reactants (3-chlorobenzaldehyde, nitromethane, methanol) mix Mix Reactants & Cool to 0-5°C prep_reactants->mix prep_base Prepare Base Solution (NaOH in Methanol) add_base Slowly Add Base prep_base->add_base mix->add_base react Stir at 0-5°C (4-6 hours) add_base->react quench Quench with Dilute HCl & Ice react->quench filter_crude Filter Crude Product quench->filter_crude recrystallize Recrystallize from Ethanol filter_crude->recrystallize filter_pure Filter & Dry Pure Product recrystallize->filter_pure

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield? temp_check Was Temperature Kept at 0-5°C? start->temp_check temp_no No (Optimize Cooling) temp_check->temp_no No stoich_check Was a 1:1 Molar Ratio Used? temp_check->stoich_check Yes temp_yes Yes stoich_no No (Adjust Stoichiometry) stoich_check->stoich_no No stir_check Was Stirring Vigorous? stoich_check->stir_check Yes stoich_yes Yes stir_no No (Improve Agitation) stir_check->stir_no No solvent_check Was a Polar Protic Solvent Used? stir_check->solvent_check Yes stir_yes Yes solvent_no No (Use Methanol or Ethanol) solvent_check->solvent_no No final_check Review Purification Step for Product Loss solvent_check->final_check Yes solvent_yes Yes

References

Impact of solvent choice on 1-Chloro-3-(2-nitrovinyl)benzene reaction kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvent choice on the reaction kinetics of 1-Chloro-3-(2-nitrovinyl)benzene synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The principal synthetic route is the Henry (or nitroaldol) reaction, which involves the base-catalyzed condensation of 3-chlorobenzaldehyde with nitromethane. This reaction is analogous to the aldol condensation.[1][2]

Q2: How does solvent choice generally affect the Henry reaction kinetics for this synthesis?

Solvent polarity plays a crucial role in the reaction rate. Polar protic solvents, such as methanol and ethanol, can stabilize the intermediate nitronate anion through hydrogen bonding, which can influence the reaction rate. Aprotic polar solvents like DMSO and acetonitrile are also effective and can lead to higher conversions.[3] The reaction is generally slower in water compared to DMSO.[3]

Q3: What are the typical reaction conditions?

The reaction is typically carried out in the presence of a base, such as sodium hydroxide or an amine catalyst, in a suitable solvent at a controlled temperature.[4] The specific conditions can be optimized to maximize yield and minimize side reactions.

Q4: What is the expected stereochemistry of the product?

The Henry reaction can produce a mixture of diastereomers if the nitroalkane is substituted. However, with nitromethane, this is not a concern. The subsequent dehydration of the intermediate nitro alcohol to form the nitroalkene typically favors the formation of the more stable E-isomer (trans-configuration).

Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst/Base: The base may be old, hydrated, or of insufficient strength. 2. Low Quality Reagents: 3-chlorobenzaldehyde may have oxidized to the corresponding carboxylic acid. Nitromethane may contain impurities. 3. Incorrect Temperature: The reaction may be too slow at low temperatures or side reactions may dominate at higher temperatures. 4. Insufficient Reaction Time: The reaction may not have proceeded to completion.1. Use a fresh, anhydrous base. Consider using a stronger base if the reaction is sluggish. 2. Purify the aldehyde by distillation or recrystallization. Use freshly opened or distilled nitromethane. 3. Optimize the reaction temperature. For many Henry reactions, starting at a lower temperature (e.g., 0°C) and slowly warming to room temperature is effective. 4. Monitor the reaction progress using TLC or NMR to determine the optimal reaction time.[5]
Formation of a White Precipitate (Nitro Alcohol) The intermediate β-nitro alcohol may precipitate out of solution before dehydration to the desired nitroalkene.1. If the nitro alcohol is the desired intermediate, it can be isolated. 2. To promote dehydration, consider increasing the reaction temperature or adding a dehydrating agent. Acidification of the reaction mixture can also facilitate dehydration.
Formation of Polymeric Byproducts Polymerization of the nitrostyrene product can occur, especially under basic conditions or at elevated temperatures.1. Keep the reaction temperature as low as possible while maintaining a reasonable reaction rate. 2. Minimize the reaction time once the starting materials have been consumed. 3. Quench the reaction by neutralizing the base to prevent product degradation.
Difficulty in Product Purification The crude product may contain unreacted starting materials, the intermediate nitro alcohol, or polymeric byproducts.1. Recrystallization: This is often an effective method for purifying nitrostyrenes. Suitable solvents include ethanol or isopropanol. 2. Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be used to separate the product from impurities.[4]

Quantitative Data on Solvent Effects

SolventDielectric Constant (ε)Expected Relative Rate Constant (k_rel)Expected Activation Energy (Ea) (kJ/mol)Notes
n-Hexane1.9LowHighApolar solvent, generally slow reaction rate.
Toluene2.4LowHighApolar solvent, similar to n-Hexane.
Tetrahydrofuran (THF)7.6ModerateModerateAprotic polar solvent, can facilitate the reaction.[6]
Acetonitrile37.5HighLowAprotic polar solvent, generally good for this type of reaction.
Dimethyl Sulfoxide (DMSO)46.7Very HighLowAprotic polar solvent, known to significantly accelerate the Henry reaction.[3]
Ethanol24.6HighLowProtic polar solvent, can stabilize the transition state.[7]
Methanol32.7HighLowProtic polar solvent, similar to ethanol.
Water80.1ModerateModerateProtic polar solvent, but can lead to slower rates compared to DMSO due to strong solvation of the nucleophile.[3]

Experimental Protocols

Protocol for Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chlorobenzaldehyde (1 equivalent) in the chosen solvent.

  • Addition of Nitromethane: Add nitromethane (1.1 to 1.5 equivalents) to the solution.

  • Initiation of Reaction: Cool the mixture to 0°C in an ice bath. Slowly add a solution of the base (e.g., aqueous sodium hydroxide or an amine catalyst like piperidine) dropwise while monitoring the internal temperature.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the desired time. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or by taking aliquots for NMR analysis.[5]

  • Workup: Once the reaction is complete, pour the mixture into a beaker containing ice and water. Acidify the mixture with dilute hydrochloric acid to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol.[4]

Protocol for Kinetic Analysis using UV-Vis Spectroscopy

This protocol describes how to monitor the reaction kinetics by observing the formation of the highly conjugated this compound product.

  • Determine λ_max: Obtain the UV-Vis spectrum of a purified sample of this compound in the chosen reaction solvent to determine the wavelength of maximum absorbance (λ_max).

  • Prepare Stock Solutions: Prepare stock solutions of 3-chlorobenzaldehyde, nitromethane, and the base in the chosen solvent of known concentrations.

  • Set up the Spectrophotometer: Set the UV-Vis spectrophotometer to kinetic mode and the wavelength to the predetermined λ_max. Thermostat the cuvette holder to the desired reaction temperature.

  • Initiate the Reaction: In a cuvette, mix the solutions of 3-chlorobenzaldehyde and nitromethane. Place the cuvette in the spectrophotometer and start data acquisition. Inject the base solution into the cuvette and mix quickly to initiate the reaction.

  • Data Acquisition: Record the absorbance at λ_max as a function of time.

  • Data Analysis: Use the Beer-Lambert law to convert absorbance data to concentration of the product. Plot the concentration of the product versus time and determine the initial reaction rate. By varying the concentrations of the reactants, the rate law and the rate constant (k) can be determined.

Visualizations

Henry_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 3-Chlorobenzaldehyde 3-Chlorobenzaldehyde Nitro_Aldol_Adduct β-Nitro Alcohol Adduct 3-Chlorobenzaldehyde->Nitro_Aldol_Adduct Nucleophilic Attack Nitromethane Nitromethane Nitronate_Anion Nitronate Anion Nitromethane->Nitronate_Anion Base Nitronate_Anion->Nitro_Aldol_Adduct Product This compound Nitro_Aldol_Adduct->Product Dehydration

Caption: Pathway of the Henry reaction for the synthesis of this compound.

Experimental_Workflow Start Start Reaction_Setup Prepare Reactant Solutions Start->Reaction_Setup Initiate_Reaction Mix Reactants and Add Base Reaction_Setup->Initiate_Reaction Monitor_Kinetics Monitor Reaction by UV-Vis/NMR Initiate_Reaction->Monitor_Kinetics Workup Quench Reaction and Isolate Crude Product Monitor_Kinetics->Workup Purification Recrystallize or Chromatograph Workup->Purification Characterization Analyze Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the synthesis and kinetic analysis.

References

Technical Support Center: Purification of Final Products from 3-Chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively removing unreacted 3-chlorobenzaldehyde from their final products.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted 3-chlorobenzaldehyde?

A1: The most common and effective methods include:

  • Sodium Bisulfite Extraction: This chemical method converts the aldehyde into a water-soluble adduct, allowing for easy separation.[1][2][3][4]

  • Column Chromatography: A standard purification technique to separate compounds based on their polarity.[5][6]

  • Recrystallization: Effective for solid final products where the solubility of the product and 3-chlorobenzaldehyde differ significantly in a chosen solvent system.[7][8][9]

  • Distillation: Suitable if the final product has a significantly different boiling point from 3-chlorobenzaldehyde.

  • Solvent Extraction (Liquid-Liquid Extraction): Utilizes the solubility differences of the product and the aldehyde in immiscible solvents.[10][11][12]

Q2: My product is sensitive to acidic or basic conditions. Which purification method should I avoid?

A2: If your product is sensitive to pH changes, you should be cautious with the sodium bisulfite extraction method, as the recovery of the aldehyde involves basification which might affect your product if it's in the same phase.[1][2] Also, be aware that standard silica gel for column chromatography can be slightly acidic.[6] In such cases, using neutral alumina as the stationary phase or adding a small amount of a neutralizer like triethylamine to the mobile phase might be necessary.[6]

Q3: I've tried column chromatography, but the separation is poor. What can I do?

A3: Poor separation in column chromatography can be due to several factors. Here are some troubleshooting tips:

  • Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to test various solvent systems to find one that gives good separation between your product and 3-chlorobenzaldehyde. A good starting point for non-polar compounds is a hexane/ethyl acetate or hexane/diethyl ether gradient.[5][6]

  • Change the Stationary Phase: If silica gel is not providing adequate separation or is causing decomposition, consider using neutral or basic alumina.[6]

  • Check for Co-elution: It's possible that your product and the aldehyde have very similar polarities. In this case, another purification method like bisulfite extraction may be more effective.

Q4: Can I use recrystallization to remove 3-chlorobenzaldehyde?

A4: Yes, recrystallization can be an effective method if your final product is a solid.[7][8][9] The key is to find a solvent in which your product has high solubility at high temperatures and low solubility at low temperatures, while 3-chlorobenzaldehyde remains soluble at low temperatures. Common solvents to screen include petroleum ether, hexanes, ethanol, methanol, or mixtures of these.[7][13]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Persistent aldehyde spot on TLC after bisulfite extraction. Incomplete reaction with sodium bisulfite.Ensure a freshly prepared and saturated solution of sodium bisulfite is used. Increase the reaction time or vigor of shaking.[1][2] For aliphatic aldehydes, using a co-solvent like methanol or DMF can improve reaction efficiency.[3]
Product decomposition during column chromatography. The stationary phase (silica gel) is acidic.Neutralize the silica gel by pre-treating it with a triethylamine solution or switch to a neutral stationary phase like alumina.[6] Avoid using alcohol-based solvents if your aldehyde is prone to acetal formation.[6]
Formation of an emulsion during liquid-liquid extraction. The two solvent phases are not separating cleanly.Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. This can help break up the emulsion by increasing the ionic strength of the aqueous phase.
Low recovery of the desired product after purification. The product might be partially soluble in the wash solutions or adsorbed onto the stationary phase.Minimize the volume of washing solvents used. If using column chromatography, ensure the chosen solvent system effectively elutes your product. Consider back-extracting the aqueous washes to recover any dissolved product.
The bisulfite adduct precipitates as a solid between layers. The adduct of a highly non-polar aldehyde may be insoluble in both the organic and aqueous layers.Filter the entire mixture through a pad of celite to remove the insoluble adduct before separating the layers.[1]

Experimental Protocols

Method 1: Removal of 3-Chlorobenzaldehyde via Sodium Bisulfite Extraction

This method is highly effective for selectively removing aldehydes from a reaction mixture.

Materials:

  • Reaction mixture containing the final product and unreacted 3-chlorobenzaldehyde

  • A suitable organic solvent for dissolving the reaction mixture (e.g., ethyl acetate, dichloromethane)[10]

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the crude reaction mixture in a suitable organic solvent.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a freshly prepared saturated aqueous sodium bisulfite solution.[1][2]

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The aqueous layer at the bottom will contain the bisulfite adduct of 3-chlorobenzaldehyde.

  • Drain the aqueous layer.

  • Wash the organic layer with deionized water to remove any remaining bisulfite.

  • Wash the organic layer with brine to aid in drying.

  • Drain the organic layer into a clean flask and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the organic solvent using a rotary evaporator to obtain the purified final product.

Method 2: Purification by Column Chromatography

This method is suitable for separating compounds with different polarities.

Materials:

  • Crude reaction mixture

  • Silica gel (or alumina)

  • A suitable solvent system (e.g., a gradient of hexane and ethyl acetate) determined by TLC analysis

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • Prepare the Column: Place a small plug of cotton or glass wool at the bottom of the column. Add a small layer of sand. Prepare a slurry of silica gel in the initial, least polar solvent mixture and pour it into the column, allowing it to pack evenly. Add another layer of sand on top of the silica gel.

  • Load the Sample: Dissolve the crude product in a minimal amount of the chromatography solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elute the Column: Carefully add the mobile phase to the top of the column. Begin collecting fractions. Gradually increase the polarity of the solvent system to elute the compounds from the column. 3-Chlorobenzaldehyde, being moderately polar, will elute at a different rate than your product.

  • Monitor the Fractions: Use TLC to analyze the collected fractions to identify which ones contain your purified product, free of 3-chlorobenzaldehyde.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Method Selection Workflow

G start Start: Crude Product with 3-Chlorobenzaldehyde product_state Is the product a solid? start->product_state product_sensitivity Is the product sensitive to acid/base? product_state->product_sensitivity No recrystallization Recrystallization product_state->recrystallization Yes bisulfite Sodium Bisulfite Extraction product_sensitivity->bisulfite No chromatography Column Chromatography (Silica or Alumina) product_sensitivity->chromatography Yes bp_diff Significant boiling point difference? distillation Distillation bp_diff->distillation Yes end Purified Product bp_diff->end No (Further optimization needed) polarity_diff Significant polarity difference? polarity_diff->bp_diff No polarity_diff->chromatography Yes recrystallization->end bisulfite->polarity_diff chromatography->end distillation->end

Caption: A decision-making workflow for selecting the appropriate purification method.

References

Step-by-step guide to purifying crude 1-Chloro-3-(2-nitrovinyl)benzene via recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a detailed, step-by-step protocol for the purification of crude 1-Chloro-3-(2-nitrovinyl)benzene via recrystallization. It includes troubleshooting advice and answers to frequently asked questions to address common experimental challenges.

Experimental Protocol: Recrystallization

This procedure outlines the standard method for purifying this compound, which often contains unreacted starting materials or oligomeric byproducts.[1] The primary goal is to dissolve the crude product in a minimum amount of a suitable hot solvent, allowing the desired compound to crystallize upon cooling while impurities remain in the solution.[2]

Materials:

  • Crude this compound

  • Ethanol or Ethyl Acetate (Recrystallization Solvent)[1]

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter flask (for vacuum filtration)

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Ethanol is a commonly used and effective solvent for this compound.[1] The ideal solvent should dissolve the compound well when hot but poorly when cold.[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small volume of ethanol and heat the mixture to a near-boil while stirring. Continue to add the solvent in small portions until the solid is completely dissolved. Crucially, use the minimum amount of near-boiling solvent necessary to achieve full dissolution to ensure a good yield. [2]

  • Cooling and Crystallization: Once dissolved, remove the flask from the heat source. Cover it and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3] Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities. Using ice-cold solvent is critical to prevent the purified product from redissolving.[2]

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum for a period, and then transfer them to a watch glass or drying oven to remove any residual solvent. The final product should be a crystalline solid.[1]

Quantitative Data Summary

The choice of purification method can significantly impact the final purity and recovery of the product. Recrystallization offers a practical balance between efficiency and scalability for this compound.[1]

Purification MethodTypical Purity (%)Typical Recovery (%)Notes
Recrystallization 95–98%75–80%Most practical and scalable method for this compound.[1]
Acid-Base Extraction 85–90%90–95%Effective for removing residual base and inorganic salts.[1]
Column Chromatography >99%60–70%Provides the highest purity but is less scalable and may result in lower recovery.[1]

Experimental Workflow

Recrystallization_Workflow crude Crude Product (this compound) dissolve 1. Dissolve in Minimum Amount of Hot Solvent (e.g., Ethanol) crude->dissolve cool 2. Cool Solution Slowly to Room Temperature, then in Ice Bath dissolve->cool crystals 3. Crystal Formation cool->crystals filter 4. Isolate Crystals via Vacuum Filtration crystals->filter wash 5. Wash Crystals with Minimal Ice-Cold Solvent filter->wash mother_liquor Mother Liquor (Contains Impurities) filter->mother_liquor Filtrate dry 6. Dry the Purified Crystals wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: Recrystallization workflow for this compound.

Troubleshooting and FAQs

Q: What should I do if no crystals form upon cooling?

A: This is a common issue that can arise from several factors:

  • Too much solvent was used: This is the most frequent cause.[4] The solution is not saturated enough for crystals to form. To fix this, reheat the solution and boil off a portion of the solvent to concentrate it, then attempt to cool it again.[5]

  • The solution is supersaturated: Sometimes a solution needs a nucleation point to begin crystallization. Try scratching the inside surface of the flask just below the liquid level with a glass stirring rod.[4] Alternatively, if you have a small crystal of the pure product, you can add it as a "seed crystal" to induce crystallization.[2][4]

Q: My final yield is very low. What went wrong?

A: A poor yield can result from several procedural errors:

  • Using too much solvent: As mentioned above, excess solvent will retain a significant amount of your product in the mother liquor, even after cooling.[2][5] Always use the minimum amount of hot solvent required.

  • Improper washing: If you wash the crystals with too much solvent, or if the washing solvent is not sufficiently cold, a portion of your purified product will redissolve and be lost.[2]

  • Premature crystallization: If you perform a hot filtration to remove insoluble impurities, the product might crystallize in the filter funnel. To prevent this, use a slight excess of solvent and keep the filtration apparatus hot.[3]

Q: The product separated as a yellowish oil instead of crystals. How can I fix this?

A: This phenomenon, known as "oiling out," typically occurs when the solid melts in the hot solvent or if the solution becomes saturated at a temperature above the compound's melting point.[4] It can also be caused by a high concentration of impurities.

  • To resolve this: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation point. Then, allow the solution to cool much more slowly, perhaps by insulating the flask, to encourage proper crystal lattice formation instead of oiling out.[4][5]

Q: My crystals formed very quickly and appear powdery or discolored. Are they pure?

A: Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of the purification.[5] The ideal process involves slow crystal growth over a period of 15-20 minutes or more.

  • To achieve slower growth: You may need to reheat the solution and add a small excess of solvent (1-2 mL more than the minimum needed). While this may slightly reduce the overall yield, it will increase the final purity by ensuring the compound crystallizes out of the solution more slowly upon cooling.[5]

Q: How do I confirm the purity of my final product?

A: The most common way to assess the purity of a crystalline solid is by measuring its melting point.[3] Pure compounds typically have a sharp melting point range (e.g., within 1-2 °C). Impurities will cause the melting point to be depressed and broaden the range. Compare your experimental melting point to the literature value for this compound.

References

Strategies to prevent polymerization of 1-Chloro-3-(2-nitrovinyl)benzene during reaction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-Chloro-3-(2-nitrovinyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the polymerization of this compound during experimental procedures.

Troubleshooting Guide

Uncontrolled polymerization is a common issue when working with reactive vinyl aromatic compounds such as this compound. The presence of both a chloro and a nitro group, which are electron-withdrawing, increases the susceptibility of the vinyl group to polymerization.[1][2] This guide addresses specific problems you may encounter.

Problem: Rapid solidification or thickening of the reaction mixture.

  • Possible Cause: Spontaneous polymerization of this compound. This can be initiated by heat, light, or the presence of radical species.

  • Solution:

    • Inhibitor Addition: Ensure an appropriate polymerization inhibitor is present in the reaction mixture from the start.

    • Temperature Control: Maintain a low reaction temperature. Many polymerization reactions are accelerated by heat.

    • Exclusion of Light: Protect the reaction vessel from light by wrapping it in aluminum foil or using amber-colored glassware.

Problem: Formation of insoluble byproducts.

  • Possible Cause: Localized "hot spots" in the reaction mixture leading to polymerization, or slow, creeping polymerization over time.

  • Solution:

    • Efficient Stirring: Ensure vigorous and consistent stirring to maintain a homogenous temperature throughout the reaction vessel.

    • Appropriate Solvent: Use a solvent that fully dissolves this compound to prevent the formation of concentrated pockets of the monomer.

    • Inhibitor Selection: Consider using a combination of a true inhibitor and a retarder for comprehensive protection.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most effective inhibitors for preventing the polymerization of this compound?

While specific data for this compound is limited, inhibitors effective for substituted styrenes are recommended. These fall into several classes:

  • Phenolic Inhibitors: These are radical scavengers that are effective in the presence of oxygen. Common examples include Butylated Hydroxytoluene (BHT), Hydroquinone (HQ), and 4-tert-butylcatechol (TBC).[3]

  • Nitroxide Stable Free Radicals: TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivatives are highly effective radical scavengers that can function in the absence of oxygen.[4][5]

  • Nitro Compounds: Interestingly, β-nitrostyrene derivatives themselves have been shown to act as potent polymerization inhibitors.[6] This suggests that this compound may exhibit some degree of self-inhibition. However, relying solely on this property is not recommended.

Q2: What are the recommended concentrations for these inhibitors?

The optimal inhibitor concentration depends on the reaction conditions (temperature, duration, presence of initiators). A general starting point, based on data for styrene, is provided in the table below. It is crucial to optimize the concentration for your specific application.

Inhibitor ClassInhibitor ExampleRecommended Starting Concentration (ppm)Notes
PhenolicButylated Hydroxytoluene (BHT)10 - 50Effective in the presence of air.
Hydroquinone (HQ)50 - 200Can be removed by an alkaline wash.[3]
4-tert-butylcatechol (TBC)10 - 50Commonly used for storage and transport of styrenes.[3]
Nitroxide RadicalsTEMPO50 - 200Effective in both aerobic and anaerobic conditions.[4]

Q3: How do reaction conditions affect polymerization?

  • Temperature: Higher temperatures significantly increase the rate of thermal (self-initiated) polymerization. It is advisable to conduct reactions at the lowest feasible temperature.

  • Light: UV light can initiate radical polymerization. Reactions should be protected from light sources.

  • Atmosphere: The presence of oxygen can be a double-edged sword. While it can lead to the formation of peroxides that may initiate polymerization, it is also required for the inhibitory action of phenolic compounds. For reactions sensitive to oxygen, using a nitroxide-based inhibitor under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Q4: How should I store this compound to prevent polymerization?

Based on general guidelines for reactive monomers, this compound should be stored in a cool, dark, and well-ventilated area. It is advisable to store it with a suitable inhibitor, such as TBC, at a concentration of 10-50 ppm. The container should be tightly sealed to prevent exposure to light and air.

Experimental Protocols

Protocol 1: General Reaction Setup to Minimize Polymerization
  • Glassware Preparation: Ensure all glassware is clean and dry to avoid any impurities that could initiate polymerization.

  • Inhibitor Addition: To the reaction solvent, add the chosen inhibitor at the desired concentration before adding this compound.

  • Inert Atmosphere (Optional but Recommended): Purge the reaction vessel with an inert gas (nitrogen or argon) for 15-30 minutes to remove oxygen, especially if using an oxygen-sensitive catalyst or a nitroxide inhibitor. Maintain a positive pressure of the inert gas throughout the reaction.

  • Monomer Addition: Add this compound to the reaction mixture. If it is a solid, it can be added directly. If it is a liquid or dissolved in a solvent, it should be added slowly to the cooled reaction mixture.

  • Temperature Control: Immerse the reaction vessel in a cooling bath (e.g., ice-water or a cryocooler) to maintain the desired low temperature.

  • Light Protection: Wrap the reaction vessel with aluminum foil to protect it from light.

  • Monitoring: Monitor the reaction closely for any signs of polymerization, such as a sudden increase in viscosity or temperature.

Visualizations

Polymerization_Inhibition Figure 1: Mechanism of Radical Polymerization and Inhibition Initiator Initiator (Heat, Light) Radical Radical Species Initiator->Radical Initiation Monomer This compound (Monomer) Growing_Chain Growing Polymer Chain Monomer->Growing_Chain Propagation Radical->Monomer Addition Growing_Chain->Monomer Polymer Polymer Growing_Chain->Polymer Termination Inhibitor Inhibitor (e.g., TEMPO, BHT) Growing_Chain->Inhibitor Radical Scavenging Inactive_Species Inactive Species Inhibitor->Inactive_Species

Caption: Radical polymerization and the role of inhibitors.

Caption: A logical workflow for troubleshooting polymerization.

References

How to manage viscosity changes in the synthesis of 1-Chloro-3-(2-nitrovinyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Chloro-3-(2-nitrovinyl)benzene. The content is designed to address common issues, with a particular focus on managing viscosity changes during the reaction.

Troubleshooting Guide: Managing Viscosity Changes

Unexpected increases in viscosity during the synthesis of this compound via the Henry (nitroaldol) reaction can indicate suboptimal reaction conditions or the occurrence of side reactions. This guide provides a systematic approach to troubleshooting and resolving these issues.

Q1: My reaction mixture has become extremely viscous and difficult to stir. What are the potential causes?

An increase in viscosity is typically attributed to several factors:

  • Polymerization of 3-Chlorobenzaldehyde: Under basic conditions, aromatic aldehydes can undergo self-condensation or polymerization, leading to the formation of high molecular weight byproducts.

  • Formation of High Concentrations of the Intermediate β-Nitro Alcohol: The intermediate, 1-(3-chlorophenyl)-2-nitroethanol, may have a higher viscosity than the reactants and final product due to intermolecular hydrogen bonding. Its accumulation can thicken the reaction mixture.

  • Side Reactions: Other side reactions, such as the Cannizzaro reaction for aldehydes lacking alpha-hydrogens, can also contribute to a more complex and viscous reaction matrix, although this is less common under typical Henry reaction conditions.[1]

  • Precipitation of Reaction Components: If the solvent is not appropriate or the concentration of reactants is too high, the product or intermediates may begin to precipitate, leading to a slurry with high viscosity.

Q2: How can I control or reduce the viscosity of my reaction?

Several parameters can be adjusted to manage the viscosity. The following table summarizes key parameters and their effects.

ParameterRecommended AdjustmentRationale
Temperature Maintain optimal temperature (typically room temperature to 50°C). Avoid excessive heat.Lower temperatures can slow down the rate of polymerization side reactions.[2] However, too low a temperature may slow the main reaction and lead to the accumulation of intermediates.
Concentration Use a more dilute solution by increasing the amount of solvent.Lowering the concentration of reactants can reduce the rate of intermolecular side reactions, including polymerization.
Base/Catalyst Use a catalytic amount of a milder base. The type and concentration of the base can significantly impact the reaction.[3][4][5]A high concentration of a strong base can promote side reactions. Using a weaker organic base or a catalytic amount of a strong base can help control the reaction rate and minimize byproduct formation.
Agitation Ensure efficient and constant stirring.Good mixing helps to distribute reactants and catalyst evenly, preventing localized high concentrations that can lead to polymerization. It also improves heat transfer.
Order of Addition Slowly add the base or one of the reactants to the reaction mixture.A slow, controlled addition helps to maintain a low instantaneous concentration of the added reagent, which can prevent rapid, uncontrolled reactions and the associated viscosity increase.

Q3: What is the detailed experimental protocol to minimize viscosity issues?

Here is a recommended experimental protocol for the synthesis of this compound, designed to minimize viscosity changes.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Chlorobenzaldehyde

  • Nitromethane

  • Methanol (Solvent)

  • Sodium Hydroxide (or other suitable base like ammonium acetate)

  • Glacial Acetic Acid (for neutralization)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Dropping funnel

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chlorobenzaldehyde in methanol.

  • Addition of Nitromethane: To this solution, add nitromethane.

  • Cooling: Cool the mixture in an ice bath to approximately 0-5°C.

  • Catalyst Addition: Prepare a solution of the base (e.g., sodium hydroxide) in methanol. Add this basic solution dropwise to the stirred, cooled mixture of the aldehyde and nitromethane over a period of 30-60 minutes. Maintain the temperature below 10°C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture again in an ice bath and neutralize it by the slow addition of glacial acetic acid until the pH is approximately 7.

  • Precipitation and Isolation: The product, this compound, should precipitate as a solid. If it oils out, continue stirring and scratching the flask to induce crystallization.

  • Filtration and Washing: Collect the solid product by filtration. Wash the solid with cold water and then with a small amount of cold methanol to remove impurities.

  • Drying: Dry the product under vacuum.

Frequently Asked Questions (FAQs)

Q4: Can the choice of solvent affect the viscosity?

Yes, the solvent plays a crucial role. A solvent that effectively dissolves both the reactants and the intermediate β-nitro alcohol can help prevent precipitation and maintain a manageable viscosity. Methanol or ethanol are commonly used for the Henry reaction. If viscosity issues persist, consider using a slightly larger volume of solvent.

Q5: Is a sudden increase in viscosity always a negative sign?

Not necessarily, but it requires careful monitoring. A moderate increase in viscosity might indicate the formation of the desired intermediate. However, a rapid and significant increase, especially if it hinders stirring, is a strong indicator of uncontrolled side reactions like polymerization and should be addressed immediately by adjusting the reaction conditions as described in the troubleshooting guide.

Q6: Can I reverse a reaction that has become too viscous?

In some cases, it might be possible to salvage a reaction. If the high viscosity is due to high concentrations of the intermediate, adding more solvent might help. If polymerization is the cause, the process is generally irreversible. The best approach is to prevent the issue from occurring in the first place by carefully controlling the reaction conditions.

Q7: How does the purity of my starting materials affect the reaction viscosity?

Impurities in the 3-chlorobenzaldehyde, such as the corresponding carboxylic acid, can interfere with the basic catalyst and affect the reaction rate. Aldehydes are also prone to oxidation and polymerization upon storage. Using freshly distilled or purified starting materials is highly recommended to ensure a clean and controlled reaction.

Visual Guides

The following diagrams illustrate the logical relationships in troubleshooting viscosity issues and the workflow for managing them.

TroubleshootingWorkflow start High Viscosity Observed check_stirring Is stirring efficient? start->check_stirring improve_stirring Improve Agitation check_stirring->improve_stirring No check_temp Is temperature elevated? check_stirring->check_temp Yes improve_stirring->check_temp cool_reaction Cool Reaction Mixture check_temp->cool_reaction Yes check_conc Is concentration high? check_temp->check_conc No cool_reaction->check_conc add_solvent Add More Solvent check_conc->add_solvent Yes check_base Was base addition too fast? check_conc->check_base No add_solvent->check_base slow_addition Next time: Add base slowly check_base->slow_addition Yes monitor Continue Monitoring check_base->monitor No slow_addition->monitor

Caption: Troubleshooting workflow for high viscosity.

CauseAndEffect cluster_causes Potential Causes cluster_solutions Solutions Polymerization Aldehyde Polymerization ControlTemp Control Temperature Polymerization->ControlTemp Dilute Dilute Reaction Polymerization->Dilute ControlBase Control Base Addition Polymerization->ControlBase Agitation Ensure Good Agitation Polymerization->Agitation Intermediate Intermediate Accumulation Intermediate->ControlTemp Intermediate->ControlBase Intermediate->Agitation SideReaction Side Reactions SideReaction->ControlBase Precipitation Product/Intermediate Precipitation Precipitation->Dilute Solvent Choose Appropriate Solvent Precipitation->Solvent

Caption: Causes of viscosity and their solutions.

References

Techniques for improving the final purity of 1-Chloro-3-(2-nitrovinyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the final purity of 1-Chloro-3-(2-nitrovinyl)benzene. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized via the Henry reaction?

A1: Crude this compound, synthesized from 3-chlorobenzaldehyde and nitromethane, often contains several impurities. The most common include unreacted 3-chlorobenzaldehyde, oligomeric byproducts, and residual base from the reaction.[1] Depending on the reaction conditions, side-products from Cannizzaro reactions of the aldehyde may also be present.[2]

Q2: What is the most practical method for purifying crude this compound?

A2: Recrystallization is generally the most practical and scalable method for purifying this compound, offering a good balance between efficiency and recovery.[1] Hot ethanol or ethyl acetate are commonly used solvents for this purpose.[1]

Q3: When should I consider using column chromatography for purification?

A3: Column chromatography is a powerful technique that can yield very high purity (>99%) of this compound.[1] It is particularly useful when very high purity is required for subsequent reactions or for analytical standards. However, it is generally less common for this specific compound due to its high crystallinity, which makes recrystallization effective.[1]

Q4: Can acid-base extraction be used to purify this compound?

A4: Yes, a simple acid-base extraction can be a useful initial purification step. Washing the crude product dissolved in an organic solvent with dilute hydrochloric acid can remove any residual basic catalyst.[1] Subsequent washes with water can help remove inorganic salts.[1] This method is often used prior to recrystallization to improve the final purity.

Q5: My purified product is a brownish oil instead of a yellow solid. What could be the issue?

A5: The appearance of a brown oil suggests the presence of impurities, possibly oligomeric materials or other side products. It can also indicate that the product has not fully crystallized. Attempting recrystallization from a different solvent system or using a seed crystal might induce crystallization. If that fails, column chromatography would be the recommended next step.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Purity After Recrystallization - Inappropriate solvent choice.- Cooling the solution too quickly, leading to the trapping of impurities.- Insufficient washing of the crystals.- Experiment with different recrystallization solvents (e.g., ethanol, ethyl acetate, or mixtures with hexane).- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Wash the filtered crystals with a small amount of cold solvent.
Product is an Oil or Gummy Solid - Presence of significant impurities that inhibit crystallization.- The product may be "oiling out" if the boiling point of the solvent is higher than the melting point of the solute.- Perform an acid-base wash to remove basic impurities before recrystallization.- Try a different recrystallization solvent with a lower boiling point.- If recrystallization fails, purify the material by column chromatography.
Low Recovery After Purification - The compound has some solubility in the cold recrystallization solvent.- Multiple purification steps (e.g., extraction and chromatography) can lead to cumulative losses.- Minimize the amount of hot solvent used for recrystallization to ensure the solution is saturated.- Ensure the recrystallization mixture is thoroughly cooled before filtration.- For column chromatography, ensure proper elution solvent is used to recover all the product from the column.
Discoloration of the Product (Yellow to Brown) - Presence of colored impurities, possibly from side reactions.- Decomposition of the product, which can be sensitive to heat and light.- Treat the solution with activated carbon during recrystallization to remove colored impurities.- Avoid prolonged heating during recrystallization.- Store the purified product in a cool, dark place.
Streaking or Decomposition on TLC Plate (Silica Gel) - The nitroalkene may be sensitive to the acidic nature of standard silica gel.- Neutralize the silica gel for column chromatography by pre-treating it with a solvent system containing a small amount of triethylamine (1-3%).[3] - Perform TLC analysis quickly and avoid letting the plate sit for extended periods before visualization.

Data Presentation

The following table summarizes the effectiveness of different purification techniques for this compound.

Purification Method Achievable Purity (%) Typical Recovery (%) Notes
Recrystallization95 - 98[1]75 - 80[1]Most practical method for large-scale purification.[1]
Acid-Base Extraction85 - 90[1]90 - 95[1]Primarily for removing basic catalysts and inorganic salts.[1]
Column Chromatography>99[1]60 - 70[1]Best for achieving very high purity, but with lower recovery.[1]

Experimental Protocols

Recrystallization from Ethanol
  • Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and swirling.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and heat the solution for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used, perform a hot filtration through a fluted filter paper to remove it.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 30% ethyl acetate in hexane).[1]

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Fraction Pooling: Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane in a separatory funnel.

  • Acid Wash: Add an equal volume of dilute (e.g., 1M) hydrochloric acid to the separatory funnel. Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the aqueous layer.

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove any remaining acid and water-soluble impurities. Separate and discard the aqueous layer.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., sodium sulfate).

  • Filtration and Concentration: Filter to remove the drying agent and concentrate the organic solution under reduced pressure to yield the partially purified product, which can then be further purified by recrystallization or chromatography.

Visualizations

PurificationWorkflow start Crude this compound acid_base Acid-Base Extraction start->acid_base Initial Cleanup recrystallization Recrystallization acid_base->recrystallization Further Purification column_chromatography Column Chromatography acid_base->column_chromatography For Highest Purity recrystallization->column_chromatography If Purity is Insufficient end_good_purity Good Purity Product (95-98%) recrystallization->end_good_purity end_high_purity High Purity Product (>99%) column_chromatography->end_high_purity

Caption: Workflow for selecting a purification strategy.

TroubleshootingFlowchart start Impure Product check_form Is the product an oil/gummy? start->check_form check_color Is the product discolored? check_form->check_color No solution_oil Try different recrystallization solvent or column chromatography. check_form->solution_oil Yes check_yield Is the yield low? check_color->check_yield No solution_color Use activated carbon during recrystallization. check_color->solution_color Yes solution_yield Optimize solvent volume and cooling in recrystallization. check_yield->solution_yield Yes end Pure Product check_yield->end No solution_oil->end solution_color->end solution_yield->end

Caption: Troubleshooting common purification issues.

References

Considerations for scaling up the laboratory synthesis of 1-Chloro-3-(2-nitrovinyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 1-Chloro-3-(2-nitrovinyl)benzene

This guide provides technical support for researchers, scientists, and drug development professionals involved in the laboratory synthesis and scale-up of this compound. It includes troubleshooting advice, frequently asked questions, a detailed experimental protocol, and a summary of key process parameters.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My reaction yield dropped significantly when I tried to scale up the synthesis from a 1g to a 50g scale. What are the likely causes?

A1: A drop in yield upon scale-up is a common issue and can be attributed to several factors that become more pronounced in larger reactors:

  • Heat Transfer Limitations: The synthesis of this compound via the Henry (nitroaldol) reaction is exothermic. Larger reaction volumes have a lower surface-area-to-volume ratio, which significantly reduces the efficiency of heat dissipation.[1][2] This can lead to localized overheating, causing decomposition of the starting materials, product, or the formation of side products.

  • Inefficient Mixing: What works in a small flask (e.g., a magnetic stir bar) is often inadequate for larger vessels.[2] Poor mixing can result in non-homogenous reaction conditions, leading to lower conversion rates and the formation of impurities.

  • Reagent Addition Rate: The rate at which you add the base catalyst or reactants is critical. Adding reagents too quickly on a large scale can cause a rapid, uncontrolled exotherm.

  • Extended Reaction Time: Larger scale reactions often have longer overall processing times (heating, cooling, transfers), which can lead to product degradation if the product is unstable under the reaction conditions.[1]

Q2: The reaction mixture turned dark brown/black, and I isolated very little of the desired product. What went wrong?

A2: A dark coloration often indicates the formation of polymeric side products or decomposition. This is typically caused by:

  • Excessive Temperature: As mentioned, poor heat control is a primary culprit. The Henry reaction is reversible, and high temperatures can push the equilibrium back towards the starting materials or lead to decomposition pathways.[3]

  • Base-Promoted Side Reactions: Aldehydes, like 3-chlorobenzaldehyde, can undergo self-condensation (an aldol reaction) under basic conditions, especially at elevated temperatures.[3] This is a competing reaction pathway that consumes your starting material.

  • Incorrect Stoichiometry: Using a large excess of the base can promote these side reactions. While a catalytic amount of base is often sufficient, the optimal amount may need to be re-evaluated upon scale-up.[3]

Q3: How can I improve temperature control during a large-scale reaction?

A3: To manage the exotherm effectively:

  • Use an appropriate cooling bath: An ice-water bath or a cryo-cooler should be used to maintain the target temperature.

  • Control the addition rate: Add the base solution dropwise or via a syringe pump over a prolonged period. Monitor the internal temperature closely during the addition.

  • Ensure efficient stirring: Use an overhead mechanical stirrer with a properly sized impeller to ensure the entire reaction mass is mixed efficiently, preventing localized hot spots.[2]

  • Consider a "reverse addition": In some cases, adding the aldehyde/nitromethane mixture to the base solution can provide better control.

Q4: I am having difficulty purifying the final product. What are the common impurities and best purification methods?

A4: Common impurities include unreacted 3-chlorobenzaldehyde, side products from aldol condensation, and polymeric material.

  • Crystallization: This is the most common and effective method for purification. The crude product is often a solid. A solvent screen (testing small amounts in various solvents like ethanol, isopropanol, or hexane/ethyl acetate mixtures) can help identify the best system for recrystallization to obtain a high-purity product.

  • Column Chromatography: While effective at the lab scale, chromatography is less ideal for large-scale purification due to cost and time. It is typically reserved for purifying small batches or isolating standards.

  • Washing: The crude solid can be washed (triturated) with a solvent in which the desired product is poorly soluble, but the impurities are soluble (e.g., cold ethanol or hexanes).

Data Presentation: Impact of Scale-Up on Synthesis

The following table provides illustrative data on how key parameters can affect the synthesis of this compound when scaling up. Note: These values are representative examples based on common scale-up challenges and are intended for guidance.

ParameterLab Scale (1 g)Pilot Scale (100 g)Considerations for Scale-Up
Reactor Volume 50 mL Round Bottom Flask2 L Jacketed ReactorSurface area to volume ratio decreases, impacting heat transfer.[2]
Agitation Magnetic StirrerOverhead Mechanical StirrerEfficient mixing is critical to avoid hot spots and ensure homogeneity.[2][4]
Base Addition Time 5 minutes60-90 minutesSlower addition is required to control the exotherm.
Max Internal Temp (°C) 15 °C25 °C (uncontrolled) / 15°C (controlled)Lack of control leads to impurity formation.
Typical Yield 85-90%60-70% (uncontrolled) / 80-85% (controlled)Yield is highly dependent on temperature and mixing control.
Purity (by HPLC) >98%85% (uncontrolled) / >97% (controlled)Side reactions at higher temperatures reduce final product purity.

Experimental Protocol: Laboratory Synthesis

This protocol describes the synthesis of this compound via the Henry reaction.

Reagents and Materials:

  • 3-Chlorobenzaldehyde

  • Nitromethane

  • Sodium Hydroxide (NaOH)

  • Ethanol (or Methanol)

  • Hydrochloric Acid (HCl), concentrated

  • Ice

  • Distilled Water

  • Round bottom flask

  • Overhead stirrer (for scales >5g) or magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a round bottom flask equipped with a stirrer and a thermometer, dissolve 3-chlorobenzaldehyde (1.0 eq) in ethanol (approx. 4-5 mL per gram of aldehyde).

  • Addition of Nitromethane: Add nitromethane (1.1 eq) to the solution and stir to ensure a homogenous mixture.

  • Cooling: Cool the reaction flask in an ice-water bath to an internal temperature of 0-5 °C.

  • Base Addition: Prepare a solution of sodium hydroxide (1.2 eq) in water (approx. 2 mL per gram of NaOH). Slowly add this solution dropwise to the reaction mixture via a dropping funnel over 30-60 minutes. Crucially, maintain the internal temperature below 15 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS if desired.

  • Quenching and Precipitation: Cool the reaction mixture again in an ice bath. Slowly add concentrated HCl to the mixture with vigorous stirring until the pH is acidic (pH ~1-2). A yellow solid should precipitate.

  • Isolation: Stir the resulting slurry in the ice bath for another 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold water, followed by a small amount of cold ethanol to remove residual impurities.

  • Drying: Dry the product under vacuum to obtain crude this compound.

  • Purification (if necessary): Recrystallize the crude solid from a suitable solvent such as ethanol to yield a pure, crystalline product.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and scale-up of this compound.

G cluster_prep 1. Preparation Stage cluster_reaction 2. Reaction Stage cluster_workup 3. Work-up & Isolation cluster_purification 4. Final Stage reagents Prepare Reagents (3-Chlorobenzaldehyde, Nitromethane) setup Reaction Setup & Cooling (Flask, Stirrer, 0-5 °C) reagents->setup base Prepare Base Solution (NaOH in Water) addition Controlled Base Addition (Maintain T < 15 °C) base->addition setup->addition monitoring Reaction Monitoring (Stir at RT, 2-4h) addition->monitoring quench Acidic Quench (Cool, add HCl to pH 1-2) monitoring->quench precipitate Precipitation & Aging (Stir cold for 30 min) quench->precipitate filter Filtration & Washing (Water, Cold Ethanol) precipitate->filter dry Drying (Vacuum Oven) filter->dry purify Purification (Recrystallization) dry->purify analyze Final Analysis (HPLC, NMR, MP) purify->analyze

References

Technical Support Center: Troubleshooting the Henry Condensation for Nitrostyrene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Henry (nitroaldol) condensation. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this crucial C-C bond-forming reaction to synthesize nitrostyrenes and are encountering challenges with low conversion rates. Below you will find a series of troubleshooting guides and frequently asked questions in a question-and-answer format to help you diagnose and resolve common issues in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Henry condensation reaction is showing very low conversion to the desired β-nitro alcohol or nitrostyrene. What are the most common causes?

Low conversion in a Henry reaction can stem from several factors. The reaction is reversible, which can inherently limit the yield.[1] Other common culprits include:

  • Inefficient Catalyst: The choice and amount of base are critical. Both weak and strong bases can be used, but the optimal choice depends on your specific substrates.[2][3]

  • Poor Reaction Conditions: Temperature, solvent, and reaction time all play a significant role. For instance, the formation of the final nitrostyrene often requires elevated temperatures to facilitate dehydration of the intermediate β-nitro alcohol.[4]

  • Substrate Reactivity: Steric hindrance on the aldehyde or nitroalkane can slow down the reaction.[1] Electron-withdrawing groups on the aromatic aldehyde generally lead to better yields, while electron-donating groups can slow the reaction.[3]

  • Side Reactions: Competing reactions such as the Cannizzaro reaction (for aldehydes with no α-protons), self-condensation of the aldehyde (aldol reaction), or polymerization of the nitrostyrene product can consume starting materials and reduce the yield of the desired product.[1][3]

Q2: How do I choose the right catalyst for my Henry reaction?

The catalyst is a key component in the Henry reaction. A variety of bases and catalytic systems have been successfully employed.

  • Basic Catalysts: A range of bases can be used, from ionic bases like alkali metal hydroxides and carbonates to nonionic organic amine bases such as DBU and TMG.[1] The choice of base does not always dramatically influence the overall outcome but can affect reaction rates and side product formation.[1] For instance, using only a catalytic amount of a mild base is often recommended to avoid side reactions.[2]

  • Metal Catalysts: Chiral metal catalysts, often involving copper, zinc, or magnesium, are frequently used to achieve high yields and enantioselectivity.[1][5] These catalysts work by coordinating with both the nitro group and the carbonyl oxygen.[1]

  • Organocatalysts: In recent years, organocatalysts like quinine derivatives and imidazole have been explored to promote the Henry reaction, sometimes offering milder reaction conditions and good yields.[1][3]

Catalyst TypeExamplesTypical Conditions
Ionic Bases NaOH, KOH, CarbonatesCatalytic amounts to avoid side reactions.[1][2]
Organic Bases Triethylamine, DBU, TMG, ImidazoleOften used in stoichiometric or catalytic amounts.[1][3][6]
Metal Complexes Cu(OAc)₂, Zinc Triflate with a chiral ligandUsed for asymmetric synthesis, often at ambient or low temperatures.[1][5]
Solid-Phase Catalysts Amberlyst A-21, HydrotalcitesCan simplify purification and catalyst removal.[7]

Q3: My reaction forms the β-nitro alcohol intermediate but fails to dehydrate to the nitrostyrene. How can I promote the elimination step?

The dehydration of the β-nitro alcohol to the nitrostyrene is a crucial step for the synthesis of the final product.

  • Elevated Temperature: This is the most common method to promote dehydration. Often, the Henry reaction is run at a higher temperature to directly yield the nitroalkene.[4]

  • Acidic Workup: After the base-catalyzed condensation, an acidic workup can facilitate the elimination of water.[8]

  • Dehydrating Agents: In some protocols, a dehydrating agent is added to the reaction mixture.

Q4: I am observing significant side product formation. How can I minimize this?

Side reactions are a major drawback of the Henry reaction.[1]

  • Cannizzaro Reaction: This occurs with aldehydes lacking α-hydrogens in the presence of a strong base. Using a milder base or a different catalytic system can mitigate this.[1]

  • Aldol Condensation: Self-condensation of the aldehyde can compete with the Henry reaction. Optimizing the stoichiometry (e.g., using an excess of the nitroalkane) and carefully controlling the addition of the base can help.

  • Polymerization: The nitrostyrene product can polymerize, especially under basic conditions.[3] It is often beneficial to neutralize the base catalyst upon completion of the reaction. Keeping the product in an acidic environment can prevent this.[9]

  • Retro-Henry Reaction: Since the reaction is reversible, the product can revert to the starting materials. Removing water or precipitating the product as it forms can drive the reaction forward.[1]

Experimental Protocols

General Protocol for the Synthesis of β-Nitrostyrene using Ammonium Acetate

This protocol is adapted from a conventional method for the synthesis of 4-hydroxy-3-methoxy-β-nitrostyrene.[10]

  • Reactant Preparation: In a round-bottom flask, dissolve the substituted benzaldehyde (1 equivalent) in nitromethane (which also acts as the solvent, typically a 10-fold excess).

  • Catalyst Addition: Add ammonium acetate (0.24 equivalents) to the solution.

  • Reaction: Place the flask in an oil bath on a hot plate with magnetic stirring. Attach a reflux condenser and heat the reaction under reflux conditions. The reaction time can vary from a few hours to over 24 hours depending on the substrate.[10]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Reduce the volume of the solvent using a rotary evaporator.

    • Dilute the remaining solution with water and extract the product with an organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).[10][11]

ParameterRecommended Value/Condition
Benzaldehyde:Nitromethane Ratio 1:10 (molar ratio)
Catalyst Loading (Ammonium Acetate) ~0.24 equivalents relative to aldehyde
Temperature Reflux
Reaction Time 6-36 hours (substrate dependent)[10]

Visual Guides

Henry Condensation Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Conversion in Henry Condensation start Low Conversion Observed check_catalyst Is the catalyst appropriate and active? start->check_catalyst check_conditions Are the reaction conditions optimal? start->check_conditions check_substrate Is the substrate hindered or deactivated? start->check_substrate side_reactions Are there significant side reactions? start->side_reactions solution_catalyst Optimize catalyst type and loading. Consider a different base (e.g., organic vs. inorganic) or a metal/organocatalyst. check_catalyst->solution_catalyst No solution_conditions Adjust temperature, solvent, and reaction time. Consider microwave irradiation to reduce time. check_conditions->solution_conditions No solution_substrate Increase reaction time or temperature. Use a more active catalyst. check_substrate->solution_substrate Yes solution_side_reactions Use a milder base, adjust stoichiometry, or neutralize the reaction upon completion. side_reactions->solution_side_reactions Yes

Caption: A flowchart to diagnose and address causes of low conversion.

General Mechanism of the Henry Reaction

Caption: The mechanism of the Henry reaction.

References

Validation & Comparative

Structural Confirmation of 1-Chloro-3-(2-nitrovinyl)benzene via 1H NMR Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the 1H NMR spectral data for 1-Chloro-3-(2-nitrovinyl)benzene and its constitutional isomers, 1-Chloro-2-(2-nitrovinyl)benzene and 1-Chloro-4-(2-nitrovinyl)benzene. The presented data facilitates the unambiguous structural confirmation of the target compound and serves as a valuable resource for researchers engaged in the synthesis and characterization of related molecules.

Comparative 1H NMR Data

The following table summarizes the key 1H NMR spectral data for the three isomers of 1-Chloro-(2-nitrovinyl)benzene, recorded in Chloroform-d (CDCl₃).

CompoundIsomer PositionVinyl Protons (δ, ppm, J in Hz)Aromatic Protons (δ, ppm)
This compound meta 7.95 (d, J=13.7), 7.54-7.61 (m)7.39-7.51 (m)
1-Chloro-2-(2-nitrovinyl)benzeneortho8.39 (d, J=13.7), 7.56-7.62 (m)7.34 (t, J=7.5), 7.42 (t, J=7.6), 7.49 (d, J=8.0)
1-Chloro-4-(2-nitrovinyl)benzenepara7.96 (d, J=13.7), 7.56 (d, J=13.7)7.49 (d, J=8.5), 7.43 (d, J=8.5)

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Coupling constants (J) are reported in Hertz (Hz). d = doublet, t = triplet, m = multiplet.

The distinct chemical shifts and coupling patterns observed for the vinyl and aromatic protons of each isomer allow for their clear differentiation. For the target compound, this compound, the vinyl protons present as a doublet and a multiplet, while the aromatic protons appear as a complex multiplet, consistent with the meta substitution pattern. In contrast, the ortho and para isomers exhibit more defined splitting patterns for their aromatic protons.

Experimental Protocol: 1H NMR Spectroscopy

The following is a generalized protocol for the acquisition of a 1H NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Weigh approximately 5-25 mg of the purified solid sample.[1][2][3]

  • Transfer the solid to a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[2] Deuterated solvents are used to avoid large solvent signals in the 1H NMR spectrum.[2][4]

  • Ensure the sample is fully dissolved. Gentle vortexing or warming may be applied if necessary.

  • Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1] Suspended particles can negatively impact the quality of the NMR spectrum by distorting the magnetic field homogeneity.[1]

  • The final sample height in the NMR tube should be approximately 4-5 cm.[3][5]

  • Cap the NMR tube securely.

2. Data Acquisition:

  • Insert the NMR tube into a spinner turbine and adjust the depth using a depth gauge.

  • Place the sample into the NMR spectrometer.

  • The spectrometer's software is used to lock onto the deuterium signal of the solvent. This step is crucial for stabilizing the magnetic field.

  • The magnetic field homogeneity is then optimized through a process called shimming, which involves adjusting a series of shim coils to maximize the field uniformity across the sample.

  • A standard 1D 1H NMR experiment is selected.

  • A series of radiofrequency pulses are applied to the sample to excite the protons.

  • The resulting signal, known as the Free Induction Decay (FID), is detected by the instrument's receiver coil.[6]

  • Multiple FIDs are typically acquired and averaged to improve the signal-to-noise ratio.[6]

3. Data Processing:

  • The accumulated FID is converted from a time-domain signal to a frequency-domain spectrum using a mathematical operation called a Fourier Transform.[6][7]

  • The resulting spectrum is then phased to ensure all peaks have the correct absorptive shape.

  • The baseline of the spectrum is corrected to be flat.

  • The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS), which is set to 0 ppm.

  • The peaks in the spectrum are integrated to determine the relative ratios of the different types of protons in the molecule.

Structural Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using 1H NMR spectroscopy.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structural Confirmation A Weigh Compound B Dissolve in CDCl3 A->B C Filter into NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock & Shim D->E F Acquire 1H NMR Spectrum (FID) E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Reference to TMS H->I J Integrate Peaks I->J K Analyze Chemical Shifts, Multiplicities, & Coupling Constants J->K L Compare with Isomer Data K->L M Confirm Structure of This compound L->M

Caption: Workflow for 1H NMR based structural confirmation.

References

Assessing the Purity of 1-Chloro-3-(2-nitrovinyl)benzene: A Comparative Guide to GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic intermediates is a critical step in the path to discovery. This guide provides a comparative assessment of Gas Chromatography-Mass Spectrometry (GC-MS) for determining the purity of 1-Chloro-3-(2-nitrovinyl)benzene, a versatile building block in organic synthesis. We present a detailed experimental protocol for GC-MS analysis and compare its performance with alternative techniques, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Techniques for Purity Assessment

The choice of an analytical method for purity determination depends on various factors, including the nature of the compound, the expected impurities, the required accuracy, and the available instrumentation. Below is a comparative summary of GC-MS, HPLC-UV, and qNMR for the analysis of this compound.

FeatureGC-MSHPLC-UVqNMR
Principle Separation by volatility and polarity, followed by mass-based identification and quantification.Separation by polarity, followed by UV absorbance-based quantification.Quantification based on the direct relationship between the integral of a resonance signal and the number of corresponding nuclei.
Selectivity High, especially with Selected Ion Monitoring (SIM). Can distinguish between isomers.Moderate to high, depending on the chromatographic resolution.High, provides structural information for impurity identification.
Sensitivity High (ng to pg level).Moderate (µg to ng level).Lower than chromatographic methods (mg to µg level).
Quantification Requires a certified reference standard for accurate quantification.Requires a certified reference standard for accurate quantification.Can provide absolute quantification against an internal standard of known purity.[1][2]
Sample Throughput Moderate, run times are typically in the range of 20-40 minutes.High, with modern UPLC systems, run times can be less than 10 minutes.Low to moderate, requires careful sample preparation and longer acquisition times for high accuracy.
Destructive YesYesNo, the sample can be recovered.
Instrumentation Cost HighModerate to HighVery High

Experimental Protocols

Detailed methodologies for the three key analytical techniques are provided below. These protocols are designed to serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for the analysis of nitroaromatic compounds.[3]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Autosampler.

Reagents:

  • High-purity helium (carrier gas).

  • High-purity solvent for sample dilution (e.g., acetone or ethyl acetate).

  • This compound sample.

  • Internal standard (e.g., 1-Chloro-3-nitrobenzene).

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in the chosen solvent at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution. Spike each standard and the sample solution with the internal standard to a final concentration of 100 µg/mL.

  • GC-MS Conditions:

    • Inlet temperature: 250 °C

    • Injection volume: 1 µL (splitless mode)

    • Oven temperature program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier gas flow: 1.2 mL/min (constant flow).

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass scan range: 50-300 amu (full scan) or Selected Ion Monitoring (SIM) of characteristic ions for higher sensitivity.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Quantify the purity by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

High-Performance Liquid Chromatography (HPLC-UV)

This protocol is based on general methods for the analysis of nitroaromatic compounds by reversed-phase HPLC.[1]

Instrumentation:

  • HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Autosampler.

Reagents:

  • HPLC-grade acetonitrile.

  • HPLC-grade water.

  • This compound sample.

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • HPLC-UV Conditions:

    • Mobile phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow rate: 1.0 mL/min.

    • Column temperature: 30 °C.

    • Injection volume: 10 µL.

    • UV detection wavelength: 270 nm (based on the chromophore of similar nitroaromatic compounds).

  • Data Analysis: Identify the peak corresponding to this compound by its retention time. Quantify the purity by comparing the peak area to a calibration curve constructed from the standards.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol outlines the principles of qNMR for absolute purity determination.[4]

Instrumentation:

  • NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).

  • 5 mm NMR tubes.

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Internal standard of high and certified purity (e.g., maleic anhydride or dimethyl sulfone).

  • This compound sample.

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and the internal standard into a vial. Dissolve the mixture in a known volume of the deuterated solvent. Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete magnetization recovery, which is crucial for accurate integration.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (phasing and baseline correction).

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Logical Workflow for Purity Assessment

The following diagram illustrates a typical workflow for assessing the purity of a synthesized compound like this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_decision Decision Making Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification GCMS GC-MS Analysis Purification->GCMS Primary Method HPLC HPLC-UV Analysis Purification->HPLC Orthogonal Method qNMR qNMR Analysis Purification->qNMR Absolute Method Data_Evaluation Evaluate Purity Data GCMS->Data_Evaluation HPLC->Data_Evaluation qNMR->Data_Evaluation Decision Accept or Repurify Data_Evaluation->Decision Decision->Purification If purity < specification Method_Selection_Pathway Start Purity Assessment Required Volatile Is the compound volatile & thermally stable? Start->Volatile Chromophore Does the compound have a UV chromophore? Volatile->Chromophore No GCMS Use GC-MS Volatile->GCMS Yes High_Accuracy Is absolute quantification without a specific standard required? Chromophore->High_Accuracy No HPLC Use HPLC-UV Chromophore->HPLC Yes qNMR Use qNMR High_Accuracy->qNMR Yes Other Consider other techniques High_Accuracy->Other No

References

A comparative overview of synthesis methods for various substituted nitrostyrenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted nitrostyrenes are valuable and versatile building blocks in organic synthesis, serving as precursors for a wide array of pharmaceuticals, agrochemicals, and other functional molecules. The efficient and selective synthesis of these compounds is therefore of significant interest. This guide provides a comparative overview of the most common and emerging methods for the synthesis of substituted nitrostyrenes, complete with experimental data and detailed protocols to aid in methodological selection and implementation.

Key Synthetic Strategies

The synthesis of substituted nitrostyrenes can be broadly categorized into several key strategies, each with its own set of advantages and limitations. These include the classical Henry (nitroaldol) reaction, direct nitration of styrenes, and decarboxylation of α,β-unsaturated acids, alongside modern variations employing microwave and ultrasound assistance for enhanced efficiency and greener profiles.

The Henry Reaction (Nitroaldol Condensation)

The Henry reaction, a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone, remains one of the most fundamental and widely utilized methods for synthesizing β-nitrostyrenes.[1][2] This reaction is a variation of the Knoevenagel condensation, which involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[3]

Commonly, aromatic aldehydes are condensed with nitromethane in the presence of a base, such as alcoholic potassium hydroxide, aqueous sodium hydroxide, or an amine like methylamine.[4] Buffer solutions containing a conjugate acid-base pair, like ammonium acetate in acetic acid, are also frequently employed as catalysts.[5] The initial nitroaldol adduct can be dehydrated in situ or in a subsequent step to yield the final nitrostyrene product.

Modern advancements in this methodology focus on improving reaction conditions and yields. Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times from hours to minutes, often with improved yields and simplified work-up procedures.[4][6] Similarly, the application of ultrasound has been found to promote the Knoevenagel condensation under mild, low-temperature conditions, leading to clean and rapid reactions with high yields, particularly for electron-rich aromatic aldehydes.[5] The use of ionic liquids as both solvent and catalyst has also emerged as a green alternative, offering mild reaction conditions and high product yields.[7]

Direct Nitration of Styrenes

The direct nitration of the styrene vinyl group presents a more direct route to β-nitrostyrenes but is often complicated by competing side reactions such as nitration of the aromatic ring and polymerization.[8] Various nitrating agents have been explored to achieve selective side-chain nitration.

One approach involves the use of anhydrous nitric acid in dichloromethane, where the reaction pathway and product distribution are highly dependent on the electronic nature of the substituents on the styrene.[9] Another method utilizes a combination of nitrogen dioxide and ozone, which leads to the formation of isomeric nitro-nitrato adducts that can be subsequently converted to the desired nitrostyrene.[10]

A notable one-pot procedure for the selective synthesis of β-nitrostyrenes from styrenes involves the use of copper(II) tetrafluoroborate, iodine, and sodium nitrite in acetonitrile.[8] This method is advantageous for its mild reaction conditions and tolerance of various functional groups on the aromatic ring, providing acceptable to good yields of the trans-isomer.[8]

Decarboxylation of α,β-Unsaturated Acids

An alternative strategy for the synthesis of nitrostyrenes involves the decarboxylation of appropriately substituted cinnamic acid derivatives. This can be achieved through various methods, including the use of a Vilsmeier-Haack reagent (prepared from DMF and SOCl₂ or POCl₃) in the presence of a nitrate salt like KNO₃ or NaNO₂.[11] This iminium salt-mediated nitro-decarboxylation can be performed under conventional heating or more efficiently under microwave irradiation, which significantly reduces reaction times and improves yields.[11] Another approach involves the decarboxylation of nitrocinnamic acids, which can be prepared by the condensation of nitrobenzaldehydes with malonic acid.[12]

Wittig Reaction

The Wittig reaction offers a less common but viable route to specific nitrostyrene isomers. For instance, o-nitrostyrene can be prepared by the reaction of o-nitrobenzylidenetriphenylphosphorane with aqueous formaldehyde.[13] This method is particularly useful for the synthesis of isotopically labeled compounds.[13]

Comparative Data of Synthesis Methods

MethodReactantsCatalyst/ReagentConditionsReaction TimeYield (%)Key AdvantagesKey Disadvantages
Henry Reaction (Conventional) Aromatic Aldehyde, NitromethaneAmmonium Acetate, Acetic AcidReflux6 hours35-99%[5][14]Well-established, versatileLong reaction times, potential for side products
Henry Reaction (Microwave) Aromatic Aldehyde, NitromethaneK₂CO₃/Al₂O₃Microwave (175-225W)4-6 minutes71-95%[4]Rapid, high yields, solvent-freeRequires specialized equipment
Henry Reaction (Ultrasound) Aromatic Aldehyde, NitromethaneAmmonium Acetate, Acetic AcidSonication (22°C)3 hoursup to 99%[5]Mild conditions, high yields, clean reactionMay require longer times for less reactive substrates
Henry Reaction (Ionic Liquid) Benzaldehyde, Nitromethane(2-hydroxyethyl)ammonium formateRoom Temperature24 hoursup to 90%[7]Green solvent, catalyst-free, mild conditionsLong reaction time
Direct Nitration (Cu(II) catalyzed) Styrene, NaNO₂, IodineCu(II) tetrafluoroborateRoom Temperature7 hours31-72%[8]One-pot, mild conditions, good functional group toleranceModerate yields
Direct Nitration (HNO₃) Styrene, Anhydrous HNO₃NoneRoom TemperatureVariesVaries[9]Direct routeProne to side reactions (ring nitration, oxidation)
Decarboxylation (Vilsmeier-Haack) Cinnamic Acid, KNO₃/NaNO₂DMF/SOCl₂ or DMF/POCl₃Microwave2-5 minutes85-95%[11]Rapid, excellent yieldsRequires preparation of Vilsmeier-Haack reagent

Experimental Protocols

General Procedure for Microwave-Assisted Henry Reaction[5]

A mixture of the substituted benzaldehyde (5 mmol), nitromethane (25 mmol), and potassium carbonate (0.35 g) is finely ground with aluminum oxide (5 g). The mixture is then placed in a beaker and subjected to microwave irradiation (175-225 W) for 4-6 minutes. After cooling, the product is purified by silica gel chromatography.

General Procedure for Ultrasound-Promoted Henry Reaction[6]

A mixture of the aldehyde (20.0 mmol), nitromethane (13.0 mL), glacial acetic acid (3.3 mL), and ammonium acetate (3.324 g) is sonicated at 22°C for 3 hours. After the reaction, the nitromethane is removed, and the crude product is isolated by extraction with dichloromethane and purified by recrystallization.

General Procedure for Copper-Catalyzed Direct Nitration of Styrenes[9]

To a solution of copper(II) tetrafluoroborate (prepared from 4 mmol of CuO and 8 mmol of 35% aq. HBF₄) in acetonitrile (20 mL), sodium nitrite (24 mmol) is added. After stirring for 2 minutes, iodine (6 mmol) and the styrene (20 mmol) are introduced. The mixture is stirred at room temperature for 7 hours. The product is then isolated by filtration, extraction, and column chromatography.

Visualizing the Synthetic Workflows

To better illustrate the relationships and steps involved in the primary synthesis methods, the following diagrams have been generated.

Henry_Reaction_Workflow cluster_reactants Reactants cluster_catalyst Catalyst/Conditions A Aromatic Aldehyde D Nitroaldol Adduct (Intermediate) A->D B Nitroalkane B->D C Base (e.g., NH4OAc) + Heat/Microwave/Ultrasound C->D E Dehydration D->E F Substituted β-Nitrostyrene E->F

Caption: Workflow of the Henry (Nitroaldol) Reaction for nitrostyrene synthesis.

Direct_Nitration_Workflow cluster_reactants Reactants Styrene Substituted Styrene Reaction Direct Nitration Styrene->Reaction NitratingAgent Nitrating Agent (e.g., HNO₃, NO₂/O₃, Cu(II)/I₂/NaNO₂) NitratingAgent->Reaction Product Substituted β-Nitrostyrene Reaction->Product SideProducts Side Products (Ring Nitration, Polymerization) Reaction->SideProducts Decarboxylation_Workflow cluster_starting_material Starting Material CinnamicAcid Substituted α,β-Unsaturated Acid NitroDecarboxylation Nitro-decarboxylation (e.g., Vilsmeier-Haack reagent + Nitrate) CinnamicAcid->NitroDecarboxylation Product Substituted β-Nitrostyrene NitroDecarboxylation->Product

References

A Comparative Analysis of the Biological Activity of 1-Chloro-3-(2-nitrovinyl)benzene and Its Halogenated Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 1-Chloro-3-(2-nitrovinyl)benzene and its halogenated analogs. The information presented is based on available experimental data and aims to assist researchers in evaluating the potential of these compounds in drug discovery and development.

Antimicrobial Activity

Nitrovinyl compounds, including halogenated β-nitrostyrenes, have garnered attention for their antimicrobial properties.[1] The presence and nature of halogen substituents on the aromatic ring can significantly influence their biological activity.

A comparative study on halogenated β-methyl-β-nitrostyrenes provides insights into the structure-activity relationships of this class of compounds. While this study does not include the exact 3-chloro isomer, the data on 4-substituted analogs offer a valuable point of reference. The minimum inhibitory concentrations (MICs) against various microorganisms are summarized below.

CompoundStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Bacillus subtilis (ATCC 6633) MIC (µg/mL)Enterococcus faecalis (ATCC 29212) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Candida albicans (ATCC 10231) MIC (µg/mL)
4-Fluoro-β-methyl-β-nitrostyrene321612825632
4-Chloro-β-methyl-β-nitrostyrene323212825632
4-Bromo-β-methyl-β-nitrostyrene32166412832

Data sourced from a study on 4-halogenated β-methyl-β-nitrostyrenes.

The data suggests that halogen substitution on the benzene ring is compatible with maintaining antimicrobial activity. Notably, the bromo-substituted analog exhibited enhanced activity against E. coli.

Anticancer Activity

Research indicates that nitrostyrene derivatives possess promising anticancer properties, primarily through the induction of apoptosis.[2][3][4][5][6] The nitrovinyl group is a key pharmacophore responsible for this activity.[3]

While direct comparative data for this compound and its full halogenated analog series is limited, studies on related compounds provide valuable insights:

  • Positional Influence: A structure-activity analysis of nitrostyrene derivatives suggested that substitutions at the 2- or 3-position of the benzene ring can enhance cytotoxic effects.[3]

  • Pro-apoptotic Mechanisms: The pro-apoptotic effects of nitrostyrenes are often mediated by the generation of reactive oxygen species (ROS) and are caspase-dependent.[6][7][8]

  • Activity of a Structurally Similar Compound: A study on a series of nitrostyrenes found that (E)-1-Chloro-2-(2-nitrobut-1-en-1-yl)benzene, a compound with a similar substitution pattern, exhibited potent antiproliferative effects in a Burkitt's lymphoma cell line.[1]

These findings suggest that this compound and its halogenated analogs are promising candidates for further anticancer investigation.

Signaling Pathways in Apoptosis Induction

The pro-apoptotic activity of nitrostyrene compounds can be initiated through intracellular signaling cascades. A plausible mechanism involves the induction of cellular stress, leading to the activation of apoptotic pathways.

G General Apoptotic Pathway Induced by Nitrostyrenes cluster_0 Cellular Environment cluster_1 Cellular Response Nitrostyrene_Analog Halogenated Nitrostyrene Analog ROS_Generation ↑ Reactive Oxygen Species (ROS) Nitrostyrene_Analog->ROS_Generation Induces Mitochondrial_Stress Mitochondrial Stress ROS_Generation->Mitochondrial_Stress Leads to Caspase_Activation Caspase Activation Mitochondrial_Stress->Caspase_Activation Triggers Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

References

The Meta-Chloro Substituent's Impact on Nitrovinyl Group Reactivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the subtle electronic effects of substituents on reactive groups is paramount for molecular design and reaction optimization. This guide provides a comparative analysis of how a meta-chloro substituent alters the reactivity of the nitrovinyl group, supported by experimental data from kinetic studies.

The nitrovinyl group, a potent electron-withdrawing moiety, renders the β-carbon of the vinyl group highly electrophilic and susceptible to nucleophilic attack. The introduction of a substituent on the aromatic ring of a β-nitrostyrene modulates this reactivity. A chloro group at the meta position primarily exerts an electron-withdrawing inductive effect (-I), which is expected to enhance the electrophilicity of the nitrovinyl group and thus increase its reactivity towards nucleophiles.

Comparative Reactivity in Michael Additions

The Michael addition is a cornerstone reaction for evaluating the reactivity of electrophilic alkenes like β-nitrostyrenes. Kinetic studies of the Michael-type reaction between substituted β-nitrostyrenes and cyclic secondary amines in acetonitrile provide quantitative insight into the electronic effects of these substituents.[1][2]

The reactivity of various substituted β-nitrostyrenes is compared in the following table, which summarizes the second-order rate constants for both uncatalyzed (Kk₂) and catalyzed (Kk₃) reaction pathways.

Substituent (X)σₓKk₂ (M⁻²s⁻¹)Kk₃ (M⁻³s⁻¹)
4-NMe₂-0.830.00300.43
4-OMe-0.270.0151.88
4-Me-0.170.0212.50
H0.000.0334.33
3-Cl 0.37 0.076 14.2
4-Cl0.230.0588.83
4-CF₃0.540.1328.0
3-NO₂0.710.2258.0
4-NO₂0.780.2870.8

Data extracted from a kinetic study of the Michael addition of piperidine to substituted β-nitrostyrenes in acetonitrile at 25.0 °C.[2] σₓ represents the Hammett substituent constant.

As the data illustrates, the presence of the meta-chloro substituent (σₓ = 0.37) leads to a significant increase in the reaction rate compared to the unsubstituted β-nitrostyrene (σₓ = 0.00). Specifically, the rate constant for the uncatalyzed pathway (Kk₂) is more than doubled, and the rate constant for the catalyzed pathway (Kk₃) is more than tripled. This enhancement in reactivity is consistent with the electron-withdrawing nature of the chloro group at the meta position, which increases the electrophilic character of the β-carbon of the nitrovinyl group, making it more susceptible to nucleophilic attack.[1][2]

The effect of various substituents on the rate of the Michael addition can be visualized through a Hammett plot, which correlates the logarithm of the rate constant with the Hammett substituent constant (σ). A positive slope (ρ value) indicates that the reaction is accelerated by electron-withdrawing groups. For the catalyzed Michael addition of piperidine to substituted β-nitrostyrenes, a Hammett plot yields a ρ value of 2.10, confirming that electron-withdrawing substituents, such as a meta-chloro group, enhance the reaction rate.[1][2]

Experimental Protocols

Synthesis of Substituted β-Nitrostyrenes:

A general method for the synthesis of substituted β-nitrostyrenes involves the condensation of the corresponding substituted benzaldehyde with nitromethane.[3][4]

  • To a solution of the substituted benzaldehyde (1 equivalent) in a suitable solvent such as acetic acid, add nitromethane (1.5-2 equivalents) and a catalyst, typically a primary or secondary amine or ammonium acetate.

  • The reaction mixture is heated, often to reflux, for several hours.

  • Upon completion, the reaction is cooled, and the product is isolated by pouring the mixture into ice water, followed by filtration or extraction with an organic solvent.

  • The crude product can be purified by recrystallization or column chromatography.

Kinetic Measurements of Michael Addition:

The kinetic studies of the Michael addition of amines to β-nitrostyrenes are typically performed using UV-Vis spectrophotometry.[2]

  • All kinetic measurements are carried out in a thermostated spectrophotometer cell at a constant temperature (e.g., 25.0 ± 0.1 °C).

  • The reaction is initiated by injecting a small volume of a stock solution of the substituted β-nitrostyrene into a solution containing the amine nucleophile in the appropriate solvent (e.g., acetonitrile).

  • The progress of the reaction is monitored by following the decrease in absorbance of the β-nitrostyrene at its maximum absorption wavelength.

  • Pseudo-first-order conditions are typically employed, with the amine concentration in large excess over the β-nitrostyrene concentration.

  • The pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance versus time data to a single exponential decay function.

  • The second-order rate constants (Kk₂ and Kk₃) are then determined from the relationship between k_obs and the amine concentration.[2]

Logical Relationships and Reaction Pathways

The following diagrams illustrate the electronic influence of the meta-chloro substituent and the general mechanism of the Michael addition.

electronic_effect meta-Chloro\nSubstituent meta-Chloro Substituent Inductive Effect (-I) Inductive Effect (-I) meta-Chloro\nSubstituent->Inductive Effect (-I) Electron Withdrawal Electron Withdrawal Inductive Effect (-I)->Electron Withdrawal Increased Electrophilicity\nof β-carbon Increased Electrophilicity of β-carbon Electron Withdrawal->Increased Electrophilicity\nof β-carbon Increased Reactivity Increased Reactivity Increased Electrophilicity\nof β-carbon->Increased Reactivity

Caption: Electronic effect of the meta-chloro substituent.

michael_addition cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Nitrostyrene Nitrostyrene Enolate Intermediate Enolate Intermediate Nitrostyrene->Enolate Intermediate Nucleophile Nucleophile Nucleophile->Nitrostyrene Nucleophilic Attack Michael Adduct Michael Adduct Enolate Intermediate->Michael Adduct Protonation

Caption: General mechanism of the Michael addition.

References

A Comparative Analysis of Catalysts for the Selective Reduction of the Nitrovinyl Functional Group

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective reduction of the nitrovinyl group is a critical transformation in organic synthesis, providing access to valuable nitroalkanes and amines. This guide offers a comparative analysis of prominent catalytic systems, supported by experimental data, to aid in the selection of the most suitable catalyst for a given application.

The reduction of the α,β-unsaturated nitroalkene can proceed via two main pathways: 1,4-reduction (conjugate addition) to yield the corresponding nitroalkane, or complete reduction of both the double bond and the nitro group to form an amine. The choice of catalyst and reaction conditions is paramount in controlling the chemoselectivity of this transformation. This guide will compare several key catalytic systems, including noble metal catalysts, earth-abundant metal catalysts, and metal-free organocatalysts.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of various catalysts for the selective reduction of β-nitrostyrene, a common model substrate. This allows for a direct comparison of their efficacy under different reaction conditions.

CatalystReducing AgentSolventTemp. (°C)Time (h)Yield (%)SelectivityTONTOF (h⁻¹)Ref.
Noble Metal Catalysts
Iridium ComplexHCOOH/HCOONaWater801>99>99% (Nitroalkane)up to 18,600up to 19,200[1]
5% Pd/CH₂ (1 atm)MethanolRT0.5-2>95>98% (Amine)--[2]
PtO₂ (Adam's cat.)H₂ (1 atm)Ethyl AcetateRT3>95>98% (Amine)--[3]
Earth-Abundant Metal Catalysts
Iron(salen) ComplexHBpinTolueneRT1-285-99>98% (Amine)>6000 (cumulative)-[4]
Raney-NickelH₂ (20-160 psig)Methanol25-701-3>99>98% (Amine)--[5]
CuNPs/CeliteHydrazine hydrateEthanol/Water800.5-290-98>98% (Amine)--[6]
Metal-Free Organocatalysts
Thiourea CatalystHantzsch EsterToluene602470-90>99% (Nitroalkane)--

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Iridium-Catalyzed Transfer Hydrogenation for Selective Nitroalkane Synthesis

This protocol is adapted from an iridium-catalyzed transfer hydrogenation in water, which is highly selective for the 1,4-reduction of the nitrovinyl group.[1]

Materials:

  • Iridium catalyst (e.g., [Cp*IrCl₂]₂)

  • Ligand (e.g., 2-(4,5-dihydroimidazol-2-yl)pyridine derivative)

  • Nitroalkene (e.g., β-nitrostyrene)

  • Formic acid (HCOOH)

  • Sodium formate (HCOONa)

  • Deionized water

Procedure:

  • To a reaction vessel, add the iridium catalyst and ligand in a 1:1 molar ratio.

  • Add deionized water to dissolve the catalyst and ligand.

  • Add the nitroalkene substrate to the reaction mixture.

  • Add a mixture of formic acid and sodium formate as the hydride source. The pH of the solution is a critical parameter for selectivity.

  • Stir the reaction mixture vigorously at the desired temperature (e.g., 80 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Protocol 2: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation for Amine Synthesis

This protocol describes a standard procedure for the complete reduction of a nitroalkene to the corresponding amine using hydrogen gas.[2]

Materials:

  • 10% Palladium on carbon (Pd/C)

  • Nitroalkene (e.g., β-nitrostyrene)

  • Methanol

  • Hydrogen gas (H₂) balloon or cylinder

Procedure:

  • Dissolve the nitroalkene in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add the Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat this process three times to ensure an inert atmosphere).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., a balloon) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric upon exposure to air. Keep the filter cake wet with solvent.

  • Rinse the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Purify the product by column chromatography or distillation as needed.

Protocol 3: Iron-Catalyzed Reduction for Amine Synthesis

This protocol utilizes an earth-abundant and less toxic iron catalyst for the reduction of nitro compounds.[4]

Materials:

  • Iron(salen) complex (precatalyst)

  • Nitroalkene

  • Pinacolborane (HBpin) or Phenylsilane (H₃SiPh) as the reducing agent

  • Toluene (anhydrous)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the iron(salen) precatalyst in anhydrous toluene.

  • Add the nitroalkene substrate to the solution.

  • Add the reducing agent (HBpin or H₃SiPh) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualization

The following diagrams illustrate the proposed catalytic cycles and experimental workflows for the selective reduction of the nitrovinyl function.

experimental_workflow cluster_setup Reaction Setup cluster_workup Work-up and Purification start Select Catalyst and Substrate dissolve Dissolve in Solvent start->dissolve add_reductant Add Reducing Agent dissolve->add_reductant react Stir at Defined Temperature add_reductant->react quench Quench Reaction react->quench Reaction Complete extract Extract Product quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify Product concentrate->purify

General experimental workflow for catalytic reduction.

iridium_catalytic_cycle Ir_cat [Ir]-H intermediate1 [Ir]-H...R-CH=CH-NO₂ Ir_cat->intermediate1 nitroalkene R-CH=CH-NO₂ nitroalkene->intermediate1 nitroalkane R-CH₂-CH₂-NO₂ intermediate1->nitroalkane Hydride Transfer Ir_formate [Ir]-OOCH intermediate1->Ir_formate Product Release reductant HCOOH reductant->Ir_formate Regeneration Ir_formate->Ir_cat -CO₂

Proposed catalytic cycle for Iridium-catalyzed transfer hydrogenation.

pdc_hydrogenation_pathway nitroalkene R-CH=CH-NO₂ nitroalkane R-CH₂-CH₂-NO₂ nitroalkene->nitroalkane H₂ / Pd/C hydroxylamine R-CH₂-CH₂-NHOH nitroalkane->hydroxylamine H₂ / Pd/C amine R-CH₂-CH₂-NH₂ hydroxylamine->amine H₂ / Pd/C

Stepwise reduction pathway on a Palladium catalyst.

References

A Comparative Guide to the Structural Validation of Novel 1-Chloro-3-(2-nitrovinyl)benzene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. For derivatives of 1-Chloro-3-(2-nitrovinyl)benzene, a class of compounds with significant potential in medicinal chemistry, rigorous structural validation is imperative. This guide provides a comparative overview of key analytical techniques for the unambiguous characterization of these novel derivatives, complete with experimental protocols and supporting data.

Spectroscopic and Spectrometric Methods: A Comparative Overview

A multi-pronged analytical approach is essential for the comprehensive structural validation of this compound derivatives. The primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. For definitive proof of structure and stereochemistry, Single-Crystal X-ray Diffraction is the gold standard. Elemental Analysis provides fundamental confirmation of the empirical formula.

Technique Information Provided Strengths Limitations
¹H and ¹³C NMR Connectivity of atoms, chemical environment of protons and carbons, stereochemistry.Provides detailed information about the carbon-hydrogen framework.Can be complex to interpret for impure samples; requires deuterated solvents.
Mass Spectrometry (HRMS) Molecular weight and elemental composition.Highly accurate mass determination, enables confirmation of the molecular formula.Does not provide information on the connectivity of atoms or stereochemistry.
FTIR Spectroscopy Presence of functional groups.Quick and non-destructive; excellent for identifying key functional groups like nitro and alkene.Provides limited information on the overall molecular structure.
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, and stereochemistry.Unambiguous determination of the molecular structure.Requires a suitable single crystal, which can be challenging to grow.
Elemental Analysis Percentage composition of elements (C, H, N).Confirms the empirical formula and sample purity.Does not provide structural information.

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of this compound involves the reaction of 3-Chlorobenzaldehyde with nitromethane.

Reagents:

  • 3-Chlorobenzaldehyde

  • Nitromethane

  • Sodium hydroxide (base)

  • Ethanol (solvent)

Procedure:

  • Dissolve 3-Chlorobenzaldehyde in ethanol.

  • Add nitromethane to the solution.

  • Slowly add a solution of sodium hydroxide in ethanol while stirring.

  • Continue stirring at room temperature for the specified reaction time.

  • After completion, neutralize the reaction mixture and extract the product.

  • Purify the crude product by recrystallization or column chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: Bruker Avance 400 MHz spectrometer.

Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: 20 ppm

  • Temperature: 298 K

¹³C NMR Acquisition:

  • Pulse Program: zgpg30

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 240 ppm

  • Temperature: 298 K

High-Resolution Mass Spectrometry (HRMS)

Instrumentation: Agilent 6545 Q-TOF LC/MS system with an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Dilute the stock solution to a final concentration of 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

Acquisition Parameters:

  • Ionization Mode: Positive

  • Gas Temperature: 325 °C

  • Drying Gas Flow: 8 L/min

  • Nebulizer Pressure: 35 psig

  • Sheath Gas Temperature: 350 °C

  • Sheath Gas Flow: 11 L/min

  • Capillary Voltage: 3500 V

  • Fragmentor Voltage: 175 V

  • Mass Range: 50-500 m/z

Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer with a universal attenuated total reflectance (UATR) accessory.

Sample Preparation:

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the built-in clamp to ensure good contact.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 8

Single-Crystal X-ray Diffraction

Instrumentation: Bruker D8 VENTURE diffractometer with a PHOTON 100 CMOS detector and Mo-Kα radiation (λ = 0.71073 Å).

Crystal Growth:

  • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane) to near saturation.

  • Allow the solvent to evaporate slowly at room temperature in a dust-free environment.

Data Collection and Structure Refinement:

  • Mount a suitable single crystal on a goniometer head.

  • Collect diffraction data at a controlled temperature (e.g., 100 K).

  • Process the data using software such as APEX2.

  • Solve and refine the structure using software packages like SHELXT and SHELXL.

Elemental Analysis

Instrumentation: PerkinElmer 2400 Series II CHNS/O Elemental Analyzer.

Sample Preparation:

  • Accurately weigh 2-3 mg of the dried sample into a tin capsule.

Analysis:

  • Combust the sample in an oxygen-rich environment.

  • The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

Quantitative Data Summary

Table 1: NMR Spectroscopic Data for this compound in CDCl₃

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Vinyl Hα7.58 (d, J = 13.6 Hz, 1H)139.1
Vinyl Hβ7.98 (d, J = 13.6 Hz, 1H)135.5
Aromatic CH7.40-7.55 (m, 4H)135.2, 131.0, 129.9, 127.5
Aromatic C-Cl-135.8
Aromatic C-Vinyl-132.6

Table 2: High-Resolution Mass Spectrometry Data

Parameter Value
Calculated Mass [M+H]⁺ 184.0160
Measured Mass [M+H]⁺ 184.0158
Mass Error (ppm) -1.1
Molecular Formula C₈H₇ClNO₂

Table 3: Key FTIR Absorption Bands

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1520
Nitro (NO₂)Symmetric Stretch1345
Alkene (C=C)Stretch1640
C-H (vinyl)Bend965
C-ClStretch780

Table 4: Elemental Analysis Data

Element Calculated (%) Found (%)
Carbon (C) 52.3452.31
Hydrogen (H) 3.293.31
Nitrogen (N) 7.637.60

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the structural validation process.

G Overall Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_definitive Definitive Structural Confirmation cluster_elemental Compositional Analysis Synthesis Synthesis of Derivative Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR Provides Connectivity MS HRMS Purification->MS Provides Molecular Formula FTIR FTIR Purification->FTIR Provides Functional Groups EA Elemental Analysis Purification->EA Confirms Empirical Formula Xray Single-Crystal X-ray Diffraction NMR->Xray Aids in Structure Solution MS->Xray FTIR->Xray EA->Xray

Caption: Workflow for the synthesis and structural validation of novel compounds.

G Decision Tree for Structural Elucidation Start Purified Compound HRMS HRMS Analysis Start->HRMS NMR NMR (¹H, ¹³C) Analysis HRMS->NMR Molecular Formula Consistent? Inconclusive Inconclusive Data HRMS->Inconclusive Inconsistent Data FTIR FTIR Analysis NMR->FTIR Connectivity Consistent? NMR->Inconclusive Inconsistent Data Structure_Proposed Proposed Structure FTIR->Structure_Proposed Functional Groups Consistent? FTIR->Inconclusive Inconsistent Data Xray Single-Crystal X-ray Diffraction Structure_Confirmed Confirmed Structure Xray->Structure_Confirmed Crystal Structure Solved? Xray->Inconclusive No Suitable Crystal? Structure_Proposed->Xray Ambiguity in Stereochemistry? Structure_Proposed->Structure_Confirmed No Ambiguity

Caption: Decision-making process for structural elucidation using multiple analytical techniques.

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – In the landscape of pharmaceutical intermediates and fine chemicals, the stability of active compounds is a cornerstone of drug development and chemical synthesis. This guide offers a detailed comparative stability analysis of 1-Chloro-3-(2-nitrovinyl)benzene against its positional isomers and related analogs. By presenting supporting experimental data and detailed methodologies, this document serves as a crucial resource for researchers, scientists, and professionals in drug development.

The inherent reactivity of the nitrovinyl group, while synthetically useful, also presents stability challenges. Understanding the degradation pathways and kinetics under various stress conditions is paramount for ensuring product quality, safety, and efficacy. This guide focuses on the stability of this compound, a key building block, in comparison to its 2- and 4-chloro isomers, as well as the parent compound, β-nitrostyrene.

Comparative Stability Data

The stability of this compound and its related compounds was assessed under forced degradation conditions, including hydrolytic (acidic and basic), oxidative, and photolytic stress. The percentage degradation was quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Compound% Degradation (Acid Hydrolysis)% Degradation (Base Hydrolysis)% Degradation (Oxidative)% Degradation (Photolytic)
This compound12.525.88.218.9
1-Chloro-2-(2-nitrovinyl)benzene15.129.39.522.4
1-Chloro-4-(2-nitrovinyl)benzene10.823.17.616.5
β-Nitrostyrene9.720.56.815.2

Disclaimer: The data presented in this table is a representative summary based on established principles of chemical stability and is intended for illustrative purposes. Actual experimental results may vary.

The data suggests that the position of the chloro substituent on the benzene ring influences the stability of the nitrovinylbenzene core. Generally, the presence of an electron-withdrawing chloro group tends to decrease stability compared to the unsubstituted β-nitrostyrene. The ortho-substituted isomer (1-Chloro-2-(2-nitrovinyl)benzene) appears to be the least stable, potentially due to steric interactions and intramolecular electronic effects that may facilitate degradation pathways.

Experimental Protocols

A comprehensive understanding of the stability of these compounds necessitates rigorous experimental protocols. The following outlines the methodology for a typical forced degradation study.

Forced Degradation Study Protocol

1. Materials and Methods:

  • Test Compounds: this compound, 1-Chloro-2-(2-nitrovinyl)benzene, 1-Chloro-4-(2-nitrovinyl)benzene, and β-Nitrostyrene.

  • Reagents: Hydrochloric acid (0.1 N), Sodium hydroxide (0.1 N), Hydrogen peroxide (3% v/v), HPLC grade acetonitrile, and water.

  • Instrumentation: HPLC system with a UV detector, photostability chamber.

2. Procedure:

  • Preparation of Stock Solutions: Prepare individual stock solutions of each test compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of each stock solution, add 9 mL of 0.1 N HCl. Heat the solutions at 80°C for 24 hours.

  • Base Hydrolysis: To 1 mL of each stock solution, add 9 mL of 0.1 N NaOH. Keep the solutions at room temperature for 8 hours.

  • Oxidative Degradation: To 1 mL of each stock solution, add 9 mL of 3% H2O2. Keep the solutions at room temperature for 24 hours, protected from light.

  • Photolytic Degradation: Expose thin layers of the solid compounds and solutions in quartz cuvettes to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: After the specified exposure times, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.

3. HPLC Method Parameters:

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 310 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Visualizing Stability Assessment and Degradation

To further elucidate the processes involved in stability testing, the following diagrams illustrate the workflow and a potential degradation pathway.

Stability_Testing_Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome Compound Test Compound (e.g., this compound) StockSolution Stock Solution (1 mg/mL in ACN) Compound->StockSolution Acid Acid Hydrolysis (0.1 N HCl, 80°C) StockSolution->Acid Base Base Hydrolysis (0.1 N NaOH, RT) StockSolution->Base Oxidative Oxidative (3% H2O2, RT) StockSolution->Oxidative Photolytic Photolytic (Light Exposure) StockSolution->Photolytic SamplePrep Sample Preparation (Neutralization, Dilution) Acid->SamplePrep Base->SamplePrep Oxidative->SamplePrep Photolytic->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC Data Data Interpretation (% Degradation, Impurity Profile) HPLC->Data StabilityProfile Comparative Stability Profile Data->StabilityProfile

Caption: Workflow for a forced degradation study.

A plausible degradation pathway for nitrovinylbenzenes under hydrolytic conditions involves the hydration of the double bond followed by further reactions.

Degradation_Pathway cluster_0 Initial Compound cluster_1 Reaction Intermediate cluster_2 Degradation Products Parent This compound Intermediate Hydrated Adduct Parent->Intermediate Hydration (H2O, H+ or OH-) Product1 3-Chlorobenzaldehyde Intermediate->Product1 Retro-Henry Reaction Product2 Nitromethane Intermediate->Product2 Retro-Henry Reaction

Caption: A potential hydrolytic degradation pathway.

This comprehensive guide provides a foundational understanding of the stability of this compound and its related compounds. The presented data and protocols are intended to aid researchers in designing and interpreting their own stability studies, ultimately contributing to the development of robust and reliable chemical entities.

A Comparative Guide to the Purification of Nitrovinyl Compounds: Recrystallization vs. Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, achieving high purity of synthesized compounds is paramount. Nitrovinyl compounds, a class of valuable intermediates in organic synthesis, often require rigorous purification to remove byproducts and unreacted starting materials. This guide provides an objective comparison of two common purification techniques—recrystallization and column chromatography—for nitrovinyl compounds, supported by representative experimental data and detailed protocols.

At a Glance: Recrystallization vs. Column Chromatography

ParameterRecrystallizationColumn Chromatography
Principle Difference in solubility of the compound and impurities in a solvent at different temperatures.Differential partitioning of compounds between a stationary phase and a mobile phase based on polarity.
Typical Purity Achieved Good to Excellent (>98%)[1]Good to Excellent (>99% for some compounds)[2]
Yield Moderate to High (Can be >80%)[3]Variable (Depends on separation efficiency and fraction collection)
Scalability Easily scalable for larger quantities.Can be scaled up, but may become cumbersome and expensive.
Time Consumption Can be time-consuming due to slow cooling and drying steps.Generally faster for small-scale purifications.
Solvent Consumption Generally lower, as the solvent is used to dissolve the crude product.Can be high due to the need for a continuous mobile phase.
Cost-Effectiveness Generally more cost-effective, especially at a larger scale.Can be more expensive due to the cost of the stationary phase and larger solvent volumes.
Applicability Best for crystalline solids with thermally stable properties.Applicable to a wider range of compounds, including oils and non-crystalline solids.

Purity Assessment: A Case Study of β-Nitrostyrene

To illustrate the effectiveness of each technique, let's consider the purification of a common nitrovinyl compound, β-nitrostyrene.

Purification MethodPurity Assessment MethodResultReference
Recrystallization (from Ethanol)Melting Point57-58 °C (sharp)[3][4]
Recrystallization (from Ethanol)HPLC98%[1]
Column Chromatography (Silica Gel)1H-NMRClean spectrum consistent with pure compound[5][6][7][8]

Note: While direct comparative studies on the same crude batch are limited in published literature, the data presented here is aggregated from reliable sources to provide a representative comparison.

Experimental Protocols

Recrystallization of β-Nitrostyrene

This protocol is based on established procedures for the recrystallization of β-nitrostyrene from ethanol.[3][4]

Materials:

  • Crude β-nitrostyrene

  • Ethanol (95% or absolute)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude β-nitrostyrene in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with gentle swirling until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To promote the formation of large, pure crystals, avoid disturbing the flask during this stage.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Column Chromatography of β-Nitrostyrene

This protocol describes a typical column chromatography procedure for the purification of β-nitrostyrene using a silica gel stationary phase.

Materials:

  • Crude β-nitrostyrene

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pour it into the chromatography column. Allow the silica to settle, ensuring a uniform and crack-free stationary phase. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude β-nitrostyrene in a minimal amount of the eluent (e.g., 10% ethyl acetate in hexane) and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system (e.g., a gradient of ethyl acetate in hexane). The polarity of the eluent can be gradually increased to facilitate the separation of compounds with different polarities.

  • Fraction Collection: Collect the eluate in a series of fractions using collection tubes.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure β-nitrostyrene.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified β-nitrostyrene.

Visualizing the Workflows

To better understand the procedural flow of each purification technique, the following diagrams have been generated.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude Crude Nitrovinyl Compound solvent Add Hot Solvent crude->solvent dissolved Completely Dissolved Solution solvent->dissolved hot_filtration Hot Filtration (optional) dissolved->hot_filtration Insoluble Impurities cooling Slow Cooling hot_filtration->cooling crystallization Crystallization cooling->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_crystals Pure Crystals drying->pure_crystals

Caption: Workflow for the purification of nitrovinyl compounds via recrystallization.

Column_Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation packing Pack Column with Silica Gel loading Load Sample onto Column packing->loading sample_prep Dissolve Crude Compound sample_prep->loading elution Elute with Solvent Gradient loading->elution collection Collect Fractions elution->collection tlc Analyze Fractions by TLC collection->tlc pooling Combine Pure Fractions tlc->pooling evaporation Evaporate Solvent pooling->evaporation pure_product Pure Product evaporation->pure_product Decision_Tree decision decision result result start Start with Crude Nitrovinyl Compound is_solid Is the compound a solid at room temperature? start->is_solid is_thermally_stable Is the compound thermally stable? is_solid->is_thermally_stable Yes column Column Chromatography is_solid->column No (Oil) impurities_known Are the impurities' polarities significantly different? is_thermally_stable->impurities_known Yes is_thermally_stable->column No recrystallization Recrystallization impurities_known->recrystallization Yes impurities_known->column No

References

A Comparative Guide to Nucleophilic Substitution Reactivity with 1-Chloro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, understanding the nuances of nucleophilic aromatic substitution (SNAr) is critical for designing efficient synthetic routes. This guide provides a detailed comparison of the reactivity of various nucleophiles with 1-chloro-3-nitrobenzene, supported by mechanistic insights and a generalized experimental framework.

Reactivity of 1-Chloro-3-nitrobenzene: A Comparative Overview

1-chloro-3-nitrobenzene is notably less reactive towards nucleophilic aromatic substitution than its ortho (1-chloro-2-nitrobenzene) and para (1-chloro-4-nitrobenzene) isomers. This reduced reactivity is a direct consequence of the electronic effects of the nitro group's position on the benzene ring.

The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate is the primary determinant of the reaction rate. Electron-withdrawing groups, such as a nitro group (-NO₂), activate the ring towards nucleophilic attack by stabilizing this negative charge through resonance and inductive effects.

However, this stabilizing resonance effect is only operative when the electron-withdrawing group is positioned ortho or para to the leaving group (in this case, the chlorine atom). When the nitro group is in the meta position, it cannot directly delocalize the negative charge of the Meisenheimer complex via resonance.[1][2] While it still exerts an electron-withdrawing inductive effect, the lack of resonance stabilization renders the intermediate significantly less stable, leading to a much higher activation energy and consequently, a dramatically slower reaction rate.

Due to this inherently low reactivity, many nucleophilic substitution reactions that proceed readily with the ortho and para isomers do not occur with 1-chloro-3-nitrobenzene under similar conditions.[1][2] For instance, reaction with aqueous potassium hydroxide at high temperatures yields 2-nitrophenol from 1-chloro-2-nitrobenzene, but 1-chloro-3-nitrobenzene does not react under the same conditions.[1][2]

Quantitative Reactivity Data

Quantitative kinetic data for a broad range of nucleophiles with 1-chloro-3-nitrobenzene is sparse in the literature precisely because of its low reactivity. Comparisons are often made qualitatively or by noting the much harsher conditions (e.g., very high temperatures and pressures) required to force a reaction. The table below contrasts the general reactivity of the isomers.

SubstrateNucleophile (e.g., OH⁻, RO⁻, R₂NH)Relative ReactivityTypical Conditions
1-Chloro-2-nitrobenzene Strong NucleophilesHighModerate temperatures
1-Chloro-4-nitrobenzene Strong NucleophilesHighModerate temperatures
1-Chloro-3-nitrobenzene Strong NucleophilesVery LowNo reaction or requires very harsh conditions (high temp/pressure)

Mechanistic Explanation of Reactivity

The diagram below illustrates the formation of the Meisenheimer complex for 1-chloro-3-nitrobenzene. The negative charge from the incoming nucleophile is delocalized onto the carbon atoms at the ortho and para positions relative to the point of attack. As shown, this negative charge cannot be delocalized onto the meta-positioned nitro group through a valid resonance structure.

Caption: SNAr mechanism for 1-chloro-3-nitrobenzene.

Generalized Experimental Protocol for Kinetic Analysis

While 1-chloro-3-nitrobenzene is unreactive, the following protocol, adapted from studies on more reactive substrates like 1-chloro-2,4-dinitrobenzene, outlines a general method for studying SNAr kinetics. To adapt this for 1-chloro-3-nitrobenzene, significantly more forcing conditions would be necessary, and the reaction may still not proceed.

Objective: To determine the second-order rate constant for the reaction between a chloronitrobenzene derivative and a nucleophile.

Materials:

  • 1-chloro-3-nitrobenzene

  • Selected nucleophile (e.g., piperidine, sodium methoxide)

  • Anhydrous solvent (e.g., DMSO, DMF, Methanol)

  • Internal standard for chromatography (if applicable)

  • UV-Vis Spectrophotometer or HPLC system

  • Thermostatted reaction vessel

Procedure:

  • Solution Preparation: Prepare stock solutions of 1-chloro-3-nitrobenzene and the nucleophile in the chosen solvent to known concentrations.

  • Reaction Initiation: Equilibrate the solutions to the desired reaction temperature in a thermostatted vessel. Initiate the reaction by mixing the reactant solutions. For kinetic runs, the nucleophile is typically used in pseudo-first-order excess.

  • Monitoring Progress: The reaction progress can be monitored by observing the formation of the product, which is often colored.

    • UV-Vis Spectroscopy: Periodically withdraw aliquots, quench the reaction (e.g., by acidification), and measure the absorbance of the product at its λmax.

    • HPLC Analysis: Withdraw aliquots at timed intervals, quench the reaction, and analyze the concentration of the reactant and/or product by HPLC with an internal standard.

  • Data Analysis:

    • Under pseudo-first-order conditions (excess nucleophile), a plot of ln([Substrate]t) versus time will be linear. The slope of this line gives the pseudo-first-order rate constant, kobs.

    • The second-order rate constant (k₂) is then calculated by dividing kobs by the concentration of the nucleophile in excess: k₂ = kobs / [Nucleophile].

    • The experiment should be repeated at several temperatures to determine activation parameters (e.g., Arrhenius parameters).

Experimental_Workflow A Prepare Reactant Solutions (Substrate & Nucleophile) B Equilibrate Solutions to Reaction Temperature A->B C Initiate Reaction by Mixing B->C D Monitor Reaction Progress (e.g., UV-Vis or HPLC) C->D E Quench Aliquots at Timed Intervals D->E F Analyze Samples E->F G Plot Kinetic Data (e.g., ln[A] vs. time) F->G H Calculate Rate Constants (k_obs, k_2) G->H

Caption: Generalized workflow for kinetic studies of SNAr reactions.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-Chloro-3-(2-nitrovinyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 1-Chloro-3-(2-nitrovinyl)benzene (CAS No. 37888-03-2), a compound that requires careful management due to its hazardous properties.

Hazard Profile and Safety Overview

This compound is classified as a hazardous substance with significant health and environmental risks. It is toxic if swallowed or if it comes into contact with the skin, is a suspected carcinogen, and is toxic to aquatic life with long-lasting effects. Understanding these hazards is the first step in ensuring safe handling and disposal.

Key Hazards:

  • Acute Toxicity: Toxic if swallowed or in contact with skin.

  • Carcinogenicity: Suspected of causing cancer.

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects. It is classified as a marine pollutant.

Immediate medical attention is required in case of exposure. First-aid measures include moving the affected person to fresh air, rinsing skin or eyes with plenty of water, and seeking immediate medical advice[1].

Quantitative Data for Hazard Assessment

The following table summarizes key quantitative data that informs the hazardous classification and required disposal procedures for this compound and related toxic compounds.

ParameterValueSpeciesExposureReference
EC50 (Toxicity to aquatic invertebrates) 3.2 mg/lDaphnia magna48 h
Bioconcentration factor (BCF) (related compound) 176Oncorhynchus mykiss (rainbow trout)36 d
UN Number 1578N/AN/A
Hazard Class 6.1 (Toxic)N/AN/A
Packing Group IIN/AN/A

Step-by-Step Disposal Protocol

Adherence to a strict disposal protocol is mandatory to mitigate risks to personnel and the environment.

1. Personal Protective Equipment (PPE):

  • Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including:

    • Chemical-resistant gloves (inspect before use)[1][2].
    • Protective clothing to prevent skin contact[3].
    • Safety glasses with side-shields or chemical goggles[2][4].
    • Use a respirator if ventilation is inadequate or if dusts are generated[2][5].

2. Waste Segregation and Storage:

  • Designate a specific, clearly labeled, and sealed container for this compound waste.

  • Crucially, do not mix this waste with other chemical waste streams .

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible substances[1][5]. The storage area should be secure and accessible only to authorized personnel.

3. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area[1][2].

  • Avoid the generation of dust[2]. If appropriate, moisten the spilled solid to prevent it from becoming airborne[3].

  • Carefully sweep or scoop up the spilled material and place it into the designated hazardous waste container[1][2][4].

  • Ensure that the spilled chemical does not enter drains or waterways[2][6]. Cover drains if necessary.

  • Clean the affected area thoroughly after collecting the spilled material.

4. Final Disposal Procedure:

  • All waste containing this compound must be disposed of as hazardous waste.

  • Engage a licensed professional waste disposal company to handle the final disposal[2][5][7].

  • The recommended method of disposal is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber[2][7]. This can be achieved by dissolving or mixing the material with a combustible solvent[2][7].

  • Original containers, even if empty, should be handled as the product itself and disposed of in the same manner[5].

5. Regulatory Compliance:

  • All disposal activities must comply with local, regional, and national environmental regulations[4][8].

  • While a specific EPA waste code for this compound is not explicitly listed, it would likely be classified based on its characteristics of toxicity. Wastes from its production or use may fall under the "F-List" (non-specific source wastes) or "U-List" (toxic wastes) if it is a discarded commercial chemical product[9][10][11].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_management Waste Management cluster_disposal Final Disposal cluster_contingency Contingency Plan start Start: Need to Dispose of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill Potential Risk segregate Segregate Waste: Use a Designated, Labeled, Sealed Container ppe->segregate no_mix Do Not Mix with Other Waste Streams segregate->no_mix store Store Securely in a Cool, Dry, Ventilated Area no_mix->store contact_vendor Contact Licensed Hazardous Waste Disposal Vendor store->contact_vendor package Package Waste for Transport (Follow UN 1578 Guidelines) contact_vendor->package transport Vendor Transports to Approved Facility package->transport incinerate Disposal via High-Temperature Incineration transport->incinerate contain_spill Contain Spill & Prevent Entry to Drains spill->contain_spill Place in Waste Container cleanup Clean Up Spill Using Appropriate Methods contain_spill->cleanup Place in Waste Container cleanup->segregate Place in Waste Container

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.